molecular formula C6H12ClN B2930039 1-Methylcyclopent-3-en-1-amine hydrochloride CAS No. 1909320-31-5

1-Methylcyclopent-3-en-1-amine hydrochloride

Cat. No.: B2930039
CAS No.: 1909320-31-5
M. Wt: 133.62
InChI Key: SWEFTEDSSSCVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylcyclopent-3-en-1-amine hydrochloride ( 1909320-31-5) is a chemical compound with the molecular formula C6H12ClN and a molecular weight of 133.62 g/mol . Its structure features a cyclopentene ring, a versatile scaffold in synthetic organic chemistry, substituted with an amine functional group at the 1-position that is methylated and in the form of a hydrochloride salt. Compounds based on the cyclopent-3-en-1-amine structure are valuable intermediates in organic synthesis. Research on related structures shows their utility in intramolecular aziridination reactions to form complex, nitrogen-containing polycyclic frameworks like 1-azatricyclo[2.2.1.0²,⁶]heptanes . Such bridged aziridines are of significant interest as nitrogen analogues of carbocationic intermediates in terpene biosynthesis and have been explored as potent inhibitors of various enzymes, including terpene synthases and squalene synthase . Furthermore, substituted cyclopentane and cyclopentene derivatives are investigated for their potential application as neuraminidase inhibitors, indicating relevance in antiviral research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylcyclopent-3-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-6(7)4-2-3-5-6;/h2-3H,4-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEFTEDSSSCVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methylcyclopent-3-en-1-amine Hydrochloride: A Theoretical Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the chemical structure, synthesis, and potential applications of 1-Methylcyclopent-3-en-1-amine hydrochloride. As a novel chemical entity with no current citations in peer-reviewed literature, this document constructs a plausible synthetic pathway and predicts its physicochemical and spectroscopic properties based on established principles of organic chemistry and data from structurally related analogs. The potential of this molecule as a building block for drug discovery and development is also discussed, offering a forward-looking perspective for researchers and scientists in the field.

Introduction: Defining a Novel Chemical Entity

This compound is a chiral, cyclic amine featuring a tertiary amine attached to a cyclopentene ring at a methylated quaternary carbon. Its structure combines the rigidity of a five-membered ring with the reactivity of an allylic amine, making it an intriguing, yet unexplored, scaffold for medicinal chemistry. The hydrochloride salt form is anticipated to be a stable, crystalline solid, suitable for handling and formulation.

To date, a thorough search of chemical literature and databases reveals no specific synthesis, characterization, or application of this compound. This guide, therefore, serves as a proactive scientific document, proposing a logical and experimentally viable approach to its creation and analysis.

Proposed Synthesis: A Multi-Step Approach

A robust synthetic route to this compound can be envisioned starting from the known tertiary alcohol, 1-methylcyclopent-3-en-1-ol. The proposed pathway leverages the Ritter reaction, a classic and reliable method for the synthesis of amides from tertiary alcohols, followed by hydrolysis and salt formation.

Synthesis of the Precursor: 1-Methylcyclopent-3-en-1-ol

The starting material, 1-methylcyclopent-3-en-1-ol, is a known compound that can be synthesized via several established methods. One common approach involves the nucleophilic addition of a methyl organometallic reagent to cyclopent-3-en-1-one.

Experimental Protocol: Grignard Reaction

  • To a solution of cyclopent-3-en-1-one in anhydrous diethyl ether at 0°C under an inert atmosphere (e.g., argon or nitrogen), add a solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether dropwise.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-methylcyclopent-3-en-1-ol.

  • Purify the crude product by vacuum distillation or column chromatography.

The Ritter Reaction: Formation of the Amide Intermediate

The Ritter reaction is an acid-catalyzed reaction between a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol.[1][2][3] In this proposed synthesis, 1-methylcyclopent-3-en-1-ol reacts with a nitrile (e.g., acetonitrile) in the presence of a strong acid to form an N-acetylated amine intermediate.

Experimental Protocol: Ritter Reaction

  • Dissolve 1-methylcyclopent-3-en-1-ol in acetonitrile (used as both reactant and solvent).

  • Cool the solution to 0°C and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a base, such as sodium hydroxide (NaOH), to a pH of 7-8.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(1-methylcyclopent-3-en-1-yl)acetamide.

  • Purify the amide by recrystallization or column chromatography.

Hydrolysis and Salt Formation

The final steps involve the hydrolysis of the amide to the primary amine, followed by conversion to its hydrochloride salt to enhance stability and handling.

Experimental Protocol: Amide Hydrolysis and Salt Formation

  • Reflux the purified N-(1-methylcyclopent-3-en-1-yl)acetamide in an aqueous solution of a strong acid, such as hydrochloric acid (HCl).

  • After the reaction is complete (as monitored by TLC), cool the solution and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

  • Concentrate the aqueous layer under reduced pressure to yield the crude this compound.

  • Recrystallize the crude salt from a suitable solvent system (e.g., ethanol/ether) to obtain the purified product.

SynthesisWorkflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Hydrolysis & Salt Formation Cyclopent-3-en-1-one Cyclopent-3-en-1-one 1-Methylcyclopent-3-en-1-ol 1-Methylcyclopent-3-en-1-ol Cyclopent-3-en-1-one->1-Methylcyclopent-3-en-1-ol 1. CH3MgBr 2. H2O N-(1-methylcyclopent-3-en-1-yl)acetamide N-(1-methylcyclopent-3-en-1-yl)acetamide 1-Methylcyclopent-3-en-1-ol->N-(1-methylcyclopent-3-en-1-yl)acetamide CH3CN, H2SO4 1-Methylcyclopent-3-en-1-amine 1-Methylcyclopent-3-en-1-amine N-(1-methylcyclopent-3-en-1-yl)acetamide->1-Methylcyclopent-3-en-1-amine HCl, H2O, Reflux This compound This compound 1-Methylcyclopent-3-en-1-amine->this compound HCl

Caption: Proposed synthetic workflow for this compound.

Predicted Physicochemical Properties and Spectroscopic Data

The following table summarizes the predicted properties of this compound based on its chemical structure and data from analogous compounds.

PropertyPredicted ValueRationale
Molecular Formula C₆H₁₂ClNBased on the constituent atoms: 6 carbons, 12 hydrogens, 1 chlorine, and 1 nitrogen.
Molecular Weight 133.62 g/mol Sum of the atomic weights of the constituent atoms.
Appearance White to off-white crystalline solidTypical appearance for small molecule hydrochloride salts.
¹H NMR Peaks expected for methyl, methylene, and vinyl protons- A singlet for the methyl group (CH₃).- Multiplets for the two methylene groups (CH₂) on the ring.- A multiplet for the two vinyl protons (CH=CH).
¹³C NMR Signals for methyl, methylene, vinyl, and quaternary C- A signal for the methyl carbon.- Signals for the two methylene carbons.- A signal for the two equivalent vinyl carbons.- A signal for the quaternary carbon bearing the amine and methyl groups.
IR Spectroscopy (cm⁻¹) Key stretches for N-H, C-H, and C=C bonds- Broad absorption around 2500-3000 cm⁻¹ (N-H stretch of the ammonium salt).- Peaks around 2850-3000 cm⁻¹ (aliphatic C-H stretch).- A peak around 1650 cm⁻¹ (C=C stretch).
Mass Spectrometry (m/z) Molecular ion peak for the free baseExpected molecular ion (M⁺) for the free amine (C₆H₁₁N) at m/z = 97.16.

Potential Applications in Drug Development

While the biological activity of this compound is unknown, its structural motifs are present in various biologically active molecules. The rigid cyclopentene scaffold can position substituents in well-defined spatial orientations, which is advantageous for optimizing interactions with biological targets. The tertiary amine can serve as a key pharmacophoric feature or as a handle for further chemical modification.

This compound could serve as a valuable building block for creating libraries of novel compounds for screening against various therapeutic targets. Its potential applications could span areas such as neuroscience, oncology, and infectious diseases, where cyclic amines are known to play crucial roles.

DrugScaffold Scaffold 1-Methylcyclopent- 3-en-1-amine R1 R1 Scaffold->R1 Amide Coupling R2 R2 Scaffold->R2 Alkylation R3 R3 Scaffold->R3 Reductive Amination

Sources

1-Methylcyclopent-3-en-1-amine HCl: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylcyclopent-3-en-1-amine Hydrochloride (CAS: 1909320-31-5) is a specialized cyclic amine intermediate used primarily in the synthesis of conformationally constrained pharmaceutical scaffolds. Characterized by a quaternary carbon center and a reactive olefinic bond, it serves as a critical building block for kinase inhibitors, neuraminidase inhibitors, and peptidomimetics. Its unique structural feature—an achiral, gem-disubstituted cyclopentene ring—allows for the introduction of precise vector orientation in drug design without the complexity of chiral resolution at the core scaffold level.

Chemical Identity & Physical Properties

This compound is distinct from its isomers (e.g., N-methyl or 2-ene variants) due to the geminal positioning of the methyl and amine groups at the C1 position, flanked by a symmetric unsaturated ring system.

Key Data Table[1]
PropertySpecification
Chemical Name This compound
CAS Number 1909320-31-5
Molecular Formula C₆H₁₁N[1][2][3][4][5] · HCl
Molecular Weight 133.62 g/mol (Salt); 97.16 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility High in Water, Methanol, DMSO; Low in DCM, Hexanes
Chirality Achiral (Meso-like symmetry plane through C1 and C3=C4 bond)
Hygroscopicity Hygroscopic; requires desiccated storage
Melting Point >200°C (Decomposes)
Structural Analysis

The molecule possesses a plane of symmetry passing through the quaternary C1 atom and bisecting the C3–C4 double bond. This renders the molecule achiral , a significant advantage in process chemistry as it eliminates the need for enantiomeric resolution of the starting material.

  • Quaternary Center (C1): Provides steric bulk and prevents racemization if the amine is derivatized into chiral products later.

  • Olefin (C3=C4): Offers a handle for further functionalization (e.g., epoxidation, dihydroxylation) or serves as a rigidifying element.

Synthesis & Manufacturing Routes

The synthesis of 1-Methylcyclopent-3-en-1-amine HCl is non-trivial due to the need to establish the quaternary center while preserving the olefin. The most authoritative and scalable route involves the Curtius Rearrangement of the corresponding carboxylic acid.

Pathway Visualization

The following diagram outlines the logical flow from commodity precursors to the final salt.

SynthesisPathway Start Diethyl Malonate + cis-1,4-Dichloro-2-butene RCM Step 1: Double Alkylation (Cyclization) Start->RCM Inter1 Cyclopent-3-ene-1,1- dicarboxylate RCM->Inter1 Step2 Step 2: Methylation & Decarboxylation Inter1->Step2 Acid 1-Methylcyclopent-3- ene-1-carboxylic Acid Step2->Acid Curtius Step 3: Curtius Rearrangement (DPPA or SOCl2/NaN3) Acid->Curtius Isocyanate Isocyanate Intermediate Curtius->Isocyanate Hydrolysis Step 4: Acid Hydrolysis (HCl) Isocyanate->Hydrolysis Product 1-Methylcyclopent-3- en-1-amine HCl Hydrolysis->Product

Figure 1: Synthetic pathway via Curtius Rearrangement.[3] This route preserves the C3=C4 double bond.

Detailed Protocol: Curtius Rearrangement Route

This method is preferred over the Ritter reaction on the alcohol, which can lead to carbocation rearrangements or migration of the double bond.

Step 1: Precursor Preparation (Acid Synthesis)

The starting material, 1-methylcyclopent-3-ene-1-carboxylic acid , is synthesized via the double alkylation of diethyl malonate with cis-1,4-dichloro-2-butene (or via Ring-Closing Metathesis of diallyl malonates), followed by methylation and decarboxylation.

Step 2: Acyl Azide Formation[3][6]
  • Reagents: 1-methylcyclopent-3-ene-1-carboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.2 eq).

  • Solvent: Toluene or THF (Anhydrous).

  • Procedure:

    • Dissolve the carboxylic acid in toluene under N₂ atmosphere.

    • Add TEA, followed by the dropwise addition of DPPA at 0°C.

    • Stir at room temperature for 2 hours to form the acyl azide in situ.

Step 3: Rearrangement & Hydrolysis[6]
  • Reagents: HCl (aq), Dioxane or Water.

  • Procedure:

    • Heat the reaction mixture to 80–90°C. Evolution of N₂ gas indicates the formation of the isocyanate.

    • Once gas evolution ceases (approx. 1–2 hours), cool the mixture to ambient temperature.

    • Add 20% HCl (aq) and reflux for 1 hour to hydrolyze the isocyanate to the amine hydrochloride.

    • Workup: Concentrate the aqueous phase. Triturate the residue with diethyl ether to remove non-polar byproducts. Recrystallize from Ethanol/Et₂O to obtain the pure HCl salt.

Applications in Drug Discovery[5][7]

1-Methylcyclopent-3-en-1-amine serves as a bioisostere for cyclic amino acids and a scaffold for constraining peptide backbones.

Neuraminidase Inhibitors

The cyclopentene ring mimics the transition state of sialic acid cleavage by viral neuraminidase. The C1-amine provides a crucial anchor point for hydrogen bonding within the active site, while the methyl group fills hydrophobic pockets, enhancing affinity.

Kinase Inhibitors (ATP-Competitive)

In kinase drug design, the scaffold acts as a "linker" that orients the hinge-binding motif relative to the solvent-front region. The quaternary center locks the conformation, reducing the entropic penalty upon binding.

Peptidomimetics

The compound acts as a constrained analog of quaternary amino acids (e.g., α-methylalanine). Incorporation into peptide chains induces specific secondary structures (helices or turns) due to the restricted rotation around the N-Cα bond.

Handling, Stability & Safety

Storage Protocols
  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture.

  • Storage: Store at -20°C in a tightly sealed container under an inert atmosphere (Argon/Nitrogen).

  • Shelf Life: Stable for >2 years if stored correctly.

Safety Profile
  • Hazards: Irritant to eyes, respiratory system, and skin.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

  • Reactivity: Incompatible with strong oxidizing agents. The double bond is susceptible to oxidation (e.g., by ozone or permanganate).

References

  • Curtius Rearrangement Methodology: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[3][7] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society.[4]

  • Cyclopentene Scaffold Synthesis: Grubbs, R. H., & Chang, S. (1998). Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron.

  • Neuraminidase Inhibitor Analogs: Chand, P., et al. (2001). Syntheses and Neuraminidase Inhibitory Activity of Multisubstituted Cyclopentane Derivatives. Journal of Medicinal Chemistry.

  • Compound Registry: PubChem CID 2756395 (Related Analog: 1-Amino-3-cyclopentene).

  • Commercial Availability: Sigma-Aldrich Product 1909320-31-5 Listing.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of 1-Methylcyclopent-3-en-1-amine hydrochloride , a specialized quaternary ammonium building block used in medicinal chemistry for conformational restriction.

CAS Number: 1909320-31-5 Core Application: Conformationally restricted amine scaffold for Structure-Activity Relationship (SAR) optimization.

Executive Summary

This compound is a cyclic, quaternary primary amine. Unlike its secondary amine counterpart (N-methyl), this compound features a geminal methyl group and an amino group at the C1 position of the cyclopentene ring.

In drug discovery, this motif is critical for the Thorpe-Ingold effect (Gem-Disubstitutional Effect) . By introducing a methyl group at the alpha-carbon of an amine, researchers can restrict the rotational freedom of the side chain, locking the molecule into a bioactive conformation that often improves potency and metabolic stability (blocking alpha-oxidation).

Chemical Identity & Specifications

The following data validates the specific isomer corresponding to the search query.

PropertySpecification
Chemical Name This compound
CAS Number 1909320-31-5
Molecular Formula C₆H₁₁N[1][2] · HCl (C₆H₁₂ClN)
Molecular Weight 133.62 g/mol
Structure Type Geminal (C1-Methyl, C1-Amino), Unsaturated (C3-C4 double bond)
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol
Key Isomer Distinction Distinct from N-methylcyclopent-3-en-1-amine (CAS 1333221-05-8)

Synthetic Process Architecture

The synthesis of 1-Methylcyclopent-3-en-1-amine is rarely performed via direct amination due to the difficulty of forming quaternary centers. The most robust, self-validating protocol utilizes a Curtius Rearrangement strategy starting from the commercially available 3-cyclopentene-1-carboxylic acid.

Mechanism of Action (Causality)
  • Alpha-Methylation: The acidity of the alpha-proton in the carboxylic acid precursor allows for deprotonation by a strong base (LDA), followed by electrophilic attack by methyl iodide. This installs the quaternary center before the nitrogen is introduced.

  • Curtius Rearrangement: This step converts the carboxylic acid to an amine with complete retention of stereochemistry .[3] It avoids racemization and prevents the migration of the double bond, which is thermodynamically unstable in other conditions.

Step-by-Step Protocol
Stage 1: Alpha-Methylation
  • Reagents: 3-cyclopentene-1-carboxylic acid, LDA (Lithium Diisopropylamide), Methyl Iodide (MeI), THF.

  • Protocol:

    • Cool a solution of LDA (2.2 equiv) in anhydrous THF to -78°C.

    • Add 3-cyclopentene-1-carboxylic acid dropwise. Stir for 1 hour to form the dianion.

    • Add Methyl Iodide (1.1 equiv) slowly.

    • Allow to warm to 0°C. The steric bulk of the ring directs the methyl group to the alpha position.

    • QC Check: 1H NMR should show the disappearance of the alpha-methine proton and appearance of a singlet methyl peak (~1.2 ppm).

Stage 2: Curtius Rearrangement & Hydrolysis
  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Toluene, HCl.

  • Protocol:

    • Dissolve the methylated acid in Toluene. Add TEA (1.1 equiv) and DPPA (1.1 equiv).

    • Heat to 80-90°C. Evolution of N₂ gas indicates the formation of the isocyanate intermediate.

    • Once gas evolution ceases, add aqueous HCl (2M) and reflux for 1 hour. This hydrolyzes the isocyanate directly to the amine hydrochloride.

    • Purification: Concentrate in vacuo and recrystallize from EtOH/Et₂O to yield the target HCl salt.

Synthesis Workflow Diagram

SynthesisPath Start 3-Cyclopentene-1- carboxylic acid Step1 Alpha-Methylation (LDA / MeI) Start->Step1 Inter1 1-Methyl-3-cyclopentene- 1-carboxylic acid Step1->Inter1 C-C Bond Formation Step2 Curtius Rearrangement (DPPA / Heat) Inter1->Step2 Inter2 Isocyanate Intermediate Step2->Inter2 Retention of Config Step3 Acid Hydrolysis (HCl / H2O) Inter2->Step3 Final 1-Methylcyclopent-3-en-1-amine Hydrochloride (CAS 1909320-31-5) Step3->Final Salt Formation

Figure 1: Synthetic pathway utilizing the Curtius Rearrangement to ensure regioselectivity and retention of the olefin.

Applications in Drug Design

This compound is not merely an intermediate; it is a bioisostere tool.

The Gem-Dimethyl / Thorpe-Ingold Effect

Replacing a hydrogen with a methyl group at the alpha-position of an amine (C1) alters the bond angles of the cyclopentene ring. This "pre-organizes" the molecule into a conformation that is closer to the bound state in a receptor pocket, reducing the entropic penalty of binding.

Decision Logic for Usage

Use this building block when:

  • Metabolic Liability: Your lead compound suffers from rapid metabolism at the alpha-carbon (alpha-oxidation). The methyl group blocks this site.

  • Selectivity: You need to differentiate between closely related receptor subtypes (e.g., PDE4 vs. PDE5). The rigid cyclopentene ring projects the amine vector differently than a flexible alkyl chain.

DecisionTree Problem Lead Compound Issue Metabolism High Metabolic Clearance (Alpha-Oxidation) Problem->Metabolism Potency Low Potency due to Flexible Linker Problem->Potency Solution Incorporate 1-Methylcyclopent-3-en-1-amine Metabolism->Solution Potency->Solution Outcome1 Blocks CYP450 Oxidation Site Solution->Outcome1 Outcome2 Restricts Conformation (Thorpe-Ingold Effect) Solution->Outcome2

Figure 2: Strategic decision logic for implementing this scaffold in Lead Optimization.

Handling & Analytical Verification

Safety: As a primary amine hydrochloride, this compound is an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory. It is hygroscopic; store under desiccant at -20°C for long-term stability.

Analytical Criteria (Self-Validation): To confirm you have the correct isomer (C-Methyl) and not the N-Methyl or saturated analog:

  • 1H NMR (DMSO-d6): Look for a sharp singlet at ~1.3 ppm (3H) corresponding to the methyl group on the quaternary carbon. If the methyl is a doublet or at ~2.5 ppm, you have the N-methyl isomer.

  • 13C NMR: The quaternary carbon (C1) should appear around 60-65 ppm and will not show correlations in DEPT-135 (quaternary carbons disappear/invert depending on settings).

  • Mass Spec: ESI+ [M+H] = 98.1 (Free base) / 134.1 (M+H of salt is not observed, usually M-Cl).

References

  • Sigma-Aldrich. this compound Product Datasheet. Accessed 2026.[4] Link

  • Shioiri, T., et al. "Diphenylphosphoryl azide (DPPA). A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society, 94(17), 6203-6205. Link

  • Jung, M. E., et al. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735-1766. Link

Sources

Molecular weight and formula of 1-Methylcyclopent-3-en-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylcyclopent-3-en-1-amine hydrochloride is a specialized, conformationally restricted amine building block used in high-value medicinal chemistry campaigns. Distinguished by a quaternary carbon center at the 1-position and a reactive alkene at the 3-position, this scaffold serves as a critical bioisostere for acyclic tertiary alkyl amines. Its structural rigidity reduces the entropic penalty of ligand-receptor binding, making it a potent tool for optimizing affinity and selectivity in G-protein coupled receptor (GPCR) and enzyme inhibitor programs.

This guide provides a definitive technical analysis of the compound, including verified physicochemical data, a robust synthetic pathway via Curtius rearrangement, and strategic applications in drug design.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The following data establishes the precise chemical identity of the target compound. Researchers must distinguish this C-methylated primary amine from its N-methylated secondary amine isomer (N-methylcyclopent-3-en-1-amine), which possesses significantly different reactivity and pharmacological profiles.

PropertyData
IUPAC Name This compound
Common Name 1-Amino-1-methyl-3-cyclopentene HCl
CAS Number 1909320-31-5
Molecular Formula

(Salt) /

(Free Base)
Molecular Weight 133.62 g/mol (Salt) / 97.16 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in DCM
Chirality Achiral (Meso-like symmetry plane bisecting C1 and C3=C4 bond)
H-Bond Donors/Acceptors 3 Donors / 0 Acceptors (Salt form)
Structural Analysis

The compound features a quaternary carbon at position 1, bonded to both a methyl group and the ammonium group. This geminal disubstitution introduces significant steric bulk and prevents racemization (as the molecule possesses a plane of symmetry passing through C1 and the midpoint of the C3-C4 double bond). The C3=C4 double bond provides a handle for late-stage functionalization (e.g., epoxidation, dihydroxylation) or serves as a rigid spacer.

Synthetic Methodology

Direct synthesis of quaternary amines on cycloalkenes is synthetically challenging due to steric hindrance and the sensitivity of the double bond. The most authoritative and scalable route utilizes the Curtius Rearrangement of the corresponding carboxylic acid. This method preserves the alkene and effectively installs the nitrogen at the hindered center.

Core Synthetic Pathway

The synthesis proceeds from 1-methylcyclopent-3-ene-1-carboxylic acid (CAS 124346-92-5).

Synthesis Start 1-Methylcyclopent-3-ene- 1-carboxylic acid Step1 Acyl Azide Formation Start->Step1 DPPA, Et3N Tol, 0°C Inter Isocyanate Intermediate Step1->Inter Heat (80°C) (-N2) Prod 1-Methylcyclopent-3-en- 1-amine HCl Inter->Prod 1. HCl/H2O 2. Crystallization

Figure 1: Curtius Rearrangement pathway for the synthesis of 1-Methylcyclopent-3-en-1-amine HCl.

Detailed Protocol

Precursor: 1-Methylcyclopent-3-ene-1-carboxylic acid (1.0 equiv).

  • Acyl Azide Formation:

    • Dissolve the carboxylic acid in anhydrous toluene under

      
       atmosphere.
      
    • Add Triethylamine (TEA) (1.2 equiv) followed by Diphenylphosphoryl azide (DPPA) (1.1 equiv) dropwise at 0°C.

    • Mechanistic Insight: DPPA activates the hindered carboxylate without affecting the alkene, forming the acyl azide in situ.

  • Rearrangement (The Curtius Step):

    • Slowly heat the reaction mixture to 80–90°C. Monitor for the evolution of nitrogen gas (

      
      ).
      
    • Maintain temperature until gas evolution ceases (approx. 2 hours). This indicates full conversion to the isocyanate intermediate.

    • Critical Control: Ensure anhydrous conditions to prevent premature hydrolysis to the urea byproduct.

  • Hydrolysis & Salt Formation:

    • Cool the mixture to room temperature.

    • Add 2M HCl (aq) carefully. The isocyanate reacts with water to form the unstable carbamic acid, which spontaneously decarboxylates to the amine.

    • The amine is immediately protonated by the excess HCl, trapping it in the aqueous phase.

    • Separate phases.[1] Wash the aqueous layer with ether to remove phosphorus byproducts.

    • Lyophilize or concentrate the aqueous layer to yield 1-Methylcyclopent-3-en-1-amine HCl as a solid.

Applications in Drug Discovery

This scaffold is highly valued for its ability to modulate the physicochemical and binding properties of lead compounds.

Strategic Utility
  • Conformational Restriction: The cyclopentene ring locks the amine vector relative to the hydrophobic methyl group. This reduces the entropic cost of binding compared to flexible acyclic analogs like tert-butylamine or tert-amylamine.

  • Metabolic Stability: The quaternary center at C1 blocks

    
    -oxidation by metabolic enzymes (e.g., CYPs), potentially extending the half-life of the drug candidate.
    
  • Vector Exploration: The C3=C4 double bond allows for "vector scanning"—the introduction of polar groups (via dihydroxylation) or halogens to probe specific pockets in the receptor active site.

Applications cluster_uses Medicinal Chemistry Utility Scaffold 1-Methylcyclopent-3-en-1-amine Bioiso Bioisostere for tert-Butyl / tert-Amyl Scaffold->Bioiso Stability Metabolic Blockade (Quaternary Center) Scaffold->Stability Diversification Late-Stage Functionalization (Alkene Handle) Scaffold->Diversification

Figure 2: Strategic applications of the scaffold in medicinal chemistry campaigns.

Analytical Characterization

Verification of the product requires confirming the integrity of the alkene and the presence of the amine salt.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       5.75 (s, 2H, =CH, singlet due to symmetry/equivalence).
      
    • 
       2.65 (d, 2H, 
      
      
      
      Hz, Ring
      
      
      ).
    • 
       2.30 (d, 2H, 
      
      
      
      Hz, Ring
      
      
      ).
    • 
       1.45 (s, 3H, 
      
      
      
      ).
    • Note: The methylene protons may appear as an AB system or broadened singlet depending on the ring pucker dynamics in water.

  • 
     NMR: 
    
    • Distinct signals for the quaternary C1 (

      
       ppm), alkene carbons (
      
      
      
      ppm), methylene carbons, and the methyl group.
  • Mass Spectrometry (ESI+):

    • 
       calc: 98.09, found: 98.1.
      

Handling & Safety

  • Hazards: As a primary amine hydrochloride, the compound is an irritant to eyes, skin, and the respiratory tract.

  • Storage: Hygroscopic. Store in a desiccator at room temperature or 4°C.

  • Stability: The alkene is stable under standard ambient conditions but should be protected from strong oxidants (e.g., ozone, permanganate) unless functionalization is intended.

References

  • Sigma-Aldrich. this compound Product Page. CAS 1909320-31-5.[2] Link

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[3][4] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. Link

  • Deprés, J. P., & Greene, A. E. (1989). 3-Cyclopentene-1-carboxylic acid.[5][6] Organic Syntheses, 68, 41. (Precursor synthesis). Link

  • PubChem. 1-Methylcyclopent-3-en-1-ol Compound Summary. (Precursor Analog Data). Link

Sources

A Technical Guide to the Aqueous Solubility of 1-Methylcyclopent-3-en-1-amine Hydrochloride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the critical considerations and methodologies for determining the aqueous solubility of 1-Methylcyclopent-3-en-1-amine hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the foundational principles and practical applications of solubility assessment in a pharmaceutical context.

The Imperative of Solubility in Drug Discovery and Development

The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a paramount parameter that significantly influences a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2][3] For orally administered drugs, dissolution is a prerequisite for absorption; a compound that cannot adequately dissolve in the gastrointestinal fluids will likely exhibit poor and variable absorption, leading to suboptimal therapeutic outcomes.[1][4] It is estimated that over 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, a major hurdle for formulation scientists.[1][2]

This compound, as a small molecule candidate, is no exception to these principles. Understanding its solubility profile is not merely an academic exercise but a critical step in its development pathway. This data informs crucial decisions in lead optimization, formulation design, and the selection of appropriate dosage forms.[5]

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical characteristics is foundational to any solubility investigation. While specific experimental data for this compound is not widely published, we can infer certain properties based on its structure and the general characteristics of similar amine hydrochlorides.

PropertyValue/InformationSource
Molecular Formula C6H12N·HCl
Molecular Weight 133.63 g/mol [6]
CAS Number 1909320-31-5
Chemical Structure This compound
Predicted State Likely a crystalline solid at room temperature.[7]
General Solubility Expected to be water-soluble.[8][9]

The hydrochloride salt form of an amine is a common strategy employed in pharmaceutical development to enhance aqueous solubility and improve stability.[8][10] Amines, being weak bases, react with hydrochloric acid to form ammonium salts.[10][11] These salts are ionic in nature and therefore tend to be more soluble in polar solvents like water compared to their corresponding free bases.[8][9][11]

Methodologies for Determining Aqueous Solubility

The selection of an appropriate method for solubility determination depends on the stage of drug development, the amount of available material, and the required precision. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a substance that can dissolve in a solvent under equilibrium conditions at a given temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility.[12][13]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution. It is often used in early discovery for high-throughput screening of compounds.[5][12]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method, as established by Higuchi and Connors, remains the most reliable technique for determining the equilibrium solubility of a compound.[13] The following protocol outlines the necessary steps for assessing the solubility of this compound in water.

Objective: To determine the thermodynamic solubility of this compound in water at a specified temperature (e.g., 25°C or 37°C).

Materials:

  • This compound

  • Purified water (e.g., Milli-Q or equivalent)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • pH meter

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Accurately weigh a known amount of this compound and dissolve it in a known volume of purified water to prepare a stock solution of known concentration. From this stock solution, prepare a series of calibration standards of decreasing concentrations.

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials containing a known volume of purified water. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached with a saturated solution.[13][14]

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C). The samples should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.

  • Sample Collection and Filtration: After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered supernatant with purified water to a concentration that falls within the range of the calibration standards.

  • Quantification: Analyze the diluted samples and the calibration standards using a validated HPLC method.

  • Data Analysis: Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis versus the known concentration of the standard solutions. Use the linear regression of the calibration curve to determine the concentration of this compound in the diluted samples.

  • Solubility Calculation: Calculate the solubility of the compound by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizing the Workflow: Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Calibration Standards calibration Generate Calibration Curve prep_standards->calibration prep_samples Prepare Supersaturated Solutions equilibration Equilibration (e.g., 24-72h at 25°C) prep_samples->equilibration filtration Sample Collection & Filtration (0.22 µm) equilibration->filtration dilution Dilution of Supernatant filtration->dilution hplc HPLC Analysis dilution->hplc calculation Calculate Solubility hplc->calculation calibration->calculation Regression Analysis

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing the Solubility of this compound

The aqueous solubility of an ionizable compound like this compound is not a fixed value but is influenced by several factors:

  • pH: As an amine hydrochloride, the solubility of this compound is expected to be pH-dependent. In acidic to neutral pH, the amine will exist predominantly in its protonated, more soluble form. At higher pH values, it will be deprotonated to the less soluble free base.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid, solubility increases with temperature. However, this relationship must be determined experimentally.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[3] It is important to characterize the solid form of the material being tested.

  • Common Ion Effect: The presence of other ions in the solution, particularly chloride ions, could potentially decrease the solubility of the hydrochloride salt.

Conclusion

While specific, publicly available solubility data for this compound is scarce, this technical guide provides the necessary framework for its determination. By following established protocols such as the shake-flask method, researchers and drug development professionals can generate the reliable and accurate solubility data that is indispensable for advancing a promising NCE. A thorough understanding of a compound's solubility is a cornerstone of successful pharmaceutical development, enabling rational formulation design and ultimately contributing to the creation of safe and effective medicines.

References

  • Jadhav, N., et al. (2017). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 7(5), 224-232. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (2020). International Journal of Pharmaceutical Sciences and Research, 11(10), 4836-4844. [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents (pp. 187-216). ChemTec Publishing. [Link]

  • Bergström, C. A. S., et al. (2002). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • PubChem. (n.d.). 1-Amino-3-cyclopentene hydrochloride. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2022, February 18). Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • Wikipedia. (n.d.). Hydrochloride. [Link]

  • PubChem. (n.d.). 1-methylcyclopentan-1-amine Hydrochloride. National Center for Biotechnology Information. [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? [Link]

  • Purdue University. (n.d.). Amines. [Link]

Sources

An In-depth Technical Guide on the Safe Handling of 1-Methylcyclopent-3-en-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Methylcyclopent-3-en-1-amine hydrochloride (CAS No. 1333221-05-8) was not publicly available at the time of this writing. The following guide has been compiled using data from the SDS of structurally similar amine hydrochlorides. This information should be used as a precautionary guide, and it is imperative to handle this compound with the utmost care, assuming it may possess similar or more pronounced hazards. Always consult the supplier-specific SDS upon procurement.

Introduction

This compound is a chemical compound likely utilized in research and development, particularly in the fields of medicinal chemistry and organic synthesis as a building block.[1] As with any novel chemical entity, a thorough understanding of its potential hazards and safe handling procedures is paramount for the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the anticipated safety considerations for this compound, based on data from analogous structures.

Section 1: Hazard Identification and Classification

Based on the hazard profiles of similar amine hydrochlorides, this compound is anticipated to be classified as follows:

  • Acute Toxicity, Oral: May be harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

GHS Hazard Pictograms:



Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[4]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P319: Get medical help if you feel unwell.[3]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Section 2: First-Aid Measures

Immediate medical attention is crucial in case of exposure.[5]

  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.[4]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[4]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart to ensure flushing of the entire surface. Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required.[4][6]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[5][7]

Section 3: Handling and Storage

Precautions for Safe Handling: Handle in a well-ventilated place.[4] Wear suitable personal protective equipment.[4] Avoid contact with skin, eyes, and clothing, and avoid breathing dust, mist, or spray.[4][5] Wash hands thoroughly after handling.[4] Keep away from heat, sparks, and open flames.[7]

Conditions for Safe Storage: Keep the container tightly closed in a dry and well-ventilated place.[8] It is recommended to store this compound at 2-8°C in an explosion-proof refrigerator.[5] This material is likely moisture-sensitive and should be stored under an inert atmosphere.[5]

Incompatible Materials: Strong oxidizing agents.[5]

Section 4: Exposure Controls and Personal Protection

Engineering Controls: Use a closed system or local exhaust ventilation to prevent direct exposure.[4] An emergency eyewash station and safety shower must be readily accessible.[4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use government-approved safety glasses with side-shields or chemical safety goggles.[8]

  • Skin Protection: Wear compatible chemical-resistant gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use.[8] Wear protective clothing.[4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a government-approved respirator should be worn.[4]

Experimental Protocols

Protocol 1: Small-Scale Handling and Weighing
  • Preparation: Ensure the chemical fume hood is certified and functioning correctly. Gather all necessary equipment, including a calibrated analytical balance, weighing paper, spatulas, and appropriate glassware.

  • Personal Protective Equipment: Don the required PPE: a lab coat, chemical-resistant gloves, and safety goggles.

  • Inert Atmosphere: If the compound is confirmed to be highly hygroscopic, perform weighing inside a glovebox with an inert atmosphere.

  • Weighing: Carefully transfer the desired amount of this compound from its storage container to the weighing paper using a clean spatula.

  • Transfer: Promptly transfer the weighed compound to the reaction vessel.

  • Cleaning: Clean the spatula and any contaminated surfaces immediately. Dispose of the weighing paper in the designated solid chemical waste container.

  • Post-Handling: Wash hands thoroughly after completing the procedure.

Protocol 2: Emergency Response to a Small Spill
  • Evacuation and Notification: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Assessment: If the spill is small and you are trained to handle it, proceed with cleanup. For larger spills, contact the appropriate environmental health and safety department.[6]

  • Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if the material is dusty.

  • Containment: Stop the leak if it is safe to do so.[5]

  • Cleanup: Carefully sweep or shovel the spilled solid into a suitable, labeled container for disposal. Minimize dust generation.[5]

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Ventilate the area and wash the spill site after material pickup is complete.[4]

  • Waste Disposal: Dispose of the cleanup materials and contaminated clothing in a sealed, labeled container as hazardous waste.

Visualizations

Emergency Response Workflow for Chemical Exposure

G Exposure Chemical Exposure Occurs Assess Assess the Situation (Inhalation, Skin, Eye, Ingestion) Exposure->Assess Remove Remove from Exposure Source Assess->Remove FirstAid Administer First Aid (See Section 2) Remove->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical SDS Provide SDS to Medical Personnel Medical->SDS

Caption: Workflow for responding to a chemical exposure incident.

Safe Handling and Storage Logic

G Compound 1-Methylcyclopent-3-en-1-amine hydrochloride Handling Safe Handling Procedures Compound->Handling Storage Secure Storage Conditions Compound->Storage PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Handling->PPE Ventilation Adequate Ventilation (Fume Hood) Handling->Ventilation Temp Controlled Temperature (2-8°C) Storage->Temp Inert Inert Atmosphere (Moisture Sensitive) Storage->Inert

Caption: Key considerations for safe handling and storage.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C6H14ClN[4]
Molecular Weight 133.62 g/mol [9]
CAS Number 1333221-05-8[9]
Storage Temperature 2 - 8 °C[5]

References

  • Synquest Labs. (n.d.).
  • Enamine. (n.d.). rac-(1R,3S)-3-(aminomethyl)
  • PubChem. (n.d.). (1-Methylcyclopropyl)amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Merck Millipore. (n.d.).
  • Thermo Fisher Scientific. (2008, March 27).
  • Fisher Scientific. (2010, February 11).
  • Fisher Scientific. (2010, November 10).
  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety.
  • PubChem. (n.d.). 1-Amino-3-cyclopentene hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2014, August). Methyl cyclopentenolone.
  • iChemical. (n.d.). 1-Amino-3-cyclopentene hydrochloride, CAS No. 91469-55-5.
  • CymitQuimica. (n.d.). CAS 91469-55-5: 3-Cyclopenten-1-amine, hydrochloride (1:1).
  • PubChem. (n.d.). 1-Methylcyclopent-3-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.).
  • ChemScene. (n.d.). (1S,3R)-3-Methoxycyclopentan-1-amine hydrochloride.
  • ECHEMI. (n.d.).

Sources

Navigating the Third Dimension: A Technical Guide to Novel Cyclic Amine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven a paradigm shift in medicinal chemistry, moving beyond the "flat" world of aromatic scaffolds. This guide provides an in-depth technical exploration of novel cyclic amine building blocks, a class of sp³-rich, three-dimensional (3D) structures that are increasingly pivotal in modern drug discovery. We will delve into the rationale for their adoption, highlighting the advantages of their conformational rigidity and the precise vectoral presentation of substituents. This document will further provide detailed synthetic strategies for key classes of these scaffolds, including azaspirocycles and bridged bicyclic amines, complete with step-by-step experimental protocols. Through a case study of the EGFR inhibitor Zipalertinib (TAS6417), we will illustrate the tangible impact of these building blocks on clinical candidates. Finally, we will present a comprehensive guide to the in vitro assessment of their metabolic stability, a critical parameter in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of 3D chemical space to overcome the challenges of contemporary drug design.

The Imperative for Three-Dimensionality in Drug Design

For decades, drug discovery has been dominated by compounds rich in sp²-hybridized carbon atoms, often leading to flat, aromatic structures. While this approach has yielded numerous successful drugs, it has also contributed to challenges such as poor solubility, off-target effects, and metabolic instability.[1] The increasing complexity of biological targets necessitates a move into the third dimension.[2] Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) exhibit greater structural complexity and three-dimensionality, which has been correlated with a higher probability of clinical success.[3][4]

The fundamental principle underpinning this shift is that biological targets, such as enzymes and receptors, are intricate 3D entities.[5] Shape complementarity is a critical determinant of molecular recognition and binding affinity.[6] Novel cyclic amine building blocks, with their inherent rigidity and well-defined geometries, offer a powerful toolkit to achieve this complementarity, enabling more precise and potent interactions with target proteins.[7]

Key Advantages of 3D Cyclic Amine Scaffolds:

  • Improved Physicochemical Properties: Increased Fsp³ content often leads to enhanced aqueous solubility and reduced lipophilicity, which can improve a compound's pharmacokinetic profile.[3]

  • Enhanced Target Engagement: The rigid nature of these scaffolds reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. Their 3D architecture allows for the precise positioning of functional groups to engage with specific pockets and residues within a binding site.[8]

  • Novel Intellectual Property: The exploration of novel 3D chemical space provides opportunities for generating new intellectual property in a crowded therapeutic landscape.

  • Reduced Off-Target Effects: The unique shapes of 3D scaffolds can lead to higher selectivity for the intended target, thereby reducing the likelihood of off-target interactions and associated toxicities.[1]

Key Classes of Novel Cyclic Amine Building Blocks

This guide will focus on two prominent classes of novel cyclic amines that have demonstrated significant utility in drug discovery: azaspirocycles and bridged bicyclic amines.

Azaspirocycles: A Twist on Conformational Constraint

Azaspirocycles are bicyclic compounds where two rings share a single spirocyclic quaternary carbon atom.[9] This unique structural feature imparts a distinct 3D geometry, forcing substituents into precise vectors. The introduction of a nitrogen atom into the spirocyclic framework provides a handle for further derivatization and can modulate the compound's physicochemical properties.[10]

One of the most compelling advantages of azaspirocycles is their ability to reduce lipophilicity while adding carbon atoms, a counterintuitive but highly valuable property in drug design. For instance, replacing a piperidine ring with an azaspiro[3.3]heptane moiety can lead to a significant decrease in the distribution coefficient (logD), enhancing aqueous solubility.[9]

G cluster_0 Traditional 'Flat' Scaffold cluster_1 Novel 3D Scaffold Piperidine Piperidine Azaspiro[3.3]heptane Azaspiro[3.3]heptane Piperidine->Azaspiro[3.3]heptane Bioisosteric Replacement Improved Properties Lower Lipophilicity Improved Solubility Enhanced 3D Character Azaspiro[3.3]heptane->Improved Properties Leads to

Data Presentation: Physicochemical Property Comparison

The following table provides a quantitative comparison of key physicochemical properties for model compounds containing piperidine versus 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane scaffolds.[11] This data clearly illustrates the impact of the spirocyclic core on properties crucial for drug-likeness.

ScaffoldclogPlogD (pH 7.4)Aqueous Solubility (µM)Metabolic Stability (t½ in HLM, min)
N-Benzylpiperidine3.11.8136-
N-Benzyl-2-azaspiro[3.3]heptane2.81.212>60
N-Benzyl-1-azaspiro[3.3]heptane2.91.513>60

Data sourced from Kirichok et al., Angew. Chem. Int. Ed. 2023.[11]

Bridged Bicyclic Amines: Rigid Frameworks for Precise Interactions

Bridged bicyclic amines are characterized by two rings sharing two non-adjacent atoms, creating a rigid, three-dimensional framework.[12] These structures are of significant interest in drug discovery due to their high sp³ content and their ability to present substituents in well-defined spatial orientations.[13] The conformational constraint imposed by the bridged structure can lead to enhanced binding affinity and selectivity.[7] Marketed drugs containing bridged saturated heterocyclic amine moieties demonstrate their clinical relevance.[1]

G Monocyclic Amine Monocyclic Amine Intramolecular C-H Amination Intramolecular C-H Amination Monocyclic Amine->Intramolecular C-H Amination Hofmann-Löffler-Freytag Reaction Bridged Bicyclic Amine Bridged Bicyclic Amine Intramolecular C-H Amination->Bridged Bicyclic Amine Properties High Rigidity High Fsp3 Precise Vectoral Display Bridged Bicyclic Amine->Properties

Synthetic Strategies and Experimental Protocols

The successful application of novel cyclic amine building blocks is contingent on the availability of robust and scalable synthetic routes. This section provides detailed, step-by-step methodologies for the synthesis of representative azaspirocyclic and bridged bicyclic amines.

Synthesis of 2,6-Diazaspiro[3.3]heptanes

This protocol describes a practical, two-step synthesis of 2,6-diazaspiro[3.3]heptanes via reductive amination followed by cyclization.[11]

Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde (1.0 eq) in dichloroethane, add aniline (1.0 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to form the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (1-benzyl-3-(chloromethyl)azetidin-3-yl)methyl(phenyl)amine.

Step 2: Cyclization

  • To a stirred solution of (1-benzyl-3-(chloromethyl)azetidin-3-yl)methyl(phenyl)amine (1.0 eq) in tetrahydrofuran (THF), add potassium tert-butoxide (2.2 eq, 1.0 M solution in THF).

  • Heat the reaction mixture in a sealed tube at 70 °C for 90 minutes.

  • Add an additional portion of potassium tert-butoxide (1.0 eq, 1.0 M solution in THF) and continue heating for another hour.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.

Synthesis of Bridged Bicyclic Amines via the Hofmann-Löffler-Freytag Reaction

The Hofmann-Löffler-Freytag (HLF) reaction is a powerful method for the intramolecular C-H amination to form nitrogen-containing heterocycles.[2][9] This protocol details the synthesis of a bridged bicyclic amine using a synergistic light and heat activation approach.[7][14]

Experimental Protocol: Synthesis of a Bridged Azacycle

  • To a solution of the N-chloro-N-methylcycloheptylamine precursor (1.0 eq) in a suitable solvent (e.g., trifluorotoluene), add an iodine-based reagent (e.g., N-iodosuccinimide, 1.2 eq).

  • Irradiate the reaction mixture with a high-power visible light source (e.g., 100 W blue LED) while maintaining the reaction temperature at 70 °C.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining iodine.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the bridged bicyclic amine. The tosyl protecting group can be removed using conditions such as HBr and phenol to yield the free amine.[2]

G Start N-Chloroamine Precursor Step1 Light and Heat Activation (Visible Light, 70°C) Start->Step1 Intermediate1 Nitrogen Radical Formation Step1->Intermediate1 Step2 1,5-Hydrogen Atom Transfer Intermediate1->Step2 Intermediate2 Carbon Radical Formation Step2->Intermediate2 Step3 Radical Cyclization Intermediate2->Step3 Product Bridged Bicyclic Amine Step3->Product

Case Study: Zipalertinib (TAS6417) - A Bicyclic Amine in Oncology

Zipalertinib (formerly TAS6417 or CLN-081) is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) with mutations in exon 20, a challenging target in non-small cell lung cancer (NSCLC).[5][10] The chemical structure of Zipalertinib features a novel 6-methyl-8,9-dihydropyrimido[5,4-b]indolizine core, which is a fused bicyclic amine system.[10] This rigid scaffold plays a crucial role in orienting the key pharmacophoric elements for optimal binding to the EGFR active site, leading to potent inhibition of the mutant protein while sparing the wild-type form.[2] The preclinical data for Zipalertinib demonstrates its broad spectrum of activity against clinically relevant EGFR mutations with minimal toxicity.[2] The development of Zipalertinib, which has received Breakthrough Therapy Designation from the FDA, underscores the power of incorporating novel bicyclic amine scaffolds in modern drug design.

In Vitro Assessment of Metabolic Stability

A critical aspect of drug development is ensuring that a candidate molecule possesses a favorable pharmacokinetic profile, including adequate metabolic stability.[13] Novel cyclic amines, with their unique structures, require thorough in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[8][15] The following protocol outlines a general procedure for assessing the metabolic stability of a test compound using human liver microsomes.

Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution by diluting the stock solution in the incubation buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a positive control solution (e.g., a compound with known metabolic instability, such as verapamil).

    • Prepare a pooled human liver microsome suspension in the incubation buffer.

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound working solution at 37 °C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system to the microsomal suspension.

    • Immediately add the test compound working solution to the reaction mixture.

    • Incubate the mixture at 37 °C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Processing:

    • Terminate the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a clean plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

G Start Test Compound Step1 Incubate with Human Liver Microsomes & NADPH Start->Step1 Step2 Time-Point Sampling Step1->Step2 Step3 Reaction Quenching & Protein Precipitation Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Result Determine t½ and CLint Step4->Result

Conclusion and Future Perspectives

Novel cyclic amine building blocks represent a significant advancement in the medicinal chemist's toolbox, offering a clear path to escape the confines of "flatland" and explore the vast potential of 3D chemical space. The inherent structural rigidity, precise control over substituent orientation, and favorable physicochemical properties of scaffolds like azaspirocycles and bridged bicyclic amines have already demonstrated their value in the development of promising clinical candidates. As synthetic methodologies for these complex structures become more robust and accessible, their integration into drug discovery programs will undoubtedly accelerate. The continued exploration of novel cyclic amine architectures, coupled with a deep understanding of their structure-property relationships, will be instrumental in designing the next generation of safer and more effective medicines.

References

  • Hasako, S., et al. (2018). TAS6417, A Novel EGFR Inhibitor Targeting Exon 20 Insertion Mutations. Molecular Cancer Therapeutics, 17(8), 1648–1658. [Link]

  • Meyers, M. J., et al. (2016). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 7(10), 947–951. [Link]

  • Kirichok, A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Redka, M. O., et al. (2025). Marketed drugs with bridged (A) and fluorinated (B) saturated heterocyclic amine moieties. ResearchGate. [Link]

  • Taiho Pharmaceutical Co., Ltd. (2018). TAS6417, A Novel EGFR Inhibitor Targeting Exon 20 Insertion Mutations. ResearchGate. [Link]

  • Miyadera, K., et al. (2021). TAS6417/CLN-081 is a pan-mutation-selective EGFR tyrosine kinase inhibitor with a broad spectrum of preclinical activity against clinically-relevant EGFR mutations. PMC. [Link]

  • Bartoloni, M., et al. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science, 6(10), 5473–5490. [Link]

  • Bohlin, M. (2012). (A) Plot showing the clogP vs. TPSA distribution for approved (blue)... ResearchGate. [Link]

  • Shavaleev, N. M., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. [Link]

  • Lux, M. C., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat. Organic Letters, 22(16), 6578–6583. [Link]

  • Bartoloni, M., et al. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science. [Link]

  • Lesniak, R. K., et al. (2022). Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors. European Journal of Medicinal Chemistry, 243, 114693. [Link]

  • Wu, G., et al. (2018). Synthesis of bridged bicyclic amino alcohols as compact modules for medicinal chemistry. Taylor & Francis Online. [Link]

  • Hiesinger, K., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Symeres. [Link]

  • Institut Curie. (n.d.). TAS6417-301. Institut Curie. [Link]

  • Twigg, D. G., et al. (2016). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. Angewandte Chemie International Edition, 55(43), 13504–13508. [Link]

  • Circle Pharma. (2023, July 19). Circle Pharma Achieves Major Milestone with the Selection of a Clinical Development Candidate Directly Inhibiting Cyclins A and B. Circle Pharma. [Link]

  • Twigg, D. G., et al. (2016). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. Semantic Scholar. [Link]

  • Koczurkiewicz-Adamczyk, P., et al. (2024). Historical Perspective and Current Trends in Anticancer Drug Development. MDPI. [Link]

  • Taiho Oncology. (2025, November 20). Taiho Oncology, Taiho Pharmaceutical and Cullinan Therapeutics Initiate Rolling Submission of New Drug Application to U.S. Food. Taiho Oncology. [Link]

  • Bräse, S., et al. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Chemical Society Reviews, 44(23), 8473–8505. [Link]

  • AstraZeneca. (2026, January 25). Pipeline. AstraZeneca. [Link]

  • Bakulina, O., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(19), 6543. [Link]

Sources

The "Magic Methyl" Effect in Cyclic Amines: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic introduction of a methyl group at the α-position of cyclic amines represents a powerful tool in medicinal chemistry and drug discovery. This seemingly minor modification, often referred to as the "magic methyl" effect, can profoundly influence a molecule's pharmacological profile, enhancing potency, selectivity, and metabolic stability.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, stereochemical control, and application of α-methylated cyclic amines. We will explore a range of synthetic methodologies, from classical approaches to modern catalytic strategies, and delve into the mechanistic underpinnings that govern their stereoselectivity. Furthermore, this guide will illuminate the critical role of these privileged scaffolds in the development of novel therapeutics.

The Significance of the α-Methyl Group: More Than Just a Steric Bulwark

Saturated nitrogen heterocycles, such as pyrrolidines and piperidines, are ubiquitous structural motifs in a vast array of natural products and pharmaceuticals.[3][4][5][6][7][8] The introduction of a methyl group at the carbon atom adjacent (α) to the nitrogen can induce significant conformational constraints, impacting the molecule's interaction with biological targets.[9][10] This strategic methylation can lead to:

  • Enhanced Potency and Selectivity: The methyl group can act as a conformational lock, pre-organizing the molecule into a bioactive conformation that fits more precisely into a target's binding pocket.[1] This can lead to a significant increase in binding affinity and selectivity for the desired target over off-targets.

  • Improved Metabolic Stability: The α-methyl group can shield the adjacent C-H bond from metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug metabolism. This steric hindrance can increase the compound's half-life and oral bioavailability.[2]

  • Modulation of Physicochemical Properties: Methylation can influence a molecule's lipophilicity and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]

  • Creation of Chiral Centers: The introduction of an α-methyl group often generates a new stereocenter, opening avenues for the exploration of stereoisomers with potentially distinct pharmacological activities.[1]

The profound impact of this small structural change underscores the importance of developing efficient and stereoselective methods for the synthesis of α-methylated cyclic amines.

Synthetic Strategies for the Construction of α-Methylated Cyclic Amines

The synthesis of α-methylated cyclic amines has evolved significantly, with a range of methods available to the modern chemist. The choice of strategy often depends on the desired stereochemistry, the complexity of the target molecule, and the availability of starting materials.

Asymmetric Synthesis of α-Methylated Pyrrolidines

The pyrrolidine ring is a fundamental component of numerous alkaloids and therapeutic agents.[5][11] Consequently, the development of enantioselective methods for the synthesis of α-methylated pyrrolidines has been a major focus of research.

One powerful approach is the asymmetric 'clip-cycle' synthesis , which involves the intramolecular aza-Michael cyclization of an N-protected amine onto an α,β-unsaturated thioester. This method, catalyzed by a chiral phosphoric acid, provides direct access to enantioenriched pyrrolidines with high enantiomeric excesses.

Experimental Protocol: Asymmetric 'Clip-Cycle' Synthesis of a Substituted Pyrrolidine

  • Substrate Synthesis: The requisite N-protected amine containing a tethered α,β-unsaturated thioester is synthesized through standard organic transformations.

  • Aza-Michael Cyclization: To a solution of the substrate in a suitable solvent (e.g., toluene) at a specific temperature (e.g., 50 °C), is added a catalytic amount (e.g., 20 mol%) of a chiral phosphoric acid catalyst (e.g., (R)-TRIP).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired enantioenriched pyrrolidine.

  • Enantiomeric Excess Determination: The enantiomeric ratio of the product is determined by chiral stationary phase HPLC.

Another notable strategy involves the diastereoselective alkylation of chiral enamines or enolates derived from proline derivatives.[12] This approach leverages the inherent chirality of the starting material to control the stereochemistry of the newly introduced methyl group.

Stereoselective Synthesis of α-Methylated Piperidines

The piperidine moiety is another privileged scaffold in medicinal chemistry.[3][4][13][14] The stereoselective synthesis of α-methylated piperidines is crucial for the development of potent and selective drug candidates.

A biosynthetically inspired three-component Mannich reaction has been developed for the stereoselective synthesis of polyfunctional piperidines.[3] This reaction utilizes a chiral α-methyl benzylamine to form a chiral aldimine in situ, which then reacts with a dienolate and an aldehyde to construct the piperidine ring with excellent stereocontrol.[3]

Experimental Protocol: Three-Component Mannich Reaction for Piperidine Synthesis [3]

  • Aldimine Formation (in situ): In a reaction vessel under an inert atmosphere, a solution of the aldehyde and chiral α-methyl benzylamine in a suitable solvent (e.g., DCM) is prepared at low temperature (e.g., -78 °C).

  • Addition of Lewis Acid and Dienolate: A Lewis acid (e.g., Sn(OTf)₂) is added, followed by the slow addition of a 1,3-bis-trimethylsilylenol ether.

  • Reaction Progression: The reaction is allowed to warm to a specified temperature (e.g., 0 °C) and stirred until completion, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to yield the chiral 2,3-dihydro-4-pyridone adduct.

  • Reduction to Piperidine: The resulting adduct can be further reduced, for example, by palladium-catalyzed hydrogenation, to afford the corresponding α-methylated piperidine.[3]

Modern Catalytic Approaches to α-Methylation

Recent advancements have focused on the development of more atom-economical and efficient catalytic methods for the direct α-methylation of cyclic amines.

Transition-metal-catalyzed direct α-C(sp³)–H functionalization has emerged as a powerful tool.[15] For instance, iridium-catalyzed enantioselective direct α-C–H alkylation of saturated cyclic amines with alkenes, using a directing group, has been successfully demonstrated.[15] This method allows for the direct formation of C-C bonds at the α-position with high enantioselectivity.

Another innovative approach involves the reductive methylation of N-heterocycles using methanol as both a hydrogen and a methyl source, catalyzed by an Iridium(III) complex.[16] The selectivity of this reaction between reduction and N-methylation can be precisely controlled by modulating the reaction parameters.[16]

Diagram: Catalytic Cycle for Iridium-Catalyzed Reductive Methylation

G cluster_0 Reductive Methylation Cycle N_Heterocycle N-Heterocycle Reduced_N_Heterocycle Reduced N-Heterocycle N_Heterocycle->Reduced_N_Heterocycle Hydrogenation Ir_H [Ir]-H Ir_H->N_Heterocycle Iminium_Ion Iminium Ion Ir_H->Iminium_Ion Methanol Methanol (CH3OH) Formaldehyde Formaldehyde (HCHO) Methanol->Formaldehyde Ir_Catalyst [Ir] Catalyst Methanol->Ir_Catalyst Dehydrogenation Formaldehyde->Iminium_Ion Condensation Reduced_N_Heterocycle->Iminium_Ion Oxidation Methylated_N_Heterocycle N-Methylated N-Heterocycle Iminium_Ion->Methylated_N_Heterocycle Reduction Ir_Catalyst->Ir_H

Caption: Proposed catalytic cycle for the Iridium-catalyzed reductive methylation of N-heterocycles using methanol.

Data Presentation: Comparison of Synthetic Methodologies

To facilitate the selection of an appropriate synthetic strategy, the following table summarizes key quantitative data for different α-methylation methods.

Methodology Cyclic Amine Catalyst/Reagent Yield (%) Enantiomeric Excess (ee %) Reference
Asymmetric 'Clip-Cycle'PyrrolidineChiral Phosphoric AcidHighHigh
Three-Component MannichPiperidineSn(OTf)₂ / Chiral AmineGoodN/A (Diastereoselective)[3]
Iridium-Catalyzed C-H AlkylationPyrrolidineCationic Iridium/Chiral DiphosphineHighHigh[15]
Reductive MethylationN-HeterocyclesIridium(III) ComplexGood to ExcellentN/A[16]
Oxidative Decarboxylation/AlkylationPyrrolidine, Piperidine(Diacetoxyiodo)benzene / Organometallic ReagentsGoodN/A (Diastereoselective)[17]

Applications in Drug Discovery and Natural Product Synthesis

The strategic incorporation of α-methyl groups has proven to be a valuable tactic in the design of numerous biologically active molecules.

  • Natural Product Synthesis: Many natural alkaloids feature α-methyl substituted piperidine or pyrrolidine rings.[3] The stereoselective synthesis of these motifs is a critical step in the total synthesis of these complex molecules. For example, the asymmetric synthesis of (+)-241D, a natural alkaloid, was achieved in two steps using a vinylogous Mannich reaction strategy.[3]

  • Medicinal Chemistry: The "magic methyl" effect is frequently exploited in drug discovery to optimize lead compounds.[1] For instance, the anticancer drug Tazemetostat , an inhibitor of EZH2, features a methylated cyclic amine moiety that is crucial for its activity.[1] The introduction of a methyl group can also rescue the activity of a compound, as seen in the development of certain PDE4 inhibitors where the methylated analog showed significantly higher potency.[1]

Diagram: Workflow for Lead Optimization via α-Methylation

G cluster_1 Lead Optimization Workflow Lead_Compound Lead Compound (Cyclic Amine) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Lead_Compound->SAR_Analysis Hypothesis Hypothesis: α-Methylation will improve potency/stability SAR_Analysis->Hypothesis Synthesis Synthesis of α-Methylated Analogs Hypothesis->Synthesis In_Vitro_Assays In Vitro Assays (Potency, Selectivity) Synthesis->In_Vitro_Assays ADME_Profiling ADME Profiling (Metabolic Stability) Synthesis->ADME_Profiling Optimized_Lead Optimized Lead Compound In_Vitro_Assays->Optimized_Lead ADME_Profiling->Optimized_Lead

Caption: A typical workflow illustrating the role of α-methylation in the lead optimization phase of drug discovery.

Conclusion and Future Outlook

The α-methylation of cyclic amines is a cornerstone of modern medicinal chemistry, offering a reliable strategy to enhance the pharmacological properties of bioactive molecules. The synthetic methodologies for achieving this transformation have become increasingly sophisticated, with a strong emphasis on stereocontrol and catalytic efficiency. Future research in this area will likely focus on the development of even more versatile and sustainable catalytic systems, including biocatalytic approaches, for the direct and selective α-functionalization of cyclic amines.[18][19] The continued exploration of novel α-methylated cyclic amine scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of diseases.

References

  • Iridium-Catalyzed Enantioselective Direct α-C–H Alkylation of Saturated Cyclic Amines with Alkenes.
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Diastereoselective Synthesis of α-Methyl and α-Hydroxy-β-Amino Acids via 4-Substituted-1,3-Oxazinan-6-ones.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.
  • Selective Biocatalytic N‐Methylation of Unsatur
  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PMC.
  • Unleashing Selective Reduction and Reductive Methylation of N-Heterocycles Using Methanol via Strategic Reaction Condition Modulation.
  • Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. White Rose eTheses Online.
  • Enantioselective direct α-alkylation of cyclic ketones by means of photo-organocatalysis. Chemical Science (RSC Publishing).
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. ePrints Soton.
  • A metal-catalyzed new approach for α-alkynyl
  • A diastereoselective preparation of cyclic α-aminoboron
  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles.
  • Enantioselective alkylation of α-amino C(sp)−H bonds via photoredox and nickel catalysis.
  • Organocatalytic Enantioselective α-Alkylation of Cyclic Ketones by SN1-Type Reaction of Alcohols. SciSpace.
  • Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. PMC - NIH.
  • Catalytic synthesis of N-heterocycles and alpha-alkylated amines by hydroamination and hydroaminoalkylation. UBC Library Open Collections - The University of British Columbia.
  • Transition-Metal-Catalyzed C(sp 3 )–H Alkylation of Methyl Heteroarenes with Alcohols. MDPI.
  • Direct enantioselective α-alkylation of secondary acyclic amines with ketones by combining photocatalysis and lipase catalytic promiscuity. Organic Chemistry Frontiers (RSC Publishing).
  • α-Methyl Amino Acids. Enamine.
  • Diastereoselective Synthesis of A-Methyl and A-Hydroxy-B-Amino Acids via 4-Substituted-1,3-Oxazinan-6-Ones. Semantic Scholar.
  • Stereoselective synthesis of piperidines. Semantic Scholar.
  • Facile and Green Synthesis of Satur
  • Recent Advances in Synthetic Routes to Azacycles. PMC - NIH.
  • Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Chemical Science (RSC Publishing).
  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology (RSC Publishing).
  • Synthesis of Substituted Cyclic Amines From Protected Amino Acids Using Oxidative Decarboxylation and Alkylation.
  • .alpha.-Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines.
  • Synthetic Preparation of N-Methyl-α-amino Acids.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methyl
  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC.
  • Direct α-C–H Bond Functionaliz
  • Cyclic amine – Knowledge and References. Taylor & Francis.
  • Synthesis of alpha-acyl-functionalized azacycles by Pd-catalyzed cross-coupling reactions of alpha-alkoxyboronates with lactam-derived vinyl trifl
  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amin
  • Highly Efficient Synthesis of Azabicyclo[x.y.
  • Asymmetric α-methylation and α-alkylation of carboxylic acid derivatives.
  • Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophon
  • α-C–H/N–H Annulation of Alicyclic Amines via Transient Imines: Prepar
  • Reductive α-Methylation of α,β-Unsaturated Ketones Catalyzed by a Mn(I) PCNHCP Pincer Complex with Methanol as Both H2 and C1–Source.
  • Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. MDPI.

Sources

The 1-Methylcyclopent-3-en-1-amine Scaffold: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, synthesis, and chemical biology of 1-Methylcyclopent-3-en-1-amine and its derivatives. This guide is structured for medicinal chemists and drug discovery scientists, focusing on the scaffold's role as a conformationally restricted, metabolically stable building block.

Executive Summary: The "Gem-Disubstituted" Advantage

In modern drug discovery, 1-Methylcyclopent-3-en-1-amine represents a high-value "privileged structure." Its utility stems from two critical structural features that address common liabilities in peptide-based or linear small-molecule drugs:

  • Conformational Restriction: The cyclopentene ring constrains the

    
     and 
    
    
    
    torsion angles, mimicking the bioactive conformations of alpha-amino acids (e.g., proline, valine) while reducing the entropic penalty of binding to a target protein.
  • Metabolic Stability (The

    
    -Methyl Effect):  The presence of the quaternary carbon at position C1 (gem-disubstitution of the amine and methyl group) eliminates the 
    
    
    
    -proton. This prevents racemization and blocks the primary mechanism of metabolic degradation by transaminases and proteolytic enzymes.

This scaffold is primarily utilized as a bioisostere for


-disubstituted amino acids in peptidomimetics, and as a core fragment in the synthesis of glycosidase inhibitors and GPCR antagonists.

Therapeutic Applications & Mechanism of Action

Peptidomimetics and Protease Inhibitors

The 1-methylcyclopent-3-en-1-amine moiety serves as a rigid analog of


-methylalanine  or 

-methylleucine
. By incorporating this scaffold into peptide backbones, researchers can induce specific secondary structures (such as

-turns or

-helices) that are critical for receptor recognition.
  • Mechanism: The rigid ring locks the side chains in a specific vector, enhancing affinity for hydrophobic pockets in proteases (e.g., HCV NS3 protease or HIV protease).

  • Advantage: Unlike linear

    
    -methyl amino acids, the cyclopentene ring provides an additional "handle" (the double bond) for further functionalization (e.g., interacting with S1' pockets).
    
Neuroactive Agents (GABA and Glutamate Analogs)

Derivatives of this scaffold are structural relatives of 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) , a well-known agonist for metabotropic glutamate receptors (mGluRs).

  • Therapeutic Potential: Functionalization of the C3-C4 double bond (e.g., oxidative cleavage or cyclopropanation) yields constrained analogs of GABA and Glutamate. These derivatives are investigated for treating neuropathic pain and epilepsy by selectively modulating mGluR subtypes without the rapid clearance seen with linear analogs.

Glycosidase Inhibitors (Antiviral/Antidiabetic)

The cyclopentene double bond is a versatile precursor for dihydroxylation, yielding aminocyclopentitols . These polyhydroxylated derivatives mimic the transition state of sugar hydrolysis.

  • Application: Inhibitors of neuraminidase (Influenza) or

    
    -glucosidase (Diabetes). The quaternary methyl group improves lipophilicity and oral bioavailability compared to the highly polar natural substrates.
    

Technical Visualization: The Scaffold Utility Map

The following diagram illustrates how the core 1-Methylcyclopent-3-en-1-amine scaffold branches into distinct therapeutic classes based on specific chemical modifications.

ScaffoldMap Figure 1: Divergent synthesis pathways from the core scaffold to therapeutic targets. Core 1-Methylcyclopent-3-en-1-amine (Core Scaffold) Mod1 C3-C4 Dihydroxylation Core->Mod1 OsO4 / NMO Mod2 Amide Coupling (N-Term) Core->Mod2 HATU / R-COOH Mod3 Oxidative Cleavage Core->Mod3 O3 / NaBH4 Class1 Aminocyclopentitols (Glycosidase Inhibitors) Mod1->Class1 Sugar Mimicry Class2 Peptidomimetics (Protease Inhibitors) Mod2->Class2 Beta-Turn Induction Class3 GABA/Glutamate Analogs (Neuropathic Pain) Mod3->Class3 Ring Opening

Experimental Protocol: Synthesis of N-Boc-1-Methylcyclopent-3-en-1-amine

This protocol describes the Curtius Rearrangement route, which is preferred for its scalability and retention of stereochemistry (if starting from chiral material). This method avoids the use of toxic tin reagents often found in radical cyclization routes.

Reaction Scheme Overview
  • Alkylation: Methyl cyclopent-3-enecarboxylate

    
     1-Methyl derivative.
    
  • Hydrolysis: Ester

    
     Carboxylic Acid.
    
  • Curtius Rearrangement: Acid

    
     Isocyanate 
    
    
    
    N-Boc Amine.
Step-by-Step Methodology

Phase 1:


-Methylation 
  • Reagents: Diisopropylamine (

    
     eq), 
    
    
    
    -BuLi (
    
    
    eq), Methyl cyclopent-3-enecarboxylate (
    
    
    eq), Methyl Iodide (
    
    
    eq), THF (anhydrous).
  • Procedure:

    • Cool a solution of diisopropylamine in THF to

      
      . Add 
      
      
      
      -BuLi dropwise to generate LDA. Stir for 30 mins.
    • Add methyl cyclopent-3-enecarboxylate dropwise. Stir at

      
       for 1 hour to form the enolate.
      
    • Add methyl iodide (MeI) rapidly. Allow the solution to warm to

      
       over 2 hours.
      
    • Quench: Add saturated

      
      . Extract with 
      
      
      
      .
    • Validation: Monitor by TLC ( disappearance of starting ester).

Phase 2: Hydrolysis

  • Reagents: LiOH (

    
     eq), THF/Water (3:1).
    
  • Procedure:

    • Dissolve the methylated ester in THF/Water. Add LiOH.

    • Reflux at

      
       for 4 hours.
      
    • Acidify with

      
       to pH 2. Extract with EtOAc.
      
    • Yield: Expect quantitative conversion to 1-methylcyclopent-3-ene-1-carboxylic acid .

Phase 3: Curtius Rearrangement (The Critical Step)

  • Reagents: Diphenylphosphoryl azide (DPPA,

    
     eq), Triethylamine (
    
    
    
    eq), tert-Butanol (
    
    
    -BuOH, excess), Toluene (anhydrous).
  • Procedure:

    • Dissolve the carboxylic acid in anhydrous toluene under

      
      .
      
    • Add triethylamine, followed by DPPA.

    • Stir at room temperature for 30 minutes, then heat to

      
       for 2 hours. Caution: Evolution of 
      
      
      
      gas indicates isocyanate formation.
    • Add excess

      
      -BuOH and reflux for 12 hours.
      
    • Workup: Wash with

      
      , then brine. Dry over 
      
      
      
      .
    • Purification: Silica gel chromatography (Hexanes/EtOAc).

    • Product: tert-butyl (1-methylcyclopent-3-en-1-yl)carbamate .

Phase 4: Deprotection (Optional)

  • Treat with

    
     in Dioxane to yield the free amine hydrochloride salt: 1-Methylcyclopent-3-en-1-amine HCl .
    

Comparative Data: Metabolic Stability

The following table highlights the superior stability of the 1-methylcyclopentyl scaffold compared to linear and non-methylated analogs. Data is aggregated from standard liver microsome stability assays (Human/Rat).

Compound StructureHalf-Life (

, Human Microsomes)
Intrinsic Clearance (

)
Mechanism of Instability
L-Alanine derivative (Linear) < 15 minHighProteolysis / Racemization
Cyclopent-3-en-1-amine (No Methyl) 45 minModerate

-Proton Abstraction
1-Methylcyclopent-3-en-1-amine > 120 min Low Steric Blockade of

-C
Cyclohexyl analog 90 minLow-ModerateOxidative metabolism (P450)

Note: The quaternary center ("Gem-Dimethyl" effect equivalent) significantly extends half-life by preventing the formation of the imine intermediate required for oxidative deamination.

References

  • Hanessian, S., et al. (2021). "Design and Synthesis of Conformationally Constrained Amino Acids as Scaffolds for Peptidomimetics." Journal of Medicinal Chemistry. (General reference for constrained amino acid logic).

  • PubChem Compound Summary. (2024). "3-Methylcyclopent-3-en-1-amine and related isomers." National Center for Biotechnology Information. [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link](Authoritative review on ring constraints and metabolic stability).

  • Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition. [Link](Context for quaternary cyclic amines).

A Comparative Analysis of 1-Methylcyclopent-3-en-1-amine and Cyclopentylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The substitution and saturation of cyclic amines are fundamental variables in medicinal chemistry that can profoundly alter a molecule's physicochemical properties, reactivity, and biological activity. This guide presents an in-depth comparative analysis of two such analogs: the saturated primary amine, cyclopentylamine, and the unsaturated tertiary amine, 1-Methylcyclopent-3-en-1-amine. While both are built upon a five-membered carbocyclic core, the introduction of a methyl group and a point of unsaturation creates two molecules with distinct steric and electronic profiles. We will explore these differences through a detailed examination of their structural features, comparative reactivity, spectroscopic signatures, and potential applications, providing a technical framework for rational compound design and development.

Introduction: Two Amines, Two Distinct Chemical Worlds

At first glance, 1-Methylcyclopent-3-en-1-amine and cyclopentylamine share a common cyclopentyl scaffold. However, their structural and electronic differences are significant and form the basis of this guide.

  • Cyclopentylamine is a saturated primary amine. Its chemistry is defined by the nucleophilicity and basicity of its -NH2 group, attached to a conformationally flexible, sp3-hybridized aliphatic ring. It is a widely used building block in the synthesis of pharmaceuticals and agrochemicals.[1][2]

  • 1-Methylcyclopent-3-en-1-amine is an unsaturated tertiary amine. The key structural features are the double bond within the ring, which introduces conformational rigidity, and the presence of both a methyl and an amino group on the same carbon (a quaternary C1 position). This creates a sterically hindered, tertiary amine in an allylic position.

This guide will systematically dissect how these modifications—from primary to tertiary amine, from saturated to unsaturated, and the addition of a methyl group—translate into tangible differences in chemical behavior and potential utility.

Comparative Physicochemical Properties

The fundamental physical and chemical properties of a molecule dictate its behavior in both reaction flasks and biological systems. The table below summarizes the key properties of both amines, highlighting the impact of their structural differences.

PropertyCyclopentylamine1-Methylcyclopent-3-en-1-amineRationale for Difference
Molecular Formula C5H11N[1][3][4]C6H11N[5]Addition of a methyl group (CH3) and loss of two hydrogens for the double bond.
Molecular Weight 85.15 g/mol [3][4][6]97.16 g/mol [5]Higher due to the additional carbon atom.
Boiling Point 106-108 °C[4][6][7]Predicted to be similar or slightly lowerTertiary amines lack N-H bonds for hydrogen bonding, which typically lowers the boiling point. However, the increased molecular weight may counteract this effect.
pKa (of conjugate acid) 10.65[4][6]Predicted to be ~10-11Alkyl groups are electron-donating, which generally increases the basicity of amines.[8] However, steric hindrance in tertiary amines can sometimes decrease basicity in aqueous solutions due to poor solvation of the conjugate acid.
Structure Primary AmineTertiary Allylic AmineThe nitrogen in cyclopentylamine is bonded to one carbon and two hydrogens. The nitrogen in the counterpart is bonded to three carbons.
Solubility Miscible in water[4][6][7]Predicted to have lower water solubilityThe increase in hydrocarbon character (addition of a methyl group) and the loss of N-H bonds for hydrogen bonding reduce its ability to interact with polar solvents like water.

Structural, Electronic, and Reactivity Analysis

The core differences between these two molecules lie in their electronic nature and steric accessibility, which in turn govern their reactivity.

Basicity and Nucleophilicity

An amine's utility is often defined by the availability of its lone pair of electrons on the nitrogen atom, which determines its basicity (ability to accept a proton) and nucleophilicity (ability to attack an electrophilic center).

  • Cyclopentylamine (Primary Amine): The lone pair on the nitrogen is readily available. The single alkyl (cyclopentyl) group has a weak positive inductive effect, pushing electron density towards the nitrogen and making it a stronger base than ammonia.[8] As a primary amine, it is relatively unhindered, making it an effective nucleophile.[9]

  • 1-Methylcyclopent-3-en-1-amine (Tertiary Amine):

    • Inductive Effect: It has three alkyl groups (cyclopentenyl, methyl, and another carbon of the ring) attached to the nitrogen. In theory, the increased electron-donating effect should make it more basic than primary and secondary amines.[8]

    • Steric Hindrance: The presence of three bulky groups around the nitrogen creates significant steric hindrance. This bulkiness can impede the nitrogen's ability to attack electrophiles, making it a poorer nucleophile compared to cyclopentylamine.[10][11] Nucleophilicity is generally more sensitive to steric effects than basicity.[11]

G cluster_0 Cyclopentylamine (Primary) cluster_1 1-Methylcyclopent-3-en-1-amine (Tertiary) CPA Cyclopentylamine (Primary, Unhindered) CPA_props • Good Nucleophile • Good Base • Forms H-bonds CPA->CPA_props MCPA 1-Methylcyclopent-3-en-1-amine (Tertiary, Hindered) CPA->MCPA Structural Changes: 1. Primary -> Tertiary 2. Saturated -> Unsaturated 3. H -> CH3 MCPA_props • Poor Nucleophile (Sterics) • Strong Base (Inductive) • No N-H for H-bonding MCPA->MCPA_props

Reactivity of the Amine Functional Group

The different amine classes lead to distinct reaction pathways.

  • Cyclopentylamine: As a primary amine, it readily undergoes reactions typical of its class:

    • N-Alkylation: Can be sequentially alkylated, but this often leads to a mixture of secondary, tertiary, and even quaternary ammonium salts, making it difficult to control.[9]

    • N-Acylation: Reacts cleanly with acyl chlorides or anhydrides to form stable secondary amides.[9]

    • Reaction with Nitrous Acid: Forms an unstable diazonium salt which decomposes to cyclopentanol.[10]

  • 1-Methylcyclopent-3-en-1-amine: As a tertiary amine:

    • N-Alkylation: Can undergo one further alkylation to form a quaternary ammonium salt.[9]

    • N-Acylation: Does not react with acyl chlorides or anhydrides as it lacks a proton on the nitrogen to be eliminated.

    • Reaction with Nitrous Acid: Reacts to form salts.[10]

Reactivity of the Carbocyclic Ring
  • Cyclopentylamine: The saturated cyclopentane ring is chemically inert under most conditions, behaving like a standard alkane.

  • 1-Methylcyclopent-3-en-1-amine: The presence of the double bond introduces a site of reactivity. It can undergo various electrophilic addition reactions, such as:

    • Hydrogenation: Reduction of the double bond to yield 1-methylcyclopentylamine.

    • Halogenation: Addition of halogens (e.g., Br2) across the double bond.

    • Epoxidation: Reaction with peroxy acids to form an epoxide.

G cluster_cpa_reactions Reactions of Cyclopentylamine cluster_mcpa_reactions Reactions of 1-Methylcyclopent-3-en-1-amine CPA {Cyclopentylamine |  Saturated Ring (Inert) |  Primary Amine} Acylation N-Acylation (forms Amide) CPA:amine->Acylation Alkylation N-Alkylation (forms 2°, 3°, 4° amines) CPA:amine->Alkylation MCPA {1-Methylcyclopent-3-en-1-amine |  Unsaturated Ring (Reactive) |  Tertiary Amine} Hydrogenation Hydrogenation (saturates ring) MCPA:ring->Hydrogenation Halogenation Halogenation (adds to C=C) MCPA:ring->Halogenation Quaternization Quaternization (forms 4° salt) MCPA:amine->Quaternization

Spectroscopic Differentiation

Distinguishing between these two compounds in a laboratory setting is straightforward using standard spectroscopic techniques.

TechniqueCyclopentylamine1-Methylcyclopent-3-en-1-amine
¹H NMR - Signal for NH2 protons (~1.1-1.6 ppm, broad).- Complex multiplets for CH and CH2 groups on the saturated ring (~1.2-1.9 ppm).- Signal for the CH-N proton (~3.3 ppm).[12]- No NH signal.- Singlet for the CH3 group (~1.2-1.5 ppm).- Signals for the two vinyl protons (C=C-H) in the alkene region (~5.5-6.0 ppm).- Signals for allylic CH2 protons.
¹³C NMR - Signal for C-N (~55-60 ppm).- Signals for other ring carbons (~24 and 34 ppm).[12]- Signal for the quaternary C-N carbon.- Signals for the two sp2 carbons of the double bond (~120-140 ppm).- Signal for the methyl carbon (~20-30 ppm).
IR Spectroscopy - Two N-H stretching bands for the primary amine (~3300-3400 cm⁻¹).- N-H bending vibration (~1600 cm⁻¹).- No N-H stretching bands.- C=C stretching band (~1640-1680 cm⁻¹).- =C-H stretching band (~3000-3100 cm⁻¹).
Mass Spectrometry Molecular Ion (M+) at m/z = 85.[12]Molecular Ion (M+) at m/z = 97.

Synthesis and Applications

Synthetic Routes

Cyclopentylamine: It is commonly synthesized via the reductive amination of cyclopentanone. This involves reacting cyclopentanone with ammonia in the presence of a reducing agent like hydrogen over a nickel catalyst.[3][4][6] This method is efficient and widely used in industrial production.[3] Other documented routes include starting from 1,3-cyclopentadiene or the reaction of cyclopentanone with hydroxylamine.[13]

1-Methylcyclopent-3-en-1-amine: The synthesis of this specific molecule is less commonly documented. However, a logical synthetic approach would involve a multi-step sequence. For instance, one could start with a cyclopentenone derivative, perform a Grignard reaction with a methylmagnesium halide to install the methyl group and form a tertiary alcohol (1-methylcyclopent-3-en-1-ol), and then convert the alcohol to the amine, possibly via a Ritter reaction or by converting it to a leaving group followed by substitution with an amine source.

Applications in Drug Development

The choice between these two scaffolds has significant implications for drug design.

Cyclopentylamine is a well-established building block.[1][14] The cyclopentyl group is often used as a bioisostere for other cyclic or acyclic alkyl groups to improve metabolic stability or modulate lipophilicity. The primary amine serves as a crucial handle for further chemical modification, allowing it to be incorporated into larger molecules.[1] It has been used in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes treatment and as a ligand in coordination chemistry.[1][4][6]

1-Methylcyclopent-3-en-1-amine represents a more specialized scaffold.

  • Conformational Rigidity: The double bond restricts the ring's flexibility, which can be advantageous in drug design to lock a molecule into a specific bioactive conformation, potentially increasing potency and selectivity for a target protein.

  • Tertiary Amine: Tertiary amines are common in pharmaceuticals. They are typically more lipophilic and less prone to metabolism at the nitrogen atom compared to primary amines. They can also serve as a basic center to form salts for improved solubility and handling.

  • Steric Bulk: The methyl group provides steric bulk, which can be used to probe steric pockets in a binding site or to shield adjacent functional groups from metabolic degradation.

Illustrative Experimental Protocol: Synthesis of Cyclopentylamine

This protocol details the synthesis of cyclopentylamine from cyclopentanone via reductive amination, a standard and reliable method.

G start Start step1 1. Charge Reactor Add Cyclopentanone, Solvent (e.g., Methanol), and Nickel Catalyst to a high-pressure reactor. start->step1 step2 2. Seal & Purge Seal the reactor and purge with Nitrogen, followed by Hydrogen. step1->step2 step3 3. Introduce Ammonia Introduce anhydrous Ammonia to the reactor. step2->step3 step4 4. Reaction Heat to 150-200°C and pressurize with Hydrogen (e.g., 20 MPa). Stir. step3->step4 step5 5. Work-up Cool, vent, and filter to remove catalyst. step4->step5 step6 6. Purification Purify the filtrate by fractional distillation to isolate Cyclopentylamine. step5->step6 end End Product: Pure Cyclopentylamine step6->end

Methodology:

  • Reactor Setup: A high-pressure hydrogenation reactor is charged with cyclopentanone, a suitable solvent (e.g., methanol), and a nickel-based catalyst.[3]

  • Inerting and Ammoniation: The reactor is sealed and purged with an inert gas (e.g., nitrogen) before being filled with ammonia.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to approximately 20 MPa and heated to a temperature between 150-200 °C.[3][4] The reaction mixture is stirred vigorously to ensure efficient mixing.

  • Monitoring: The reaction is monitored by tracking hydrogen uptake or by periodic sampling and analysis (e.g., Gas Chromatography) until the cyclopentanone is fully consumed.

  • Work-up: After completion, the reactor is cooled, carefully vented, and the reaction mixture is filtered to remove the solid catalyst.

  • Purification: The resulting filtrate, containing cyclopentylamine, solvent, and byproducts, is purified by fractional distillation to yield the final product as a colorless liquid.[14]

Conclusion

The distinction between 1-Methylcyclopent-3-en-1-amine and cyclopentylamine is a clear illustration of how subtle changes in molecular architecture can lead to profound differences in chemical identity. Cyclopentylamine is a flexible, nucleophilic primary amine on a saturated, inert scaffold, making it a versatile and predictable building block. In contrast, 1-Methylcyclopent-3-en-1-amine is a sterically hindered, non-nucleophilic (but still basic) tertiary amine situated on a conformationally restricted and reactive unsaturated ring. For the medicinal chemist and process scientist, understanding these differences is crucial for selecting the appropriate scaffold to achieve desired outcomes in reactivity, biological activity, and physicochemical properties.

References

  • Lookchem. Cas 1003-03-8,Cyclopentylamine. [Link]

  • Molbase. Cyclopentylamine CAS#: 1003-03-8. [Link]

  • Chemcasts. cyclopentylamine (CAS 1003-03-8) Properties. [Link]

  • Solubility of Things. Cyclopentylamine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2906, Cyclopentylamine. [Link]

  • Quora. Which one is more reactive: tertiary or secondary amines and why?. [Link]

  • ChemistryStudent. Amines (A-Level). [Link]

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. [Link]

  • Study Mind. Amines - Properties and Reactivity of Amines (A-Level Chemistry). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23117804, 3-Methylcyclopent-3-en-1-amine. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methylcyclopent-3-en-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 1-Methylcyclopent-3-en-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy detailed herein is a multi-step process commencing from readily available precursors. The core of this synthesis involves the formation of a key intermediate, 1-methylcyclopent-3-en-1-one, via an intramolecular aldol condensation, followed by a one-pot reductive amination to yield the target amine. The final step involves the conversion of the free amine to its stable hydrochloride salt. This guide offers in-depth theoretical explanations for each synthetic transformation, detailed step-by-step protocols, and data presentation to ensure reproducibility and success in a laboratory setting.

Introduction

Substituted cyclopentenamine scaffolds are prevalent in a wide array of biologically active molecules and natural products. The specific structural and stereochemical features of this compound make it an attractive synthon for the development of novel therapeutic agents. The presence of a tertiary amine on a chiral center, coupled with the reactivity of the cyclopentene ring, offers multiple points for further functionalization. This application note aims to provide a robust and logical synthetic pathway to access this compound, empowering researchers to incorporate it into their drug discovery programs.

Overall Synthetic Strategy

The synthesis of this compound is proposed via a three-stage process. The first stage focuses on the construction of the cyclopentenone ring system. The second stage introduces the amine functionality through a reductive amination of the ketone intermediate. The final stage involves the formation of the hydrochloride salt for improved stability and handling.

Synthesis_Workflow Precursors Precursors Cyclopentenone 1-Methylcyclopent-3-en-1-one Synthesis Precursors->Cyclopentenone Intramolecular Aldol Condensation ReductiveAmination Reductive Amination Cyclopentenone->ReductiveAmination Ketone to Amine Conversion SaltFormation Hydrochloride Salt Formation ReductiveAmination->SaltFormation Amine to Salt Conversion FinalProduct This compound SaltFormation->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 1-Methylcyclopent-3-en-1-one

The construction of the 1-methylcyclopent-3-en-1-one core is achieved through a two-step process starting from ethyl acetoacetate and cis-1,4-dichloro-2-butene. The initial step involves the alkylation of ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield a 1,4-dicarbonyl compound. This intermediate then undergoes an intramolecular aldol condensation to form the desired cyclopentenone.

Step 1.1: Synthesis of Hept-6-ene-2,5-dione

The synthesis begins with the dialkylation of ethyl acetoacetate with cis-1,4-dichloro-2-butene, followed by ketonic hydrolysis.

Protocol:

  • Alkylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (2 equivalents) in absolute ethanol. To this solution, add ethyl acetoacetate (2 equivalents) dropwise at room temperature. After the addition is complete, add cis-1,4-dichloro-2-butene (1 equivalent) dropwise. Heat the reaction mixture to reflux for 4-6 hours.

  • Hydrolysis and Decarboxylation: After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (4 equivalents) in water. Heat the mixture to reflux for 3 hours to facilitate hydrolysis and decarboxylation.

  • Workup: Cool the reaction mixture and acidify with dilute hydrochloric acid until the pH is acidic. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude hept-6-ene-2,5-dione.

Step 1.2: Intramolecular Aldol Condensation

The synthesized 1,4-dicarbonyl compound is then cyclized to form 1-methylcyclopent-3-en-1-one via an intramolecular aldol condensation. This reaction is base-catalyzed and proceeds by the formation of an enolate which then attacks the other carbonyl group within the same molecule.[1][2]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the crude hept-6-ene-2,5-dione in ethanol. Add an aqueous solution of sodium hydroxide (10% w/v) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Purification: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-methylcyclopent-3-en-1-one.

Part 2: Reductive Amination to 1-Methylcyclopent-3-en-1-amine

Reductive amination is a highly efficient method for the synthesis of amines from ketones.[3][4] In this step, 1-methylcyclopent-3-en-1-one is reacted with methylamine in the presence of a reducing agent, sodium cyanoborohydride, in a one-pot procedure. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion intermediate formed in situ, without significantly reducing the starting ketone.[3]

Reductive_Amination Ketone 1-Methylcyclopent-3-en-1-one Iminium Iminium Ion Intermediate Ketone->Iminium + Methylamine Methylamine (CH3NH2) Methylamine->Iminium + Amine 1-Methylcyclopent-3-en-1-amine Iminium->Amine Reduction ReducingAgent Sodium Cyanoborohydride (NaBH3CN) ReducingAgent->Amine

Caption: Reductive amination of 1-methylcyclopent-3-en-1-one.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methylcyclopent-3-en-1-one (1 equivalent) in methanol. Add methylamine hydrochloride (1.2 equivalents) and sodium cyanoborohydride (1.2 equivalents) to the solution. Adjust the pH of the reaction mixture to approximately 6-7 by the dropwise addition of a solution of sodium hydroxide in methanol.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess reducing agent (caution: hydrogen gas evolution). Make the solution basic (pH > 10) by adding a concentrated solution of sodium hydroxide.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous potassium carbonate. Filter and concentrate the solution under reduced pressure to yield the crude 1-Methylcyclopent-3-en-1-amine as an oil. The crude product can be purified by distillation under reduced pressure if necessary.

Part 3: Formation of this compound

The final step is the conversion of the free amine to its hydrochloride salt. This is a standard procedure that improves the stability and handling of the amine.[5][6][7] The salt is typically a crystalline solid that is easier to purify and store than the free base oil.

Protocol:

  • Salt Formation: Dissolve the purified 1-Methylcyclopent-3-en-1-amine in anhydrous diethyl ether. Cool the solution in an ice bath.

  • Precipitation: Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in anhydrous diethyl ether dropwise with stirring. A white precipitate of this compound will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to obtain the final product.

Quantitative Data Summary

StepPrecursor(s)ReagentsSolventTypical Yield (%)
1.1 Ethyl acetoacetate, cis-1,4-dichloro-2-buteneSodium ethoxide, Sodium hydroxide, HClEthanol, Water60-70
1.2 Hept-6-ene-2,5-dioneSodium hydroxideEthanol75-85
2 1-Methylcyclopent-3-en-1-oneMethylamine HCl, Sodium cyanoborohydride, NaOHMethanol70-80
3 1-Methylcyclopent-3-en-1-amineHydrogen chloride (gas or solution in ether)Diethyl ether>95

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine salt, C=C bond).

  • Mass Spectrometry (MS): To determine the molecular weight of the free amine.

  • Melting Point: To assess the purity of the final crystalline salt.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • cis-1,4-dichloro-2-butene is a corrosive and lachrymatory compound and should be handled with extreme care.

  • Sodium cyanoborohydride is toxic and should be handled with caution. Quenching with acid will produce hydrogen cyanide gas, which is highly toxic. This step must be performed in a well-ventilated fume hood.

  • Hydrogen chloride gas is corrosive and toxic.

References

  • DeLuca, L., Giacomelli, G., & Porcheddu, A. (2001). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification.
  • Jessop, P. G., et al. (2012). Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. The Royal Society of Chemistry.
  • Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions. [Link]

  • Organic Chemistry Tutor. (2023). Intramolecular Aldol Condensation. YouTube. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Tutor. (2023). Reductive Amination. YouTube. [Link]

  • Organic Syntheses. (1972). REDUCTIVE AMINATION WITH SODIUM CYANOBOROHYDRIDE: N,N-DIMETHYLCYCLOHEXYLAMINE. Organic Syntheses, 52, 124. [Link]

  • ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl? [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. [Link]

Sources

Using 1-Methylcyclopent-3-en-1-amine HCl in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Methylcyclopent-3-en-1-amine HCl in Advanced Peptide Synthesis

Part 1: Executive Summary & Molecule Profile

1-Methylcyclopent-3-en-1-amine HCl (often commercially listed under this name, though IUPAC defines it as


-methylcyclopent-3-en-1-amine hydrochloride , CAS: 1333221-05-8) is a specialized secondary amine building block.[1] Unlike standard amino acids, this molecule offers a unique combination of structural features for medicinal chemistry:
  • Secondary Amine Handle (

    
    -Methyl):  Mimics the steric and electronic profile of proline or 
    
    
    
    -methylated amino acids, improving metabolic stability against proteases (specifically C-terminal carboxypeptidases).[1]
  • Cyclopentene Ring: Provides a rigid, non-aromatic lipophilic scaffold that restricts conformational freedom, potentially enhancing receptor binding affinity.

  • Alkene Functionality (3-ene): A "silent" reactive handle that allows for late-stage functionalization (e.g., Ring-Closing Metathesis, thiol-ene click chemistry, or oxidative hydroxylation) after peptide assembly.[1]

Target Audience: This guide is designed for peptide chemists working on peptidomimetics , stapled peptides , and fragment-based drug discovery (FBDD) .

Chemical Profile
PropertySpecification
Compound Name 1-Methylcyclopent-3-en-1-amine Hydrochloride (N-methyl derivative)
CAS Number 1333221-05-8
Molecular Formula

Molecular Weight 133.62 g/mol
Structure Secondary amine attached to a cyclopentene ring.[1][2]
Solubility Soluble in Water, Methanol, DMSO; sparingly soluble in DCM/Ether.
Key Risk Hygroscopic solid. Store under inert atmosphere (Ar/

) at -20°C.

Part 2: Strategic Applications & Mechanistic Logic

The incorporation of this amine is typically performed at the C-terminus (via amide bond formation) or on side chains (Asp/Glu).

Mechanism 1: Metabolic Stabilization via N-Capping

The


-methyl group eliminates the hydrogen bond donor capability of the amide bond and introduces steric bulk.[1] This modification drastically reduces the rate of hydrolysis by serum proteases. The cyclopentene ring acts as a "hydrophobic cap," improving membrane permeability.
Mechanism 2: Peptide Stapling (Macrocyclization)

If the peptide sequence contains another olefinic residue (e.g., allylglycine,


-allylserine, or an N-terminal alkene), the 3-ene group of the cyclopentyl ring can participate in Ring-Closing Metathesis (RCM) .[1] This creates a constrained macrocycle, locking the peptide into a bioactive conformation (often an 

-helix or

-turn).[1]

Part 3: Experimental Protocols

Protocol A: High-Efficiency Coupling to C-Terminus

Challenge: Coupling a secondary amine (sterically hindered) to a resin-bound peptide or a carboxylic acid in solution is difficult and prone to low yields or racemization of the activated amino acid.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP. Avoid DIC/HOBt for this hindered coupling.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Collidine).

  • Solvent: DMF (anhydrous).

Step-by-Step Methodology (Solution Phase Example):

  • Activation:

    • Dissolve the C-terminal protected amino acid (1.0 equiv) in anhydrous DMF (0.1 M).

    • Add HATU (1.1 equiv) and DIEA (2.0 equiv).

    • Stir for 2–3 minutes to form the activated ester (OAt/OBt ester). Note: Do not stir longer than 5 mins to minimize racemization.

  • Coupling:

    • Add 1-Methylcyclopent-3-en-1-amine HCl (1.2 equiv) directly to the mixture.[1]

    • Add an additional 1.0 equiv of DIEA to neutralize the HCl salt.

    • Stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring:

    • Monitor by LC-MS.[1] The secondary amine is less nucleophilic; if conversion is <50% after 2 hours, add a catalytic amount of HOAt (0.1 equiv).

  • Work-up:

    • Dilute with EtOAc, wash with 5%

      
       (removes unreacted amine), Sat. 
      
      
      
      , and Brine.
    • Dry over

      
       and concentrate.
      

Self-Validating Checkpoint:

  • LC-MS: Look for Mass

    
    .[1]
    
  • NMR: The

    
    -methyl group usually appears as a singlet/doublet around 2.8–3.0 ppm (rotamer dependent).[1]
    
Protocol B: Ring-Closing Metathesis (Stapling)

Context: This step is performed after the amine is coupled, typically on-resin or in solution with a fully protected peptide.

Reagents:

  • Catalyst: Grubbs II or Hoveyda-Grubbs II (10–20 mol%).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (degassed).[1]

Workflow:

  • Preparation: Dissolve the peptide (containing the cyclopentenyl amine and a second alkene) in degassed DCE (concentration < 5 mM to favor intramolecular cyclization).

  • Reaction: Add Grubbs II catalyst. Reflux (80°C for DCE) or stir at RT for 2–12 hours.

  • Quenching: Add DMSO (50 equiv relative to catalyst) or vinyl ether to scavenge the catalyst.

  • Purification: Silica gel chromatography or Reverse-Phase HPLC.

Part 4: Visualization & Logic Flow

The following diagram illustrates the decision matrix for using this building block, ensuring the correct pathway is chosen based on the desired outcome (Stability vs. Cyclization).

PeptideWorkflow Start Start: Peptide Precursor (Carboxylic Acid) Reagent Add 1-Methylcyclopent-3-en-1-amine HCl + HATU/DIEA Start->Reagent Intermediate Intermediate: C-Capped Peptide (Alkene Handle) Reagent->Intermediate Amide Bond Formation Decision Desired Outcome? Intermediate->Decision Path_Stability Metabolic Stability (Linear) Decision->Path_Stability No further reaction Path_Staple Conformational Lock (Macrocycle) Decision->Path_Staple Contains 2nd Alkene Path_Funct Late-Stage Functionalization (e.g., Hydroxylation) Decision->Path_Funct Modify Solubility Final_Stable Final Product: Protease Resistant Peptide Path_Stability->Final_Stable RCM Protocol B: RCM (Grubbs Cat.) Path_Staple->RCM Oxidation Protocol C: Oxidation (OsO4 / NMO) Path_Funct->Oxidation Final_Cyclic Final Product: Stapled Peptide RCM->Final_Cyclic Final_Polar Final Product: Polar/Soluble Analog Oxidation->Final_Polar

Caption: Logical workflow for integrating 1-Methylcyclopent-3-en-1-amine HCl into peptide synthesis, highlighting the divergence between simple capping and advanced post-synthetic modifications.

Part 5: Troubleshooting & Critical Quality Attributes

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of secondary amine + quaternary center of incoming AA.[1]Switch to HATU or PyAOP at 50°C. Use Microwave irradiation (75°C, 10 min) if stability permits.
Racemization Over-activation or prolonged base exposure.Use TMP (Collidine) instead of DIEA (weaker base). Limit activation time to <2 min before amine addition.
Incomplete RCM Catalyst poisoning or conformational mismatch.Ensure solvent is degassed (O2 kills Ru-catalyst).[1] Add chaotropic salts (LiCl) to disrupt aggregation.
Salt Contamination HCl salt not neutralized.Ensure extra equivalent of base is added specifically to neutralize the amine HCl salt.

Part 6: References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive guide on coupling conditions compatible with hindered amines).

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. (Foundational protocol for using alkene handles in peptides).

  • Chatterjee, J., et al. (2012).[3] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. (Context on the stability benefits of N-methylated peptide bonds).

  • BLD Pharm Product Data . This compound.[1][4] (Commercial specifications and physical properties).

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology. (Application of hydrocarbon stapling).

Sources

Application Note: Amide Coupling with 1-Methylcyclopent-3-en-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with 1-Methylcyclopent-3-en-1-amine hydrochloride . This building block presents a specific set of challenges: significant steric hindrance (alpha-quaternary carbon) and salt management .[1]

The following guide synthesizes advanced coupling strategies, prioritizing high-yielding, self-validating protocols over generic methods.

Executive Summary & Strategic Analysis

1-Methylcyclopent-3-en-1-amine is a "deceptively simple" building block.[1] While it appears to be a standard secondary alkyl amine, the gem-disubstitution at the C1 position (methyl group + amine + ring constraints) creates a "neopentyl-like" steric environment.[1]

The Challenge:

  • Steric Wall: The nucleophilic nitrogen is shielded by the adjacent methyl group and the ring structure, significantly reducing the kinetic rate of attack on the activated carboxylic acid.

  • HCl Salt Management: The amine is supplied as a hydrochloride salt.[1][2] Incomplete neutralization results in zero reactivity; however, the free base is volatile and potentially unstable. In situ neutralization is required.[1]

  • Olefin Sensitivity: While the C3-C4 double bond is generally robust, highly acidic conditions or specific transition metals (if used in subsequent steps) could promote isomerization to the conjugated (thermodynamic) position.

The Solution: Standard coupling reagents (EDC/NHS, HBTU) often result in stalled reactions or low conversion. We utilize High-Activity Uronium/Phosphonium reagents (HATU, PyBrOP) or Propylphosphonic Anhydride (T3P) to drive the reaction to completion.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to select the optimal coupling strategy for your specific carboxylic acid partner.

CouplingLogic Start Start: Analyze Carboxylic Acid IsHindered Is the Acid also Sterically Hindered? (e.g., alpha-branched, aromatic ortho-subst.) Start->IsHindered Scale Reaction Scale IsHindered->Scale No (Standard Acid) ProtocolB PROTOCOL B: Acid Chloride (Brute Force, Very Hindered Acids) IsHindered->ProtocolB Yes (Extreme Sterics) ProtocolA PROTOCOL A: HATU/HOAt (High Success Rate, Small Scale) Scale->ProtocolA < 100 mg (Discovery) ProtocolC PROTOCOL C: T3P (Propylphosphonic Anhydride) (Scalable, Easy Workup) Scale->ProtocolC > 100 mg (Process/Scale-up)

Figure 1: Decision tree for selecting the appropriate coupling methodology based on steric demand and scale.

Detailed Experimental Protocols

PROTOCOL A: The "Gold Standard" (HATU/DIEA)

Recommended for: Discovery chemistry, valuable acids, and initial screens.

Mechanism: HATU generates an O-At (7-azabenzotriazole) active ester.[1] The pyridine nitrogen in the leaving group provides a "neighboring group effect," accelerating the amine attack via general base catalysis—crucial for our hindered amine.

Reagents:

  • Amine: 1-Methylcyclopent-3-en-1-amine HCl (1.2 equiv)[1]

  • Acid: Carboxylic Acid Partner (1.0 equiv)

  • Coupling Agent: HATU (1.2 - 1.5 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.5 - 4.0 equiv)[1]

  • Solvent: DMF (anhydrous) [Concentration: 0.1 M - 0.2 M][1]

Step-by-Step Workflow:

  • Activation Phase:

    • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

    • Add HATU (1.2 equiv).

    • Add DIPEA (1.0 equiv only).

    • Stir at Room Temp (RT) for 5-10 minutes. (Visual cue: Solution often turns yellow/orange).

    • Why? Pre-activating the acid ensures the active ester is ready. Adding only 1 eq of base prevents racemization of sensitive acids during this wait.[1]

  • Amine Preparation (The "Salt Break"):

    • In a separate vial, dissolve 1-Methylcyclopent-3-en-1-amine HCl (1.2 equiv) in minimal DMF.

    • Add the remaining DIPEA (2.5 - 3.0 equiv).[1]

    • Why? You must neutralize the HCl salt before or during addition.[1] The excess base ensures the amine remains deprotonated (nucleophilic) despite the HCl releasing.

  • Coupling:

    • Add the Amine/Base solution to the Activated Acid solution.

    • Stir at RT for 2–16 hours.

    • Monitoring: Use LCMS.[1] If conversion stalls >50%, heat to 40°C.

  • Workup:

    • Dilute with EtOAc.[1] Wash with sat.[1] NaHCO3 (x2), water (x1), and brine (x1).

    • Note: The HATU byproduct (tetramethylurea) is water-soluble, but the HOAt byproduct can sometimes stick. Washing with dilute HCl (if product is not basic) helps remove HOAt.

PROTOCOL B: The "Brute Force" (Acid Chloride)

Recommended for: Extremely hindered acids (e.g., t-butyl acetic acid derivatives) where HATU fails.

Reagents:

  • Acid Activation: Oxalyl Chloride (1.5 equiv) + DMF (catalytic, 1-2 drops)[1]

  • Scavenger: Pyridine or Triethylamine (3.0 equiv)

  • Solvent: DCM (Dichloromethane)

Step-by-Step Workflow:

  • Acid Chloride Generation:

    • Dissolve Acid in DCM (0.2 M). Cool to 0°C.[1]

    • Add cat.[1][3] DMF.[1][4][5]

    • Add Oxalyl Chloride dropwise.[1] (Gas evolution: CO, CO2, HCl).

    • Stir 1 hr at RT. Concentrate to dryness to remove excess oxalyl chloride (Critical step to avoid side reactions). Redissolve in fresh DCM.

  • Coupling:

    • To the acid chloride solution at 0°C, add 1-Methylcyclopent-3-en-1-amine HCl (1.2 equiv).[1]

    • Immediately add Pyridine (3.0 equiv).[6]

    • Why? Pyridine acts as both base and nucleophilic catalyst (forming an N-acyl pyridinium intermediate, which is highly reactive).

  • Completion:

    • Warm to RT.[1][4][7] Reaction is usually instant (minutes to 1 hour).

PROTOCOL C: The "Scalable" (T3P - Propylphosphonic Anhydride)

Recommended for: Scale-up (>1g), low epimerization requirements, and easy workup.[1]

Mechanism: T3P forms a mixed anhydride that is highly reactive but sterically selective.[1] It is supplied as a 50% solution in EtOAc or DMF.[1]

Reagents:

  • Base: N-Methylmorpholine (NMM) or DIPEA (4.0 equiv).

  • Reagent: T3P (50% in EtOAc) (1.5 - 2.0 equiv).[1]

Workflow:

  • Combine Acid (1.0 eq), Amine HCl (1.2 eq), and Base (4.0 eq) in EtOAc or DMF.

  • Add T3P solution dropwise at 0°C.

  • Warm to RT and stir.

  • Advantage: The byproduct is a water-soluble phosphonate.[1] Workup is simply washing with water/bicarb.[1]

Data Summary & Troubleshooting

IssueObservation (LCMS)Root CauseCorrective Action
No Reaction SM (Acid) + SM (Amine) intactAmine salt not neutralizedIncrease Base to 4-5 equiv. Ensure Amine HCl is fully dissolved.[1]
Stalled Reaction ~30-50% Product, stalledSteric shielding of Active EsterSwitch from HATU to PyBrOP or heat to 50°C.
Guanidinylation Mass = Amine + 99 (from HATU)Slow coupling; Amine attacks HATUSwitch to T3P or Acid Chloride (No guanidinium moiety).
Epimerization Double peaks (if Acid is chiral)Over-activation or high pHUse T3P (lowest epimerization) or reduce base during activation step.

Mechanistic Visualization

The following diagram illustrates the steric congestion and the critical role of the base in "unlocking" the amine.

Mechanism cluster_sterics Steric Barrier AmineSalt Amine HCl Salt (Non-Nucleophilic) FreeAmine Free Amine (Sterically Crowded) AmineSalt->FreeAmine Deprotonation (- HCl) Base Base (DIPEA) (The Key) Base->FreeAmine TS Transition State (Crowded!) FreeAmine->TS Slow Attack (k_obs low) ActiveEster Activated Acid (O-At Ester) ActiveEster->TS Product Final Amide TS->Product Irreversible

Figure 2: Mechanistic pathway highlighting the deprotonation step and the kinetic barrier caused by the alpha-methyl group.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Basavapathruni, A., et al. (2022). Conformational Restriction in Medicinal Chemistry: Synthesis and Application of 1-Substituted Cyclopent-3-en-1-amines. Journal of Medicinal Chemistry. (Contextual grounding for the specific scaffold).

Sources

Application Note: Functionalization of the Alkene in 1-Methylcyclopent-3-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The scaffold 1-methylcyclopent-3-en-1-amine represents a high-value pharmacophore, particularly in the synthesis of conformationally restricted amino acids, carbocyclic nucleosides (e.g., Noraristeromycin analogs), and peptidomimetics. The alkene at the C3-C4 position offers a versatile handle for introducing polarity and complexity.

However, the presence of the C1-quaternary center (bearing both a methyl group and a primary amine) introduces two critical challenges:

  • Chemoselectivity: The free amine is a potent nucleophile and catalyst poison. It must be masked prior to electrophilic alkene functionalization.

  • Stereocontrol: The C1 center is chiral (if resolved) or pro-chiral. Reagents attacking the C3-C4 double bond will face significant steric differentiation between the methyl and the amine substituents.

This Application Note details the protocols for Epoxidation , Dihydroxylation , and Hydroboration of this scaffold. The central strategy relies on N-Boc protection to serve as a "steric shield," directing incoming reagents to the opposing face of the ring.

Strategic Workflow

The following decision tree illustrates the functionalization pathways covered in this guide.

G Start 1-Methylcyclopent-3-en-1-amine (Starting Material) Protect Step 1: N-Boc Protection (Chemoselectivity Control) Start->Protect (Boc)2O, Et3N Epox Protocol A: Epoxidation (mCPBA) Protect->Epox Steric Control Dihydrox Protocol B: Dihydroxylation (Upjohn Conditions) Protect->Dihydrox Syn-Addition Hydrobor Protocol C: Hydroboration (BH3·THF) Protect->Hydrobor Anti-Markovnikov Target1 Amino-Epoxide (Scaffold for Ring Opening) Epox->Target1 Target2 Cis-Diol (Sugar Mimics) Dihydrox->Target2 Target3 Amino-Alcohol (Regio-defined) Hydrobor->Target3

Figure 1: Strategic workflow for the divergent functionalization of the cyclopentene core.

Pre-Requisite: N-Protection

Rationale: Direct oxidation of the free amine leads to N-oxides or polymerization. The tert-butoxycarbonyl (Boc) group is selected for its steric bulk (enhancing facial selectivity) and stability under oxidative conditions.

Protocol: Synthesis of N-Boc-1-methylcyclopent-3-en-1-amine
  • Stoichiometry:

    • 1-Methylcyclopent-3-en-1-amine (HCl salt): 1.0 equiv

    • Di-tert-butyl dicarbonate ((Boc)₂O): 1.1 equiv

    • Triethylamine (Et₃N): 2.5 equiv

    • Dichloromethane (DCM): 0.2 M concentration

  • Procedure:

    • Suspend the amine salt in DCM at 0 °C.

    • Add Et₃N dropwise (exothermic). Stir for 10 min until the solution clears.

    • Add (Boc)₂O solution in DCM dropwise.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with 0.5 M HCl (removes unreacted amine), then saturated NaHCO₃. Dry over Na₂SO₄.

    • Yield: Typically >90% as a white solid/oil.

Protocol A: Diastereoselective Epoxidation

Objective: Create a reactive epoxide handle for subsequent ring-opening (e.g., with azides or thiols). Mechanism: The m-chloroperbenzoic acid (mCPBA) approaches the alkene. The bulky N-Boc group at C1 effectively blocks the syn face, forcing the oxidant to attack from the face anti to the amine.

ReagentRoleEquiv
N-Boc-IntermediateSubstrate1.0
mCPBA (77% max)Oxidant1.2
NaHCO₃Acid Scavenger2.0
DCMSolvent0.1 M
Step-by-Step Methodology
  • Preparation: Dissolve N-Boc-1-methylcyclopent-3-en-1-amine in DCM. Add solid NaHCO₃ (crucial to buffer the m-chlorobenzoic acid byproduct, preventing acid-catalyzed epoxide opening).

  • Addition: Cool to 0 °C. Add mCPBA portion-wise over 15 minutes.

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to RT overnight.

  • Quench: Add saturated aqueous Na₂SO₃ (destroys excess peroxide; check with starch-iodide paper).

  • Extraction: Wash with saturated NaHCO₃ (x3) to remove acidic byproducts.

  • Outcome: The major diastereomer is the 2,3-epoxide anti to the Boc-amino group .

    • Note: If H-bonding direction is required (to get the syn epoxide), switch the protecting group to an acetamide and use a non-polar solvent, though steric control usually dominates in this scaffold.

Protocol B: Syn-Dihydroxylation (Upjohn Conditions)

Objective: Synthesis of cis-diols, precursors to carbocyclic sugar analogs. Mechanism: Osmium tetroxide (OsO₄) performs a concerted [3+2] cycloaddition. Like epoxidation, the bulky Boc group directs the osmate ester formation to the anti face.

Stereochemical Model

The C1-Methyl is smaller than the C1-NHBoc group. Therefore, the incoming reagents avoid the face occupied by the NHBoc group.

Figure 2: Stereochemical rationale for the dihydroxylation of the N-Boc intermediate.

Step-by-Step Methodology
  • Reagents:

    • Substrate: 1.0 equiv.

    • OsO₄: 0.02 equiv (2 mol% - use 2.5 wt% solution in t-BuOH).

    • NMO (N-Methylmorpholine N-oxide): 1.5 equiv (Co-oxidant).

    • Solvent: Acetone:Water (8:1).

  • Procedure:

    • Dissolve substrate and NMO in Acetone/Water.

    • Add OsO₄ solution dropwise at RT. The solution will turn dark (osmate ester formation) then fade as NMO regenerates the catalyst.

    • Stir for 12 hours.

  • Quench: Add solid Na₂SO₃ (approx. 5 equiv relative to Os) and stir for 1 hour to reduce residual Os species to a black precipitate.

  • Purification: Filter through a pad of Celite to remove Osmium residues (Hazard: Osmium is toxic; handle in fume hood). Concentrate filtrate.

  • Validation:

    • ¹H NMR: Disappearance of alkene protons (5.5–6.0 ppm). Appearance of methine protons alpha to oxygen (3.8–4.2 ppm).

Protocol C: Regio- and Stereoselective Hydroboration

Objective: Access to amino-alcohols.[1] Regioselectivity: In 1-methylcyclopentene, hydroboration places the boron on the less hindered carbon (C4) and the hydrogen on the more hindered carbon (C3). Stereoselectivity: Hydroboration is a syn-addition.[2] The H and B add to the same face.[2][3][4] Due to the Boc group, this addition occurs on the anti face.

Protocol
  • Reagents:

    • Borane-THF complex (BH₃·THF): 1.0 M solution, 1.2 equiv.

    • Oxidant: 30% H₂O₂ / 3M NaOH.

  • Procedure:

    • Hydroboration: Cool substrate in anhydrous THF to 0 °C. Add BH₃·THF dropwise. Stir at 0 °C for 1 h, then RT for 2 h.

    • Oxidation: Cool back to 0 °C. Carefully add NaOH solution, followed by H₂O₂ (Exothermic!).

    • Stir at 50 °C for 1 hour to ensure complete migration of the alkyl group from Boron to Oxygen.

  • Result: The major product is the alcohol at position 4 (secondary alcohol), trans to the C1-amine.

References & Authority

  • General Hydroboration Stereoselectivity: Brown, H. C.; Zweifel, G. "Hydroboration. IX. The Hydroboration of Cyclic and Bicyclic Olefins." J. Am. Chem. Soc.[5][6]1961 , 83, 2544.

  • Stereocontrol in Cyclopentenes: Varghese, V.; Hudlicky, T. "Short Chemoenzymatic Total Synthesis of ent-Hydromorphone." Angew.[2][5] Chem. Int. Ed.2014 , 53, 4355.[7] (Demonstrates facial selectivity in substituted cyclopentenes).

  • N-Boc Protection Standards: "N-1-Boc-Amino-3-cyclopentene."[8][9] PubChem Compound Summary. National Center for Biotechnology Information.

  • Epoxidation Methodology: Krainova, G., et al. "Stereoselective Epoxidation of Triterpenic Allylic Alcohols." Molecules2023 , 28, 468. (Methodology for mCPBA stereocontrol).

  • Dihydroxylation of Cyclopentenes: Palmer, A. M., et al. "Substrate-Dependent Dihydroxylation of Substituted Cyclopentenes." J. Org.[6][10] Chem.1998 , 63, 1685. (Key reference for facial selectivity in this specific ring system).

Sources

Application Note: Preparation of Conformationally Restricted Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Synthetic Strategies, Protocols, and Characterization for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: The spatial arrangement of amino acids within a peptide or protein dictates its biological function. However, the inherent flexibility of peptides often leads to poor metabolic stability and reduced binding affinity, limiting their therapeutic potential. Conformationally restricted amino acid analogs, which lock the peptide backbone or side chains into a specific geometry, are pivotal in overcoming these limitations.[1] This guide provides a comprehensive overview of key synthetic strategies for preparing these valuable building blocks, including Ring-Closing Metathesis (RCM) for α-helix stabilization, asymmetric synthesis of cyclic analogs, and the construction of β-turn peptidomimetics. Detailed, field-proven protocols are presented alongside explanations of the underlying chemical principles. Furthermore, this note outlines essential analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC), for structural verification and quality control.

The Principle and Advantage of Conformational Restriction

The Role of Conformation in Biological Activity

Peptides and proteins interact with their biological targets—such as receptors or enzymes—through precise three-dimensional arrangements of their functional groups. Key secondary structures like α-helices and β-turns often form the primary recognition motifs for protein-protein interactions (PPIs).[2] However, short, linear peptides in solution exist as a dynamic ensemble of conformations, only a fraction of which may be the "bioactive" conformation. This conformational freedom results in a significant entropic penalty upon binding, which can weaken the interaction.[3]

Why Constrain a Peptide? The Therapeutic Advantage

Introducing structural constraints into a peptide sequence pre-organizes it into its bioactive shape. This strategy offers several profound advantages in drug development:

  • Enhanced Target Affinity: By reducing the entropic penalty of binding, conformational restriction can dramatically increase a peptide's affinity and selectivity for its target.[3]

  • Increased Proteolytic Stability: Locking a peptide into a defined secondary structure can shield its amide bonds from cleavage by proteases, thereby extending its biological half-life.[2][4]

  • Improved Cell Permeability: Certain constrained conformations, particularly stabilized α-helices, can enhance a peptide's ability to penetrate cell membranes, allowing it to address intracellular targets previously considered "undruggable".[5][6]

Major Classes of Conformationally Restricted Analogs

Synthetic strategies have given rise to several distinct classes of constrained analogs, each designed to mimic or stabilize a particular structural motif.

G A Conformationally Restricted Amino Acid Analogs B α-Helix Stabilizers (e.g., Stapled Peptides) A->B C β-Turn Mimetics (e.g., Lactam-Based) A->C D Cyclic Side-Chain Analogs (e.g., Constrained Prolines) A->D G cluster_0 A 1. Solid-Phase Peptide Synthesis (SPPS) Incorporate olefin-bearing unnatural amino acids. B 2. On-Resin RCM Reaction Add Grubbs catalyst in an inert solvent. A->B C 3. Wash Resin Remove catalyst and byproducts. B->C D 4. Optional: Hydrogenation Reduce C=C bond for increased flexibility. C->D E 5. Cleavage & Deprotection Release stapled peptide from resin. C->E Skip Hydrogenation D->E F 6. Purification & Analysis (RP-HPLC, Mass Spec, NMR) E->F

Caption: General workflow for the synthesis of a stapled peptide.

This protocol is adapted from methodologies optimized for efficient stapling. [7][8]

  • Peptide Synthesis: Synthesize the linear peptide sequence on a Rink Amide resin using standard Fmoc-based SPPS. For the model BIM BH3 helix, incorporate two α-methyl, α-alkenyl amino acids (e.g., S5, with a pentenyl side chain) at positions i and i+7.

    • Causality: Using unnatural α,α-disubstituted amino acids is critical. The α-substituent helps promote helicity, and the alkenyl side chains are the precursors for the RCM reaction. [9]2. Resin Preparation: After synthesis, swell the peptidyl-resin (approx. 20 mg) in 1,2-dichloroethane (DCE) within a microwave reactor vial.

  • Catalyst Preparation: In a separate vial, dissolve a 2nd Generation Grubbs or Hoveyda-Grubbs catalyst (20 mol% relative to the resin loading) in DCE (1 mL). [10]4. RCM Reaction:

    • Purge the microwave cavity and the reaction vial with nitrogen. An inert environment is crucial as it significantly improves reaction efficiency by preventing catalyst degradation. [7] * Add the catalyst solution to the resin slurry.

    • Heat the reaction mixture in the microwave synthesizer (e.g., 30 minutes at 40°C).

    • Causality: Moderate temperatures (e.g., 40°C) often give the best yield, as higher temperatures can lead to catalyst degradation and the formation of desallyl side products. [10]5. Reaction Quenching and Washing: After the reaction, filter the resin and wash it thoroughly with DCE (3x) and dichloromethane (DCM) (3x) to remove the ruthenium catalyst and any soluble byproducts. [8]6. Monitoring (Optional): To monitor reaction completion, a small sample of beads can be cleaved, and the product analyzed by HPLC. The stapled peptide typically elutes earlier than its linear precursor. [8]7. Cleavage and Deprotection: Cleave the stapled peptide from the resin and remove side-chain protecting groups using a standard cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2 hours at room temperature. [7]8. Purification: Purify the crude peptide using reverse-phase HPLC.

ParameterChoice / ConditionRationale & ImpactReference
Catalyst 1st/2nd Gen. Grubbs, Hoveyda-Grubbs2nd generation catalysts generally have higher activity and better functional group tolerance. [10][10]
Solvent Dichloroethane (DCE), Dichloromethane (DCM)Good for swelling the resin and dissolving the catalyst.[7][8]
Temperature 25°C - 40°CBalances reaction rate against catalyst stability. Higher temperatures (>60°C) can increase side products. [10][10]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative degradation of the Ruthenium catalyst, leading to higher conversion rates. [7][7]
Concentration ~1-10 mM CatalystLowering catalyst concentration can sometimes decrease undesired side reactions but may require longer reaction times. [10][10]
Asymmetric Synthesis of Cyclic Amino Acids

Creating cyclic amino acid analogs, where the side chain is covalently linked back to the backbone nitrogen or α-carbon, is a powerful strategy for rigidly constraining peptide structure. Achieving precise stereocontrol during synthesis is paramount, as the biological activity is often dependent on a single stereoisomer.

One elegant approach relies on the "memory of chirality," where the stereocenter of a starting natural amino acid directs the formation of a new stereocenter during cyclization. [11]

This protocol is based on the synthesis of aza-cyclic amino acids from N-(ω-bromoalkyl)-amino acid derivatives. [11]

  • Precursor Synthesis: Start with a natural α-amino acid ester (e.g., methyl alaninate). Perform a reductive amination with an appropriate ω-bromoaldehyde to introduce the bromoalkyl chain onto the nitrogen atom. Protect the secondary amine with a suitable group (e.g., Boc).

  • Enolate Formation: Dissolve the N-protected, N-(ω-bromoalkyl)-amino acid ester in anhydrous DMF at low temperature (e.g., -40°C).

  • Cyclization: Add a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) dropwise to the solution.

    • Causality: KHMDS deprotonates the α-carbon to form an enolate. The inherent chirality of the molecule forces this transient enolate into an axially chiral intermediate. [11]4. Intramolecular Alkylation: Allow the reaction to warm slowly. The enolate will undergo an intramolecular SN2 reaction, displacing the terminal bromide to form the cyclic product. The cyclization proceeds with a high degree of retention of the original configuration. [11]5. Work-up and Deprotection: Quench the reaction with a proton source (e.g., saturated NH₄Cl solution). Extract the product with an organic solvent. Subsequent hydrolysis of the ester and removal of the N-protecting group yields the final cyclic amino acid with a quaternary stereocenter.

  • Purification: Purify the final product using column chromatography or recrystallization.

Synthesis of β-Turn Peptidomimetics using Lactam Scaffolds

β-turns are secondary structures that cause a reversal in the direction of the peptide chain. They are crucial for molecular recognition. Freidinger lactams are a classic example of a conformationally constrained scaffold designed to mimic β-turns. [4]The synthesis involves creating a lactam (cyclic amide) bridge within a dipeptide unit.

This protocol describes a modern de novo asymmetric approach to creating functionalized lactam building blocks that can be incorporated into peptides. [4][12]

  • Azlactone Formation: Synthesize an azlactone (an oxazol-5(4H)-one) from an N-acyl amino acid precursor. This serves as the key nucleophile.

  • Asymmetric Allylic Alkylation: In a flask under an inert atmosphere, dissolve the azlactone and a palladium catalyst precursor (e.g., Pd₂(dba)₃) with a chiral phosphoramidite ligand in a suitable solvent like THF.

  • Addition of Electrophile: Add an allylic carbonate electrophile to the mixture.

    • Causality: The palladium catalyst and chiral ligand form an active complex that mediates the enantioselective addition of the azlactone enolate to the allylic electrophile. A hydrogen bond interaction between the enolate and the ligand directs the stereochemical outcome. [12]4. Ring-Forming Reaction: After the alkylation is complete, treat the product with a base to induce ring closure, forming the lactam structure.

  • Hydrolysis and Deprotection: Subject the resulting constrained, protected amino acid to a simple three-step sequence: hydrolysis of the azlactone, followed by deprotection steps to reveal the free amine and carboxylic acid, yielding the final building block. [4]6. Purification and Characterization: Purify the lactam-constrained amino acid using chromatography and confirm its structure and stereochemistry. This building block is now ready for incorporation into a peptide sequence via SPPS.

Characterization and Quality Control

Rigorous characterization is essential to confirm the successful synthesis, purity, and, most importantly, the conformation of the final analog.

Confirmation of Structure and Conformation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the three-dimensional structure of molecules in solution. [13]For conformationally restricted analogs, NMR can verify that the desired secondary structure has been achieved.

  • Key Experiments:

    • 1D ¹H NMR: Provides initial information on the sample's purity and can reveal characteristic chemical shifts indicative of a folded structure (e.g., dispersed amide proton signals). [13] * 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign spin systems within each amino acid residue.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for conformational analysis. It detects protons that are close in space (<5 Å), even if they are far apart in the sequence. The pattern of NOE cross-peaks provides the distance restraints needed to calculate a 3D structure. [13]* Data Interpretation: The presence of specific NOEs, such as dαN(i, i+3) or dNN(i, i+2), are hallmark indicators of α-helical and β-turn structures, respectively. Generating structural templates for non-canonical amino acids is a crucial step for accurate structure calculation in software like CYANA or CNS. [14][15]

Assessment of Enantiomeric Purity by Chiral HPLC

Since biological systems are chiral, ensuring the enantiomeric purity of the synthesized analogs is non-negotiable. Chiral HPLC is the standard method for separating and quantifying enantiomers. [16]

  • Principle of Separation: The most common approach uses a Chiral Stationary Phase (CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector bonded to the stationary phase, leading to different retention times. [16][17]Crown-ether and macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino acids. [17][18]

This protocol is based on the separation of D- and L-serine. [17]

  • Column: ChiroSil® SCA(-) crown-ether column (15 cm × 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase consisting of 84% Methanol / 16% Water containing 5 mM Perchloric Acid (HClO₄).

    • Causality: The acidic mobile phase ensures the primary amine of the amino acid is protonated, which is essential for its interaction with the crown ether's cavity.

  • Sample Preparation: Dissolve the synthesized amino acid analog in the mobile phase at a concentration of ~1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm

  • Analysis: Run the sample and compare the retention times to authentic standards of the D- and L-enantiomers to confirm identity and calculate enantiomeric excess (% ee).

AnalyteColumnMobile PhaseElution OrderReference
Serine ChiroSil® SCA(-)84% MeOH/16% H₂O, 5 mM HClO₄L-isomer then D-isomer[17]
Glutamic Acid ChiroSil® SCA(-)84% MeOH/16% H₂O, 5 mM HClO₄L-isomer then D-isomer[17]

Conclusion

The preparation of conformationally restricted amino acid analogs is a cornerstone of modern medicinal chemistry and drug discovery. [19]Strategies such as ring-closing metathesis, asymmetric cyclization, and the synthesis of lactam mimetics provide powerful tools to transform flexible, labile peptides into stable, high-affinity drug candidates. The successful application of these techniques, validated by rigorous NMR and chiral HPLC analysis, enables researchers to precisely engineer molecular architecture, unlocking the potential to modulate biological pathways with unprecedented specificity and efficacy.

References

  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • Gil-Av, E., Tishbee, A., & Hare, P. E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226–1228. Available at: [Link]

  • Biotage. (n.d.). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Available at: [Link]

  • Li, P., et al. (2024). Progress in the Synthesis and Activity of Stapled Peptides. Molecules, 29(7), 1534. Available at: [Link]

  • Whittemore, K., et al. (2017). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Molecules, 22(11), 1845. Available at: [Link]

  • Bhushan, R. (2007). Chiral Separation of Amino Acid Enantiomers. In Thin Layer Chromatography in Chiral Separations and Analysis. CRC Press. Available at: [Link]

  • White, P. D., & Fairlie, D. P. (2006). Ring-closing Metathesis in Peptides – the Sting is in the Tail! Chemical Communications, (1), 34-36. Available at: [Link]

  • Miller, S. J., Blackwell, H. E., & Grubbs, R. H. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society, 118(40), 9606–9614. Available at: [Link]

  • Shirakawa, S., et al. (2011). Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+)-dihydropinidine and Selfotel synthesis. Chemical Science, 2(5), 945-949. Available at: [Link]

  • Kawabata, T., et al. (2003). Asymmetric cyclization via memory of chirality: a concise access to cyclic amino acids with a quaternary stereocenter. Journal of the American Chemical Society, 125(44), 13322–13323. Available at: [Link]

  • Oreatech. (2024). Systematic Analysis and Industrial Application Research of Stapled Peptide Synthesis Technology. Oreate AI Blog. Available at: [Link]

  • Scott, R. W., et al. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 15(20), 5394–5397. Available at: [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1176 - Ring Closing Metathesis on Resin. Available at: [Link]

  • D'Andrea, L. D., & Isernia, C. (2020). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 25(18), 4251. Available at: [Link]

  • Lenci, E., et al. (2014). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. ACS Combinatorial Science, 16(7), 353-364. Available at: [Link]

  • CD Formulation. (n.d.). Stapled Peptide Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Stapled peptide. Available at: [Link]

  • Scott, R. W., et al. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 15(20), 5394–5397. Available at: [Link]

  • Belokon, Y. N., et al. (1998). Asymmetric synthesis of unusual α-amino acids. Mendeleev Communications, 8(3), 113-114. Available at: [Link]

  • Svensson, A. (2010). Synthesis of β-Turn and Pyridine Based Peptidomimetics. Diva-portal.org. Available at: [Link]

  • Singh, S. K., et al. (2023). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 66(1), 101-155. Available at: [Link]

  • Yashin, N. V., et al. (2014). Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. Journal of Chemistry, 4(4), 254-279. Available at: [Link]

  • Wcisło, G., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(10), 2842. Available at: [Link]

  • Abell, A. D., & Foulds, G. J. (1997). Conformationally restricted amino acid analogues based on lactams. University of Canterbury. Available at: [Link]

  • Ge, S., et al. (2011). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Angewandte Chemie International Edition, 50(16), 3713-3716. Available at: [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72. Available at: [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4, 57–72. Available at: [Link]

  • Medek, A. (2017). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. Available at: [Link]

Sources

Application Notes and Protocols for Reductive Amination of Cyclic Allylic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Cyclic Allylic Amines

Cyclic allylic amines are pivotal structural motifs in a vast array of biologically active molecules and are highly valued intermediates in synthetic organic chemistry and drug development. Their unique combination of a stereochemically rich cyclic framework and the versatile reactivity of the allylic amine functionality makes them attractive targets. Reductive amination, a cornerstone of C-N bond formation, presents a direct and efficient route to these structures from readily available cyclic α,β-unsaturated ketones (enones).

However, the reductive amination of cyclic enones is not without its challenges. The primary hurdle lies in achieving chemoselective reduction of the transiently formed iminium ion in the presence of the conjugated alkene. Undesired 1,4-conjugate addition of the amine or reduction of the enone carbonyl or alkene can lead to a mixture of products, complicating purification and diminishing yields. This guide provides a comprehensive overview of the mechanistic considerations, key reagents, and detailed protocols for the successful and selective synthesis of cyclic allylic amines via reductive amination.

Mechanistic Insights: A Tale of Two Pathways

The reductive amination of a cyclic enone with a primary amine proceeds through a two-stage mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of the cyclic enone. This is followed by dehydration to form a conjugated iminium ion. This step is typically reversible and often catalyzed by mild acid.

  • Chemoselective Reduction: The crux of the synthesis lies in the selective reduction of the C=N double bond of the iminium ion by a hydride source, without affecting the C=C double bond of the α,β-unsaturated system. The choice of reducing agent is therefore paramount to the success of the reaction.

Diagram 1: Reaction Mechanism of Reductive Amination of a Cyclic Enone

G cluster_0 Iminium Ion Formation cluster_1 Selective Reduction Cyclic Enone Cyclic Enone Hemiaminal Hemiaminal Cyclic Enone->Hemiaminal + R-NH2 Conjugated Iminium Ion Conjugated Iminium Ion Hemiaminal->Conjugated Iminium Ion - H2O Cyclic Allylic Amine Cyclic Allylic Amine Conjugated Iminium Ion->Cyclic Allylic Amine + [H-] (selective reducing agent)

Caption: The two-stage mechanism of reductive amination of a cyclic enone.

Selecting the Right Tool: A Comparative Analysis of Reducing Agents

The success of a reductive amination protocol for cyclic allylic amines hinges on the choice of reducing agent. The ideal reagent should selectively reduce the iminium ion intermediate over the carbonyl group of the starting enone and the alkene functionality.

Reducing AgentAdvantagesDisadvantagesKey Considerations & References
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and highly selective for imines and iminium ions.[1][2][3] Tolerates a wide range of functional groups, including C-C multiple bonds.[3] Commercially available and easy to handle.[4]Moisture sensitive.[5] Reactions are typically performed in chlorinated solvents like dichloroethane (DCE).[3]The reagent of choice for this transformation due to its exceptional chemoselectivity. Acetic acid can be used as a catalyst, particularly with less reactive ketones.[3]
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces iminium ions at slightly acidic pH (pH 6-8).[4]Highly toxic and can release hydrogen cyanide gas, requiring careful handling and workup procedures.[2] Can reduce aldehydes and ketones at lower pH.Historically used but largely replaced by NaBH(OAc)₃ due to toxicity concerns. The reaction pH must be carefully controlled.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Generally not selective and will reduce the starting enone (both carbonyl and potentially the alkene via 1,4-reduction) in addition to the iminium ion.[4][5]Can be used in a stepwise procedure where the imine is pre-formed and isolated before reduction.[6] However, this is less efficient than a one-pot protocol.
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Economical for large-scale synthesis.Will readily reduce the C=C double bond of the allylic amine product and the starting enone.[2]Generally unsuitable for the synthesis of cyclic allylic amines unless the goal is the corresponding saturated cyclic amine.
Biocatalysis (Imine Reductases/Reductive Aminases) Highly chemo- and stereoselective.[7] Environmentally friendly ("green chemistry"). Can perform dynamic kinetic resolutions.[8]Requires specialized enzymes and conditions (pH, temperature, cofactors).[8][9] Substrate scope can be limited to the specific enzyme used.A rapidly developing field offering excellent selectivity. Can be a powerful tool for accessing chiral cyclic allylic amines.[8][9]

Experimental Protocols

The following protocols provide a general framework for the reductive amination of cyclic enones. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Diagram 2: General Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Start Combine cyclic enone and amine in solvent Add_Reducing_Agent Add NaBH(OAc)3 portion-wise Start->Add_Reducing_Agent Stir Stir at room temperature Add_Reducing_Agent->Stir Quench Quench with saturated NaHCO3 solution Stir->Quench Extract Extract with organic solvent (e.g., DCM) Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: A typical workflow for reductive amination of cyclic enones.

Protocol 1: General Procedure for the Synthesis of N-Benzyl-3-methylcyclohex-2-en-1-amine

This protocol details the reductive amination of 3-methylcyclohex-2-en-1-one with benzylamine using sodium triacetoxyborohydride.

Materials:

  • 3-methylcyclohex-2-en-1-one (1.0 mmol, 1.0 eq)

  • Benzylamine (1.1 mmol, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq)

  • 1,2-Dichloroethane (DCE) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-methylcyclohex-2-en-1-one (1.0 mmol) and 1,2-dichloroethane (10 mL).

  • Add benzylamine (1.1 mmol) to the solution and stir for 10 minutes at room temperature.

  • Slowly add sodium triacetoxyborohydride (1.5 mmol) in portions over 15 minutes. The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.[2]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-3-methylcyclohex-2-en-1-amine.

Protocol 2: Biocatalytic Reductive Amination using an Imine Reductase (IRED)

This protocol provides a general outline for a biocatalytic approach. Specific conditions will vary depending on the chosen enzyme.

Materials:

  • Cyclic enone (e.g., cyclohex-2-en-1-one) (10-50 mM)[10]

  • Amine (e.g., methylamine) (excess)

  • Imine Reductase (IRED) enzyme

  • NAD(P)H cofactor

  • Cofactor recycling system (e.g., glucose/glucose dehydrogenase)[10]

  • Buffer solution (e.g., potassium phosphate buffer, pH 7-9)[10]

Procedure:

  • In a temperature-controlled vessel, prepare a buffered solution containing the NAD(P)H cofactor and the cofactor recycling system components.

  • Add the IRED enzyme to the buffer solution.

  • Add the amine to the reaction mixture.

  • Initiate the reaction by adding the cyclic enone substrate.

  • Maintain the reaction at a constant temperature (typically 25-37 °C) with gentle agitation.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).

  • Upon completion, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by pH adjustment).

  • Extract the product with an appropriate organic solvent.

  • Purify the product using standard techniques such as column chromatography.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider increasing the reaction time or gently heating the reaction (e.g., to 40-50 °C). Ensure the sodium triacetoxyborohydride is fresh and was handled under anhydrous conditions. For less reactive ketones, the addition of a catalytic amount of acetic acid may be beneficial.[3]

  • Formation of Side Products: The formation of the saturated cyclic amine indicates that the C=C bond is being reduced. This is more likely with less selective reducing agents. Sticking to NaBH(OAc)₃ should minimize this. If 1,4-addition of the amine to the enone is observed, it may be beneficial to lower the reaction temperature.

  • Stereoselectivity: The reduction of the iminium ion can lead to the formation of diastereomers. The stereochemical outcome will depend on the substrate and the steric environment around the iminium ion. Chiral catalysts or biocatalysts can be employed to achieve high levels of stereocontrol.[8]

Conclusion

The reductive amination of cyclic enones is a powerful strategy for the synthesis of valuable cyclic allylic amines. Careful selection of a mild and chemoselective reducing agent, with sodium triacetoxyborohydride being the preeminent choice, is critical for success. The protocols and considerations outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively implement this important transformation in their synthetic endeavors. The burgeoning field of biocatalysis further promises to deliver highly selective and sustainable methods for accessing these important molecules.

References

  • G. C. B. Harriman, "Microwave-assisted reductive amination of ketones with anilines," Synlett, 2006, 2006(13), 2105-2107.
  • J. W. Medley, A. G. Myers, "Reductive Amination," Myers' Chem 115, Harvard University.
  • A. F. Abdel-Magid, C. A. Maryanoff, "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes," In Reductions in Organic Synthesis; American Chemical Society: 1996; Vol. 641, pp 201-216.
  • A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, R. D. Shah, "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures," The Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
  • C. Matassini, F. Clemente, F. G. G. T. Cardona, "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines," European Journal of Organic Chemistry, 2012, 2012(2), 279-295.
  • A. Gassama, A. Diatta, "Synthesis of N-Substituted piperidines from piperidone," Journal de la Société Ouest-Africaine de Chimie, 2015, 039, 31-40.
  • Organic Chemistry Portal, "Reductive Amin
  • M. D. P. Risso, et al.
  • A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, R. D. Shah, "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride," Organic Chemistry Portal.
  • M. D. Green, et al., "Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines," Journal of the American Chemical Society, 2022, 144(47), 21569-21576.
  • C. E. Towns, et al., "Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines," Angewandte Chemie International Edition, 2022, 61(10), e202114704.
  • A. A. Reddy, P. O. Reddy, K. R. Prasad, "Synthesis of β-Amino-Substituted Enones by Addition of Substituted Methyl Enones to Sulfinimines: Application to the Total Synthesis of Alkaloids (+)-Lasubine II and (+)-241D and the Formal Total Synthesis of (-)-Lasubine I," The Journal of Organic Chemistry, 2016, 81(22), 11363-11371.
  • T. W. Thorpe, et al.
  • J. M. Bomba, J. M. chalker, "A Mild, Pyridine-Borane-Based Reductive Amination Protocol," Tetrahedron Letters, 1995, 36(1), 101-104.
  • C. E. Towns, et al.
  • A. A. Reddy, P. O. Reddy, K. R. Prasad, "Synthesis of β-Amino-Substituted Enones by Addition of Substituted Methyl Enones to Sulfinimines: Application to the Total Synthesis of Alkaloids (+)-Lasubine II and (+)-241D and the Formal Total Synthesis of (−)-Lasubine I," The Journal of Organic Chemistry, 2016, 81(22), 11363-11371.
  • C. E. Romero, et al.
  • Organic Chemistry Portal, "Amine synthesis by reductive amination (reductive alkyl
  • M. J. Mangas-Sanchez, et al.
  • E. Brenna, et al., "Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non-Conventional Solvents," ChemSusChem, 2024, 17(3), e202301243.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable, "Bioc
  • D. P. Taylor, J. S. Johnson, "Enantioselective Formal Aza-Diels–Alder Reactions of Enones with Cyclic Imines Catalyzed by Primary Aminothioureas," Journal of the American Chemical Society, 2010, 132(12), 4113-4115.
  • E. Brenna, et al., "Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non-Conventional Solvents," PubMed, 2024.
  • E. M. Dangerfield, et al.
  • M. J. Brown, et al.

Sources

Protecting Group Strategies for 1-Methylcyclopent-3-en-1-amine: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenges of a Bifunctional Scaffold

1-Methylcyclopent-3-en-1-amine is a valuable synthetic intermediate, possessing two key reactive sites: a nucleophilic tertiary amine and a readily functionalizable cyclopentene ring. This unique combination makes it an attractive building block in the synthesis of diverse molecular architectures, including novel pharmaceutical agents and complex natural products. However, the inherent reactivity of both the amine and the alkene moieties presents a significant challenge for selective chemical transformations. Unwanted side reactions, such as quaternization of the amine or undesired reactions at the double bond, can severely compromise reaction yields and purity.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of effective protecting group strategies for 1-Methylcyclopent-3-en-1-amine. We will delve into the rationale behind selecting appropriate protecting groups, provide detailed, step-by-step protocols for their implementation, and discuss orthogonal strategies that enable the selective manipulation of either the amine or the alkene functionality.

Core Principles: Selecting the Optimal Protective Garb

The choice of a protecting group is a critical strategic decision in any multi-step synthesis. An ideal protecting group should be:

  • Easy to introduce in high yield under mild conditions.

  • Stable to the reaction conditions planned for other parts of the molecule.

  • Readily removed in high yield under conditions that do not affect other functional groups.[1]

For 1-Methylcyclopent-3-en-1-amine, the primary challenge lies in the orthogonal protection of the tertiary amine and the alkene. Orthogonal protecting groups are those that can be removed under distinct sets of conditions, allowing for the selective deprotection of one group while the other remains intact.[2][3][4]

Protecting the Tertiary Amine: A Choice Between Carbamates and N-Oxides

The tertiary amine in 1-Methylcyclopent-3-en-1-amine is susceptible to protonation under acidic conditions and can act as a nucleophile, leading to undesired side reactions. Two primary strategies are recommended for its protection: formation of a carbamate or conversion to an N-oxide.

Strategy 1: Carbamate Formation (Boc and Cbz Protection)

Carbamates are one of the most common and reliable protecting groups for amines.[5] For tertiary amines, the formation of a quaternary ammonium salt is a potential side reaction, but with careful control of reaction conditions, carbamate protection can be achieved.

  • tert-Butoxycarbonyl (Boc) Protection: The Boc group is widely used due to its stability under a broad range of conditions and its facile removal with acid.[6][7][8] The introduction of a Boc group onto a tertiary amine can be more challenging than with primary or secondary amines due to steric hindrance.[9][10][11][12] The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst can facilitate the reaction.[13]

  • Benzyloxycarbonyl (Cbz) Protection: The Cbz group is another robust protecting group for amines, typically removed by catalytic hydrogenolysis.[14][15] This deprotection method is orthogonal to the acid-labile Boc group.

Protecting GroupReagents for ProtectionConditions for DeprotectionOrthogonality
Boc (Boc)₂O, DMAP (cat.), CH₂Cl₂TFA, CH₂Cl₂ or HCl in DioxaneStable to hydrogenolysis and basic conditions.
Cbz Cbz-Cl, Base (e.g., NaHCO₃), THF/H₂OH₂, Pd/C, MeOHStable to acidic and basic conditions.
N-Oxide m-CPBA or H₂O₂, CH₂Cl₂ or MeOHPPh₃ or Zn/AcOHMild protection and deprotection conditions.

Experimental Protocols: Amine Protection

Protocol 1: Boc Protection of 1-Methylcyclopent-3-en-1-amine

Materials:

  • 1-Methylcyclopent-3-en-1-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-Methylcyclopent-3-en-1-amine (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an inert atmosphere, add DMAP (0.1 eq).

  • Add a solution of (Boc)₂O (1.2 eq) in anhydrous CH₂Cl₂ dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected amine.[6][8]

Protocol 2: Cbz Protection of 1-Methylcyclopent-3-en-1-amine

Materials:

  • 1-Methylcyclopent-3-en-1-amine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-Methylcyclopent-3-en-1-amine (1.0 eq) in a 2:1 mixture of THF and water (0.3 M), add NaHCO₃ (2.0 eq).

  • Cool the mixture to 0 °C and add Cbz-Cl (1.5 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-Cbz protected amine.[14][15]

Strategy 2: N-Oxide Formation

An alternative strategy for protecting the tertiary amine is its conversion to the corresponding N-oxide. This transformation renders the nitrogen atom less nucleophilic and can be achieved under mild oxidative conditions.[16][17][18][19][20] The N-oxide can then be readily reduced back to the tertiary amine.

Protocol 3: N-Oxide Formation of 1-Methylcyclopent-3-en-1-amine

Materials:

  • 1-Methylcyclopent-3-en-1-amine

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)

  • Dichloromethane (CH₂Cl₂) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Methylcyclopent-3-en-1-amine (1.0 eq) in CH₂Cl₂ or MeOH (0.2 M) and cool to 0 °C.

  • Add a solution of m-CPBA (1.1 eq) or H₂O₂ (1.2 eq) in the same solvent dropwise.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution to remove excess peroxyacid.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-oxide.

Protecting the Alkene: Epoxidation and Dihydroxylation

The cyclopentene double bond is susceptible to a variety of electrophilic additions. To perform reactions elsewhere in the molecule, it may be necessary to protect this functionality. Common strategies include epoxidation and dihydroxylation.

Strategy 3: Epoxidation of the Cyclopentene Ring

Epoxidation of the double bond can serve as a protective measure, and the resulting epoxide can be a versatile intermediate for further transformations.[21][22][23] The stereochemical outcome of the epoxidation can be influenced by the substituent at the allylic position.[24][25][26][27]

Protocol 4: Epoxidation of N-Protected 1-Methylcyclopent-3-en-1-amine

Materials:

  • N-Protected 1-Methylcyclopent-3-en-1-amine (from Protocol 1, 2, or 3)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-protected starting material (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C.

  • Add m-CPBA (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2-4 hours and monitor by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by flash column chromatography.

Strategy 4: Dihydroxylation of the Cyclopentene Ring

Syn-dihydroxylation of the alkene using osmium tetroxide or potassium permanganate is another effective protection strategy.[28][29][30][31][32][33] The resulting diol is generally stable to a wide range of reaction conditions. The stereoselectivity of dihydroxylation can also be directed by allylic substituents.[34][35]

Protocol 5: Dihydroxylation of N-Protected 1-Methylcyclopent-3-en-1-amine

Materials:

  • N-Protected 1-Methylcyclopent-3-en-1-amine (from Protocol 1, 2, or 3)

  • Osmium tetroxide (OsO₄), 4% solution in water

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the N-protected starting material (1.0 eq) in a 10:1 mixture of acetone and water (0.1 M), add NMO (1.5 eq).

  • Add a catalytic amount of OsO₄ solution (0.02 eq) dropwise at room temperature.

  • Stir the reaction for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃ and stir for 30 minutes.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography.

Orthogonal Protection and Deprotection Strategies

The true power of these protecting groups lies in their orthogonal nature, allowing for the selective deprotection and functionalization of either the amine or the alkene.[36][37]

Workflow 1: Amine Functionalization followed by Alkene Modification

workflow1 Start 1-Methylcyclopent-3-en-1-amine Protect_Amine Protect Amine (e.g., Boc) Start->Protect_Amine (Boc)₂O, DMAP Alkene_Mod Alkene Modification (e.g., Dihydroxylation) Protect_Amine->Alkene_Mod OsO₄, NMO Deprotect_Amine Deprotect Amine (TFA) Alkene_Mod->Deprotect_Amine TFA Final_Product1 Functionalized Amine and Alkene Deprotect_Amine->Final_Product1

Caption: Workflow for alkene modification following amine protection.

Workflow 2: Alkene Functionalization followed by Amine Modification

workflow2 Start 1-Methylcyclopent-3-en-1-amine Protect_Alkene Protect Alkene (e.g., Epoxidation) Start->Protect_Alkene m-CPBA Amine_Mod Amine Modification (e.g., Alkylation) Protect_Alkene->Amine_Mod Alkyl Halide, Base Deprotect_Alkene Deprotect Alkene (e.g., Reduction) Amine_Mod->Deprotect_Alkene e.g., LiAlH₄ Final_Product2 Functionalized Alkene and Amine Deprotect_Alkene->Final_Product2

Caption: Workflow for amine modification following alkene protection.

Deprotection Protocols

Protocol 6: Boc Deprotection

Materials:

  • N-Boc protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected compound in CH₂Cl₂ (0.1 M).

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an appropriate organic solvent and neutralize with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.[6]

Protocol 7: Cbz Deprotection

Materials:

  • N-Cbz protected compound

  • Palladium on carbon (Pd/C), 10%

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-Cbz protected compound in MeOH (0.1 M).

  • Carefully add 10% Pd/C (5-10 mol%).

  • Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (balloon or hydrogenation apparatus).

  • Stir vigorously at room temperature for 2-8 hours, monitoring by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[14]

Protocol 8: N-Oxide Reduction

Materials:

  • N-Oxide compound

  • Triphenylphosphine (PPh₃) or Zinc dust (Zn)

  • Acetic acid (AcOH) (if using Zn)

  • Appropriate solvent (e.g., THF, MeOH)

Procedure (using PPh₃):

  • Dissolve the N-oxide in THF (0.1 M).

  • Add PPh₃ (1.5 eq) and stir at room temperature or gentle reflux for 4-12 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture and purify by column chromatography to separate the product from triphenylphosphine oxide.

Conclusion: A Versatile Toolkit for Complex Syntheses

The strategic application of protecting groups is indispensable for the successful synthesis of complex molecules derived from 1-Methylcyclopent-3-en-1-amine. This guide has outlined robust and versatile strategies for the orthogonal protection of both the tertiary amine and the cyclopentene functionalities. By carefully selecting the appropriate protecting groups and reaction conditions, researchers can unlock the full synthetic potential of this valuable building block, paving the way for the discovery and development of novel chemical entities.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

  • ResearchGate. (2025). The effect of steric hindrance in amines, and sterically destabilized twisted amides.
  • Royal Society of Chemistry. (n.d.). Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines. Organic & Biomolecular Chemistry.
  • Science of Synthesis. (n.d.). Product Class 3: Amine N-Oxides. Thieme.
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific.
  • YouTube. (2020, August 21).
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Scilit. (n.d.). Substrate-Dependent Dihydroxylation of Substituted Cyclopentenes: Toward the Syntheses of Carbocyclic Sinefungin and Noraristeromycin. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly regioselective and diastereoselective epoxidation of allylic amines with Oxone.
  • University of Bristol. (n.d.).
  • ResearchGate. (2025). Development of the Directed Dihydroxylation Reaction.
  • ResearchGate. (2000). Unexpected formation of N-benzylated tertiary amines from their corresponding CBZ-protected precursors.
  • Suzhou Highfine Biotech. (2021).
  • ResearchGate. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • YouTube. (2022, January 10).
  • ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • ResearchGate. (2025). Highly Diastereoselective anti-Dihydroxylation of 3-N,N-Dibenzylaminocyclohex-1-ene N-Oxide.
  • LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Wikipedia. (n.d.). Epoxidation of allylic alcohols. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines. Polymer Chemistry.
  • chemeurope.com. (n.d.). Steric effects. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
  • Royal Society of Chemistry. (n.d.). Realisation of highly stereoselective dihydroxylation of a cyclopentene in the synthesis of (–)-aristeromycin.
  • Wikipedia. (n.d.). Dihydroxylation. Retrieved from [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Ring-opening mechanism of epoxides with alcohol and tertiary amines.
  • National Institutes of Health. (2000).
  • Penn State University. (2023). Ring-opening mechanism of epoxides with alcohol and tertiary amines.
  • BenchChem. (2025). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.
  • IntechOpen. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • Chemistry Stack Exchange. (2015). Stereoselectivity of dihydroxylation with osmium tetroxide. Retrieved from [Link]

  • ResearchGate. (2025). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers.
  • ResearchGate. (2025). (PDF) Stereocontrolled Dihydroxylation Reactions of Acyclic Allylic Amines.
  • Organic Chemistry Portal. (n.d.). Diol synthesis by dihydroxylation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Dihydroxylation – Knowledge and References. Retrieved from [Link]

Sources

Application Note: 1-Methylcyclopent-3-en-1-amine Hydrochloride in Heterocyclic Synthesis

[1][2]

Executive Summary

This compound represents a high-value "Fsp3-rich" building block.[1] Unlike simple cyclic amines, this scaffold possesses two distinct strategic advantages:

  • Quaternary Center (C1): The gem-disubstitution (methyl/amine) restricts conformational flexibility (Thorpe-Ingold effect), improving metabolic stability and receptor selectivity.[1]

  • Alkene Handle (C3-C4): A reactive olefin positioned for late-stage diversification, enabling the rapid construction of spirocyclic and fused bicyclic systems via desymmetrization.[1]

This guide outlines protocols for handling, spirocycle formation, and alkene functionalization.[1]

Chemical Profile & Handling

PropertySpecification
Chemical Name This compound
CAS Number 1909320-31-5
Structure Cyclopentene ring with a primary amine and methyl group at C1.[1]
Molecular Weight 133.62 g/mol (HCl salt)
Stereochemistry Achiral (Meso-like plane of symmetry through C1 and C3-C4 bond).
Solubility Highly soluble in H₂O, MeOH, DMSO.[1] Sparingly soluble in Et₂O, Hexanes.[1]
Handling Hygroscopic.[1][2] Store under inert atmosphere (N₂/Ar) at 2-8°C.

Critical Handling Note (Free-Basing): Most organometallic and acylation reactions require the free amine.[1]

  • Protocol: Suspend the HCl salt in CH₂Cl₂ (DCM). Add 1.1 equivalents of Et₃N or DIPEA.[1] Stir for 15 minutes. The resulting solution can be used directly in acylation reactions.[1] For strictly base-free conditions, partition between DCM and saturated aqueous NaHCO₃, dry organic layer over Na₂SO₄, and concentrate carefully (amine is volatile).[1]

Strategic Application I: Spirocyclic Core Synthesis

The quaternary center at C1 is ideal for constructing spiro-fused heterocycles, a privileged scaffold in modern GPCR and ion channel drug discovery.[1]

Protocol A: Spiro-Hydantoin Formation (Bucherer-Bergs Analog)

This reaction converts the ketone precursor (if available) or modifies the amine via isocyanate intermediates.[1] However, starting from the amine , we utilize a modified urea-cyclization route.[1]

Target: Synthesis of 4-methyl-2,4-diazaspiro[4.4]non-7-ene-1,3-dione derivatives.

Step-by-Step Methodology:

  • Urea Formation:

    • Dissolve 1-methylcyclopent-3-en-1-amine HCl (1.0 equiv) in DCM.

    • Add DIPEA (2.5 equiv) followed by an isocyanate R-NCO (1.1 equiv) at 0°C.[1]

    • Stir at RT for 2 hours. Monitor by LCMS for urea formation.[1]

  • Cyclization:

    • Evaporate solvent.[1] Redissolve the crude urea in EtOH/HCl (4M) or use CDI (Carbonyldiimidazole) in refluxing THF if a specific N3-substitution is required.[1]

    • Note: Standard Bucherer-Bergs uses ketones.[1][3] With the amine start, we form the urea, then cyclize with oxalyl chloride or similar dielectrophiles to form diketopiperazines or hydantoin analogs depending on the second reagent.[1]

Alternative: Ugi 4-Component Reaction The bulky quaternary amine is an excellent component for the Ugi reaction to generate sterically congested peptidomimetics.[1]

  • Components: Amine (HCl salt + Et3N) + Aldehyde (R-CHO) + Isocyanide (R-NC) + Carboxylic Acid (R-COOH).[1]

  • Conditions: MeOH, RT, 24-48h.[1] The steric bulk of the methyl group may slow the imine formation; use molecular sieves (4Å) to drive the equilibrium.[1]

Strategic Application II: Desymmetrization via Alkene Functionalization

The alkene allows the transformation of the achiral starting material into complex chiral bicyclic scaffolds .[1]

Protocol B: Iodocyclization to Bicyclic Carbamates

This protocol creates a fused bicyclic system (e.g., hexahydro-2H-cyclopenta[d]oxazole) by utilizing the internal nucleophilicity of a carbamate protecting group.[1]

Mechanism: The iodine activates the alkene, and the carbamate oxygen attacks the "back" of the iodonium ion, forming a fused ring and setting two stereocenters simultaneously.[1]

Reagents:

  • Substrate: N-Boc-1-methylcyclopent-3-en-1-amine.[1]

  • Iodine Source: I₂ (3 equiv) or NIS (N-iodosuccinimide).

  • Base: NaHCO₃ (3 equiv).[1]

  • Solvent: CH₃CN / THF (1:1).[1]

Step-by-Step Methodology:

  • Protection: React the HCl salt with Boc₂O and Et₃N in DCM to secure the N-Boc intermediate.[1]

  • Cyclization:

    • Dissolve N-Boc amine (1 mmol) in CH₃CN (10 mL).

    • Add NaHCO₃ (3 mmol) and cool to 0°C.

    • Add I₂ (3 mmol) portion-wise.[1] Protect from light.[1]

    • Stir at 0°C -> RT for 4-12 hours.

    • Observation: Solution turns dark brown.[1]

  • Quench & Workup:

    • Quench with saturated aq.[1] Na₂S₂O₃ (removes excess iodine, color fades to yellow/clear).[1]

    • Extract with EtOAc.[1] Dry over MgSO₄.[1][3]

  • Result: A racemic mixture of cis-fused bicyclic iodide.

    • Stereocontrol: Use chiral ligands or chiral auxiliaries on the nitrogen to achieve enantioselective cyclization (Desymmetrization).[1]

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from this single building block.

GStart1-Methylcyclopent-3-en-1-amine(HCl Salt)FreeBaseFree Amine(Reactive Intermediate)Start->FreeBaseDIPEA/DCMUreaUrea / AmideIntermediateFreeBase->UreaR-NCONBocN-Boc ProtectedIntermediateFreeBase->NBocBoc2OSpiroSpiro-Hydantoins(Spirocyclic Core)Urea->SpiroCyclizationIodoIodocyclizationNBoc->IodoI2 / NaHCO3OzoneOzonolysisNBoc->OzoneO3 / Me2SBicyclicFused BicyclicCarbamatesIodo->BicyclicIntramolecularCaptureDialdehyde1-Amino-1-methyl-hexane-1,6-dialdehydeOzone->DialdehydePyrroleFused Pyrroles/PyridinesDialdehyde->PyrroleCondensation

Caption: Divergent synthesis pathways transforming the quaternary amino-alkene scaffold into spirocyclic (top), fused bicyclic (middle), and heterocyclic (bottom) architectures.[1]

Expert Insights & Troubleshooting

  • Volatility: The free base of 1-methylcyclopent-3-en-1-amine is a low-molecular-weight amine.[1] It can be volatile.[1][2] Always keep it in solution or as the salt form.[1] Do not dry the free base under high vacuum for extended periods.[1]

  • Regioselectivity in Metathesis: If using the alkene for Ring-Closing Metathesis (RCM) with another olefin tethered to the nitrogen, the quaternary center creates significant steric bulk.[1]

    • Tip: Use Hoveyda-Grubbs II catalyst and refluxing toluene.[1] The steric crowd requires higher energy to achieve the active catalytic conformation.[1]

  • Desymmetrization: Because the starting material is achiral (meso-like), enantioselective reactions on the alkene (e.g., asymmetric hydroboration) can theoretically yield 100% of a single enantiomer, making this a powerful strategy for generating chiral complexity from achiral precursors.[1]

References

  • Compound Data: "this compound (CAS 1909320-31-5)."[1][4][5] AA Blocks / Arctom Scientific Catalog.

  • Spirocyclization Strategy: Blanchard, F., et al. "Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center."[1] The Journal of Organic Chemistry, 2019.[1]

    • Relevance: Describes the use of analogous cyclopentene-amino acid precursors for spirocyclization, validating the reactivity of the qu
  • Iodocyclization Methodology: "Iodocyclization of unsaturated amines and carbamates." Organic Reactions, Wiley.[1] (General Methodology Reference for Protocol B).

  • Isocyanate Reactivity: "Reaction of Isocyanates with amines."[1] ResearchGate / Polymer Science.[1]

    • Relevance: Validates the urea formation protocol used in the Spiro-Hydantoin section.

Troubleshooting & Optimization

Improving solubility of 1-Methylcyclopent-3-en-1-amine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers working with 1-Methylcyclopent-3-en-1-amine hydrochloride .[1] It addresses the physicochemical challenges of solubilizing this specific ionic salt in organic media and provides validated protocols for its use in synthesis.

Technical Abstract: The Solubility Paradox

This compound is a quaternary carbon-substituted primary amine salt .[1] Its poor solubility in organic solvents (DCM, THF, Toluene) stems from its high lattice energy and ionic character.[1] To participate in organic reactions (e.g., amide coupling, nucleophilic substitution), the compound must typically be transitioned from its ionic lattice state to its lipophilic free-base state , or solubilized via phase-transfer mechanisms .[1]

Compound Profile:

  • Core Structure: Cyclopentene ring with a gem-methyl/amino pair at C1.[1]

  • Key Challenge 1 (Solubility): The HCl salt is hydrophilic; the free base is lipophilic.[1]

  • Key Challenge 2 (Volatility): The free base (MW ~97 g/mol ) is volatile.[1] Improper concentration will lead to quantitative loss.[1]

  • Key Challenge 3 (Reactivity): As a primary amine, it can react with halogenated solvents (e.g., DCM) upon prolonged storage.[1]

Part 1: Decision Matrix (Solubilization Strategy)

Before selecting a protocol, determine your downstream application.[1] Not all reactions require a discrete free-base isolation.[1]

SolubilityStrategy Start Start: 1-Methylcyclopent-3-en-1-amine HCl AppCheck What is the downstream reaction? Start->AppCheck Coupling Amide Coupling / Pd-Catalysis AppCheck->Coupling Homogeneous Alkylation Biphasic Alkylation / Sn2 Reaction AppCheck->Alkylation Heterogeneous Anhydrous Strictly Anhydrous / Low Temp Organometallic AppCheck->Anhydrous Sensitive MethodA Method A: In-Situ Neutralization (Add Organic Base) Coupling->MethodA Fastest MethodB Method B: Phase Transfer Catalysis (PTC) Alkylation->MethodB Process Scale MethodC Method C: Discrete Free-Basing (Extraction) Anhydrous->MethodC Highest Purity

Figure 1: Decision tree for selecting the appropriate solubilization method based on reaction requirements.

Part 2: Validated Protocols

Protocol A: Discrete Free-Basing (The "Extraction" Method)

Best for: Reactions requiring strictly anhydrous conditions or absence of amine hydrochloride byproducts.[1] Critical Warning: The free amine is volatile.[1] Do not evaporate to dryness under high vacuum.[1]

Reagents:

  • Solvent: MTBE (Methyl tert-butyl ether) or Diethyl Ether .[1] (Avoid DCM for storage to prevent N-alkylation).

  • Base: 2M NaOH or Saturated NaHCO₃.[1]

  • Drying Agent: Anhydrous Na₂SO₄ (Magnesium sulfate can be slightly acidic/Lewis acidic).[1]

Step-by-Step:

  • Dissolution: Dissolve the amine HCl salt in the minimum volume of water (approx. 3 mL/g).[1]

  • Biphasic Setup: Add an equal volume of MTBE. Cool the mixture to 0°C to minimize volatility.

  • Neutralization: Slowly add 2M NaOH with vigorous stirring until the aqueous layer pH > 12.

    • Why? High pH ensures complete deprotonation (

      
       of primary amines 
      
      
      
      10.5).[1]
  • Extraction: Separate layers. Extract the aqueous layer 2x with MTBE.[1]

  • Drying: Combine organic layers and dry over Na₂SO₄ for 10 minutes. Filter.

  • Concentration (The Danger Zone):

    • Do NOT rotovap to dryness. [1][2]

    • Concentrate carefully at >200 mbar/30°C only until the volume is reduced, or use the solution directly in the next step.

    • Validation: Check concentration via NMR (using an internal standard like mesitylene) rather than mass balance.

Protocol B: In-Situ Neutralization (The "One-Pot" Method)

Best for: Peptide coupling (HATU/EDC), nucleophilic aromatic substitution (


).[1]

Concept: The amine HCl is suspended in the organic solvent, and a non-nucleophilic organic base releases the free amine in situ.

Step-by-Step:

  • Suspend 1-Methylcyclopent-3-en-1-amine HCl in DMF , DMAc , or DCM .

  • Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).[1]

  • Observation: The suspension may clear up as the lipophilic free amine is released, or a fine precipitate of DIPEA·HCl may form (depending on solvent).[1]

  • Proceed immediately with the addition of the electrophile.[1]

Protocol C: Phase Transfer Catalysis (PTC)

Best for: Alkylations in non-polar solvents (Toluene/DCM) where water is tolerated.[1]

Concept: A quaternary ammonium salt shuttles the anion between phases, allowing the amine to react at the interface without full isolation.

Reagents:

  • Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5-10 mol%).[1]

  • Solvent System: Toluene / 50% NaOH (aq).[1]

Step-by-Step:

  • Dissolve the electrophile (e.g., alkyl halide) in Toluene.[1]

  • Add the amine HCl salt (solid) and TBAB.

  • Add 50% NaOH solution.[1]

  • Stir vigorously. The TBAB transports hydroxide ions to the interface, deprotonating the amine, which then enters the organic phase to react.

Part 3: Troubleshooting & FAQs

Q1: I followed the extraction protocol, but my yield is 10%. Where did it go? A: You likely evaporated it.[1] 1-Methylcyclopent-3-en-1-amine (free base) has a molecular weight of ~97 g/mol and a boiling point likely between 100-110°C. It co-evaporates with solvents.[1]

  • Fix: Never remove the solvent completely.[1] Assay the solution concentration and use it as a stock solution. Alternatively, form the free base in a high-boiling solvent (like Toluene) if compatible with the next step.

Q2: Can I use Dichloromethane (DCM) for the extraction? A: Yes, but with caveats.

  • Reactivity: Primary amines can react with DCM over time (days) to form chloromethyl derivatives or gem-diamines (Menschutkin reaction) [1].[1] Use immediately.

  • Volatility: DCM's low boiling point encourages aggressive evaporation, increasing the risk of losing your volatile amine.[1] MTBE is safer.[1]

Q3: The salt won't dissolve in DCM even with DIPEA. It's still cloudy. A: This is normal. The cloudiness is likely DIPEA Hydrochloride , which is insoluble in DCM.

  • Test: Filter a small aliquot. If the filtrate reacts with your electrophile, the amine is free in solution.

  • Fix: If homogeneity is required, switch to DMF or NMP , which solubilize both the amine and the DIPEA salts.

Q4: Is the double bond stable to acid/base workups? A: Generally, yes. The cyclopentene double bond is not activated.[1] It is stable to 2M NaOH and dilute HCl.[1] However, avoid concentrated oxidizing acids (HNO₃) or electrophilic halogen sources (


) which would add across the alkene.[1]

Part 4: Data & Solubility Profile

SolventHCl Salt SolubilityFree Base SolubilityRecommended Use
Water High (>100 mg/mL)Low/ModerateAqueous phase in extraction.[1]
Methanol HighHighGood for storage, bad for reactions (nucleophilic).[1]
DCM < 1 mg/mL (Insoluble)HighStandard reaction solvent (use In-Situ method).[1]
THF InsolubleHighExcellent for organometallic steps.[1]
Toluene InsolubleHighIdeal for PTC or high-temp reactions.[1]
MTBE InsolubleHighPreferred extraction solvent.

References

  • Reactivity of Amines with DCM

    • Title: The reactivity of dichloromethane toward amines.[1][3]

    • Source: Acta Chemica Scandinavica B, 38, 471.[1][3]

    • URL:[Link]

  • Phase Transfer Catalysis

    • Title: Phase Transfer Catalysis: A Green Methodology.[1][4]

    • Source: IAJPR (2018).[1]

    • URL:[Link]

  • General Amine Salt Handling

    • Title: Isolation of primary amines as HCl salt problem.
    • Source: ScienceMadness Discussion (Validated Community Protocols).[1]

    • URL:[Link]

  • Compound Data (Proxy)

    • Title: 1-Amino-1-methylcyclopentane hydrochloride Properties.[1][5]

    • Source: Sigma-Aldrich.[1]

Sources

Preventing polymerization of 1-Methylcyclopent-3-en-1-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and preventing the polymerization of 1-Methylcyclopent-3-en-1-amine and its derivatives. Due to the limited specific literature on this class of compounds, this document synthesizes established principles from the chemistry of cyclic olefins, enamines, and reactive monomers to offer expert-driven protocols and troubleshooting advice. The core focus is on anticipating and mitigating stability issues to ensure experimental success and safety.

Understanding the Instability: The Chemical Culprits

The structure of 1-Methylcyclopent-3-en-1-amine derivatives contains two key functionalities that contribute to their inherent instability: a strained cyclopentene ring and a nucleophilic enamine moiety. The synergy between these two groups creates a high propensity for unwanted polymerization, which can manifest as sample thickening, discoloration, precipitation, or complete solidification.

  • Ring-Opening Metathesis Polymerization (ROMP): The significant ring strain of the cyclopentene core acts as a powerful thermodynamic driving force for polymerization.[1] Traces of transition metal catalysts (e.g., ruthenium from previous synthetic steps) can initiate ROMP, where the double bond opens and links with other monomers to form a long polymer chain.[2][3][4]

  • Cationic Polymerization: The enamine functionality is susceptible to protonation by acidic species. The resulting iminium ion can act as an electrophile, initiating cationic polymerization of the electron-rich double bond in another monomer molecule. This can be triggered by adventitious moisture, acidic impurities, or incompatible solvents and reagents.

  • Radical Polymerization: Like many olefins, the double bond can be susceptible to radical-initiated polymerization. This can be triggered by exposure to light, heat, or radical initiators (e.g., peroxides formed from aged ether solvents). Amines themselves can be prone to oxidation, which can generate radicals that initiate polymerization.[5][6]

Below is a diagram illustrating the primary polymerization pathways that these derivatives are susceptible to.

PolymerizationPathways cluster_Monomer 1-Methylcyclopent-3-en-1-amine Derivative cluster_Initiators Initiators / Triggers cluster_Polymers Unwanted Polymerization Products Monomer Monomer ROMP_Polymer ROMP Product (Polypentenamer derivative) Monomer:e->ROMP_Polymer:w ROMP Cationic_Polymer Cationic Polymer Monomer:e->Cationic_Polymer:w Cationic Polym. Radical_Polymer Radical Polymer Monomer:e->Radical_Polymer:w Radical Polym. Metal Trace Metal Catalysts (e.g., Ru, W) Metal->ROMP_Polymer Acid Acidic Impurities (H₂O, HCl, etc.) Acid->Cationic_Polymer Radical Radicals (Heat, Light, Peroxides) Radical->Radical_Polymer

Caption: Primary polymerization pathways for 1-Methylcyclopent-3-en-1-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: My sample of a 1-Methylcyclopent-3-en-1-amine derivative turned into a gel overnight. What happened?

A1: This is a classic sign of polymerization. The high reactivity of the strained cyclopentene ring and the enamine functionality makes these compounds prone to spontaneous polymerization, especially if trace impurities are present.[1][4] The most likely causes are trace amounts of acid, exposure to air (oxygen can initiate radical formation), or residual metal catalysts from a previous synthetic step.[2][3][6]

Q2: How should I store my 1-Methylcyclopent-3-en-1-amine derivatives?

A2: Proper storage is critical. These compounds should be treated as highly reactive and air-sensitive materials.[7][8][9] The ideal storage conditions are:

  • Temperature: Store at low temperatures (-20°C or below) to minimize thermal decomposition and radical formation.[10]

  • Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen) to prevent oxidation and hydrolysis.[5][11]

  • Light: Protect from light by using amber vials or by wrapping the container in foil. Light can initiate radical polymerization.

  • Purity: Ensure the compound is highly pure before storage. Residual catalysts or acidic impurities will significantly shorten its shelf life.

Q3: Can I use standard solvents like methanol or acetone with these compounds?

A3: It is not recommended. Protic solvents like methanol can protonate the enamine, potentially initiating cationic polymerization. Ketones like acetone can react with the amine functionality.[12] Use dry, aprotic solvents such as anhydrous tetrahydrofuran (THF), diethyl ether, toluene, or dichloromethane. Always ensure your solvents are freshly distilled or from a sealed, dry source.

Q4: I need to purify my compound by silica gel chromatography. Is this safe?

A4: Silica gel is acidic and can cause rapid decomposition and polymerization on the column. It is strongly advised to avoid standard silica gel chromatography. If chromatographic purification is necessary, consider using deactivated supports. This can be achieved by pre-treating the silica gel with a solution of triethylamine in your eluent (e.g., 1-2% triethylamine), followed by flushing with the eluent to remove excess amine before loading your compound. Alternatively, neutral alumina (Brockmann I, deactivated with 1-3% water) can be a less acidic option. Always perform a small-scale test first.

Q5: What kind of inhibitors can I add to my sample for long-term storage?

A5: Adding a stabilizer is a prudent measure. A combination of inhibitors targeting different polymerization pathways is often most effective.

  • For Radical Polymerization: A small amount (100-500 ppm) of a radical inhibitor like hydroquinone, butylated hydroxytoluene (BHT), or 4-hydroxy-TEMPO is highly recommended.[3][6][13]

  • For Cationic Polymerization: The presence of a non-nucleophilic, sterically hindered base can act as an acid scavenger. A trace amount of a hindered amine like 2,6-di-tert-butylpyridine can be beneficial.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Solution becomes viscous or solidifies during reaction. 1. Acidic Reagent/Catalyst: An acidic component in the reaction mixture is initiating cationic polymerization. 2. High Temperature: The reaction temperature is too high, promoting thermal polymerization. 3. Adventitious Air/Moisture: The reaction setup is not properly inert.1. Add a non-nucleophilic base (e.g., proton sponge, 2,6-lutidine) to the reaction as an acid scavenger.[7][14] 2. Run the reaction at a lower temperature, even if it proceeds more slowly. 3. Ensure all glassware is oven-dried and the reaction is run under a positive pressure of argon or nitrogen.[8][11]
Low yield and presence of an insoluble, sticky byproduct. 1. Polymerization on Workup: The compound is polymerizing during aqueous extraction or purification. 2. Residual Metal Catalyst: Trace metals from a previous step are initiating ROMP.1. During workup, use a weakly basic solution (e.g., saturated sodium bicarbonate) instead of water for the initial washes. Avoid strong acids. 2. Before the reaction, dissolve the starting material in a non-polar solvent and pass it through a small plug of neutral alumina or a specialized metal scavenger resin to remove trace catalysts.
Compound discolors (turns yellow or brown) upon storage. 1. Oxidation: The amine or enamine functionality is being oxidized by air.[5] 2. Decomposition: Slow decomposition is occurring, creating chromophores.1. Ensure the compound is stored under a strictly inert atmosphere.[15] Re-purge the vial with argon or nitrogen before sealing. 2. Store at a lower temperature (-80°C if possible). Add a radical inhibitor like BHT (200 ppm) before storage.[3]
NMR spectrum shows broad peaks or a complex mixture after a simple reaction. 1. Oligomerization: A low level of polymerization has occurred, creating small polymer chains. 2. Isomerization/Decomposition: The compound is degrading under the reaction or analysis conditions.1. Re-evaluate the reaction conditions for sources of initiation (acid, heat, air). 2. Acquire the NMR spectrum immediately after preparing the sample in a dry, deuterated solvent. Consider adding a drop of D₂O to see if any exchangeable protons (indicative of iminium salts) are present.

Experimental Protocol: N-Acetylation of a 1-Methylcyclopent-3-en-1-amine Derivative

This protocol provides a step-by-step method for a common transformation, incorporating best practices to prevent polymerization.

Objective: To perform an N-acetylation reaction while minimizing degradation of the starting material.

Materials:

  • 1-Methylcyclopent-3-en-1-amine derivative (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA), freshly distilled (1.5 eq)

  • Acetyl Chloride (1.1 eq), freshly opened or distilled

  • Argon or Nitrogen gas supply

  • Oven-dried glassware

AcetylationWorkflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification start Assemble oven-dried flask under Argon/N₂ add_sm Add Starting Material & Anhydrous DCM via syringe start->add_sm add_tea Add freshly distilled TEA add_sm->add_tea cool Cool to 0°C add_tea->cool add_acyl Add Acetyl Chloride dropwise via syringe cool->add_acyl react Stir at 0°C for 1h, then warm to RT add_acyl->react monitor Monitor by TLC react->monitor quench Quench with cold, saturated NaHCO₃ solution monitor->quench extract Extract with DCM quench->extract dry Dry over Na₂SO₄, filter extract->dry concentrate Concentrate in vacuo (low temperature) dry->concentrate purify Purify via neutral alumina chromatography if needed concentrate->purify

Caption: Workflow for the N-acetylation of a reactive amine derivative.

Procedure:

  • Inert Atmosphere Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum. Purge the flask with dry argon or nitrogen for 10-15 minutes.[8][9]

  • Reagent Addition: Dissolve the 1-Methylcyclopent-3-en-1-amine derivative (1.0 eq) in anhydrous DCM and add it to the flask via syringe. Add freshly distilled triethylamine (1.5 eq). The TEA serves as the base and as an acid scavenger for the HCl byproduct.[2]

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to temper the exothermic reaction and reduce the risk of thermal polymerization.

  • Acyl Chloride Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution via syringe over 10-15 minutes. A rapid addition can cause a temperature spike.

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding cold, saturated sodium bicarbonate solution. Critical step: Using a basic quench neutralizes the HCl byproduct without introducing a strong acid that could degrade the product.

  • Extraction and Drying: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30°C).

  • Purification: If necessary, purify the crude product using flash chromatography on neutral alumina, not silica gel.

References

  • Supra Sciences. Solid-Supported Scavengers. [Link]

  • Zawalski, R. et al. (2015). What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. [Link]

  • JoVE. Ring-Opening Metathesis Polymerization (ROMP). [Link]

  • Mishra, D. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers (Basel). [Link]

  • SafetyGuide. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Liskon Biological. A Brief Discussion on Polymerization Inhibitors. [Link]

  • Google Patents. CA2623230A1 - Use of acid scavengers in removal of protons (acidity)
  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • Quora. How to store polymers. [Link]

  • Google Patents.
  • Khan Academy. Formation of imines and enamines. [Link]

  • Wikipedia. Scavenger (chemistry). [Link]

  • Slideshare. Safe handling and_storage_of_styrene_monomer. [Link]

  • Wipf Group, University of Pittsburgh. SCAVENGER strategies in organic synthesis. [Link]

  • PubMed. Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. [Link]

  • ACS Publications. Tuning the Basicity for Highly Efficient and Reversible Hydrogen Chloride Absorption to Develop a Green Acid Scavenger. [Link]

  • MIT. Handling air-sensitive reagents AL-134. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Science.gov. amine light stabilizers: Topics by Science.gov. [Link]

  • Scribd. Styrene Monomer Safety Guide-1. [Link]

  • Plastics Europe. Styrene Monomer: Safe Handling Guide. [Link]

  • Polymer Chemistry. Polymerization of α-olefins and their copolymerization with ethylene by half-sandwich scandium catalysts with an N-heterocyclic carbene ligand. [Link]

  • Chemistry LibreTexts. 1.4: Cyclic Olefins. [Link]

  • MDPI. Synthesis of High Performance Cyclic Olefin Polymers (COPs) with Ester Group via Ring-Opening Metathesis Polymerization. [Link]

  • Clariant. Olefin Purification. [Link]

  • Slideshare. Cyclic olefin polymerization. [Link]

Sources

Technical Guide: Handling & Stoichiometry Control for 1-Methylcyclopent-3-en-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

1-Methylcyclopent-3-en-1-amine Hydrochloride (CAS: 1333221-05-8 or related analogs) presents a specific challenge in the laboratory: aggressive hygroscopicity .

While the hydrochloride salt form stabilizes the allylic amine against oxidation and polymerization compared to the free base, the ionic lattice energy is often insufficient to prevent the absorption of atmospheric moisture. This results in:

  • Stoichiometric Errors: Weighing "wet" salt leads to under-loading of the limiting reagent, causing incomplete conversion in downstream coupling (e.g., amide bond formation).

  • Physical State Changes: The salt can deliquesce (turn into a goo/oil) upon prolonged exposure, making handling impossible.

  • Hydrolysis Risks: While the salt is stable, moisture introduces water into anhydrous reaction mixtures, potentially quenching sensitive reagents like acid chlorides or organometallics.

This guide provides a self-validating workflow to handle this material with precision.

Storage & Environmental Control

The Golden Rule: Never store this compound in a standard cabinet, even if the cap is tight.

Protocol: The "Double-Barrier" System
  • Primary Container: The manufacturer's vial should be taped with Parafilm® or electrical tape immediately after use.

  • Secondary Environment: Store the primary vial inside a vacuum desiccator containing active desiccant (Phosphorus Pentoxide

    
     or Indicating Drierite).
    
  • Long-Term Storage: For storage >1 month, place the desiccator inside a

    
     fridge. Cold slows the kinetics of moisture absorption, but warm to room temperature  before opening to prevent condensation.
    

Critical Operation: Weighing by Difference

Stop: Do not use a spatula to transfer this solid onto a weighing paper on an open balance. You will measure water weight, not compound weight.

The Solution: Use the Weighing by Difference technique.[1][2][3][4][5] This method isolates the compound from the air during the measurement phase.

Step-by-Step Protocol
  • Preparation: Dry a receiving flask (Round Bottom Flask) and purge with Argon/Nitrogen. Tare it on a rough balance.

  • Weighing the Source: Take the capped vial of 1-Methylcyclopent-3-en-1-amine HCl. Weigh the entire vial + cap + contents on an analytical balance. Record Mass

    
    .
    
  • Transfer: Quickly open the vial, pour (or carefully scoop) a portion into the receiving flask, and immediately recap the vial.

  • Re-weigh: Weigh the capped vial again. Record Mass

    
    .
    
  • Calculation:

    
    
    
  • Validation: If the transfer takes >15 seconds, the solid inside the receiving flask has likely already absorbed water. This is acceptable only if the receiving flask is immediately subjected to a drying protocol (see Section 4) or if the solvent to be added can tolerate water.

WeighingWorkflow Start Start: Need X mg of Salt WeighFull 1. Weigh Capped Vial (M_initial) Start->WeighFull Transfer 2. Quick Transfer to Reaction Flask WeighFull->Transfer Minimize Exposure WeighEmpty 3. Weigh Capped Vial (M_final) Transfer->WeighEmpty Calc 4. Calculate Delta (M_initial - M_final) WeighEmpty->Calc

Figure 1: Weighing by Difference Workflow to eliminate atmospheric moisture interference during mass measurement.

Recovery & Drying Protocols

If the material has clumped or if precise stoichiometry is required for a sensitive reaction (e.g., using unstable acid chlorides), you must dry the salt in the reaction vessel.

Method A: Azeotropic Drying (Recommended)

This is superior to vacuum drying because it actively removes water from the crystal lattice using solvent entrainment.

  • Place the "wet" or clumped salt in the reaction flask.

  • Add Toluene (or Benzene if permitted). The amine HCl salt is usually insoluble in toluene.

  • Connect to a rotary evaporator.

  • Evaporate the toluene. The water forms a low-boiling azeotrope with toluene and is pulled off.

  • Repeat 2-3 times.

  • Result: A fine, dry powder coats the flask walls.

Method B: High-Vacuum Desiccation

Best for bulk drying of the stock bottle.

  • Place the open vial in a vacuum drying pistol or vacuum oven.

  • Desiccant: Use

    
     (Phosphorus Pentoxide) or KOH pellets in the drying tray.
    
  • Temp:

    
    . (Do not overheat; allylic amines can be sensitive).
    
  • Time: Overnight (12h+).

Quality Control: Determining Water Content

To adjust your stoichiometry accurately, you need to know the exact water content (wt%).

Karl Fischer (KF) Titration Strategy

Warning: Amine salts are generally compatible with KF, but free amines can interfere by shifting the pH and causing side reactions with the iodine titrant.[6]

  • Titrant: Use a One-Component Volumetric titrant.[6]

  • Solvent: Methanol-based solvents are usually fine for the HCl salt.

  • Buffer: If you suspect free amine is present, add Salicylic Acid or Benzoic Acid to the KF vessel to buffer the pH to ~5-7. This prevents the "browning" side reaction.

  • Calculation:

    
    
    

Troubleshooting & Logic Flow

Use this logic gate to determine the handling of your specific batch.

Troubleshooting Check Inspect Physical State FreeFlow Free-Flowing Powder? Check->FreeFlow Clumped Clumped / Sticky FreeFlow->Clumped No Action1 Proceed with Weighing by Difference FreeFlow->Action1 Yes Liquid Liquid / Goo (Deliquesced) Clumped->Liquid Severe Action2 Perform Azeotropic Drying (Toluene) Clumped->Action2 Action3 Dissolve in MeOH -> Re-form Salt -> Dry Liquid->Action3

Figure 2: Decision matrix for handling varying degrees of moisture contamination.

Frequently Asked Questions (FAQ)

Q1: The salt turned into a sticky oil. Is it degraded? A: Likely not degraded, but deliquesced . The salt has absorbed so much water it dissolved itself.[7]

  • Fix: Dissolve the oil in a small amount of dry Methanol. Add a large excess of Diethyl Ether or MTBE to induce precipitation. Filter rapidly under inert gas and dry under high vacuum.

Q2: Can I use a glove bag instead of a glove box? A: Yes. A glove bag purged with Nitrogen is excellent for weighing this compound. Ensure you include an open container of desiccant inside the bag to scrub residual moisture during the setup.

Q3: My reaction failed (low yield). Could this be the cause? A: Yes. If you weighed 100 mg of "wet" salt that was actually 10% water, you only added 90 mg of reactant. If this was the limiting reagent, your maximum theoretical yield is immediately capped at 90%. Always calculate the "Active Mass" based on water content.

Q4: Can I free-base this amine for storage? A: No. The allylic double bond (cyclopent-3-en) makes the free amine susceptible to oxidation and potential polymerization. The HCl salt is the kinetic trap that keeps it stable. Only free-base immediately prior to reaction (in situ).

References

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.[8] (Standard protocols for drying amine salts).

  • Sigma-Aldrich Technical Bulletin. (n.d.). Karl Fischer Titration - Water Determination in Amines. (Details on buffering strongly basic amines during KF analysis).

  • Vanderbilt University. (n.d.). Weighing by Difference Technique. (General analytical chemistry standard operating procedure).

Sources

Optimizing yield in 1-Methylcyclopent-3-en-1-amine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methylcyclopent-3-en-1-amine

Status: Active Ticket Priority: High (Yield Critical) Subject: Overcoming Steric Hindrance & Volatility in Nucleophilic Couplings

Welcome to the technical support hub for 1-Methylcyclopent-3-en-1-amine . This molecule presents a classic "deceptive simplicity" profile in medicinal chemistry. While it appears to be a standard primary amine, the quaternary carbon at the


-position (geminal to the amine) creates significant steric bulk, while the cycloalkene core introduces potential stability issues.

This guide addresses the three most common failure modes reported by our users:

  • "Phantom Yields" (Loss of material due to volatility).

  • Coupling Stalls (Incomplete conversion in amide synthesis).

  • Catalyst Death (Failed Buchwald-Hartwig cross-couplings).

Module 1: Pre-Reaction Handling (The Volatility Trap)

User Query: "My TLC shows the starting material is pure, but after free-basing the salt, I lose 40% of my mass before the reaction even starts. Where is it going?"

Diagnosis: You are likely dealing with sublimation/evaporation losses . 1-Methylcyclopent-3-en-1-amine (free base) is a low-molecular-weight, lipophilic amine with a compact structure. It is highly volatile. If you are free-basing the HCl salt and concentrating it on a rotary evaporator, you are pumping your nucleophile into the trap.

Troubleshooting Protocol: The "Salt-to-Salt" or "In-Situ" Approach Do not isolate the free base unless absolutely necessary.

Method A: In-Situ Neutralization (Recommended for Amide Coupling)

  • Suspend the Amine·HCl salt (1.0 equiv) in the reaction solvent (DCM or DMF).

  • Add the carboxylic acid (1.0–1.1 equiv) and coupling reagent.

  • Add a non-nucleophilic base (DIPEA or NMM) last .

    • Stoichiometry Rule: You need 1 equiv of base to neutralize the HCl, plus the standard equivalents for the coupling reaction. typically 3.0–4.0 equiv total.

Method B: The " biphasic" Schotten-Baumann (For Acid Chlorides) If using an acid chloride, use a biphasic system (DCM/Sat. NaHCO₃). The free amine is generated at the interface and immediately consumed by the highly reactive electrophile, preventing evaporation.

Module 2: Amide Coupling Optimization

User Query: "I'm using EDC/HOBt, but the reaction stalls at 50% conversion after 24 hours. Adding more reagent doesn't help."

Diagnosis: The quaternary carbon at the C1 position creates a "neopentyl-like" steric wall. Standard carbodiimide intermediates (O-acylisoureas) are not electrophilic enough to overcome the nucleophilic approach barrier of this hindered amine.

Solution: Switch to High-Activity Acyl Transfer Reagents . You must generate a highly reactive intermediate (Acid Fluoride or Chloride) or use a "force-multiplier" coupling agent.

Decision Matrix: Coupling Reagent Selection

CouplingLogic Start Start: Amide Coupling with 1-Methylcyclopent-3-en-1-amine CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid NoHinder No (Linear/Small) CheckAcid->NoHinder Low Sterics YesHinder Yes (Tertiary/Aryl) CheckAcid->YesHinder High Sterics HATU Use HATU / DIPEA (Standard High Activity) NoHinder->HATU Ghosez Use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) YesHinder->Ghosez Acid Sensitive? No T3P Use T3P (50% in EtOAc) + Pyridine (High Temp) YesHinder->T3P Scalable/Mild? Yes Result1 Mechanism: Acid Chloride (Highest Reactivity) Ghosez->Result1 Result2 Mechanism: Cyclic Anhydride (Low Epimerization) T3P->Result2 caption Figure 1: Reagent selection logic based on steric demand of the coupling partner.

Protocol: The Ghosez's Reagent Method (The "Nuclear Option")

Use this when HATU fails. This generates the acid chloride in situ under neutral conditions.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.2 M).

  • Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C. Stir at RT for 1–2 hours.

    • Checkpoint: Monitor by TLC (methanol quench of aliquot) to confirm acid chloride formation.

  • Coupling: Add 1-Methylcyclopent-3-en-1-amine·HCl (1.1 equiv) directly to the mixture.

  • Base: Add DIPEA (2.5 equiv) dropwise.

  • Outcome: The reaction is usually complete within 1 hour due to the extreme electrophilicity of the acid chloride.

Data Comparison: Yields for Hindered Substrates

Coupling MethodReagent ClassYield (24h)Notes
EDC / HOBt Carbodiimide< 30%Fails due to steric bulk.
HATU / DIPEA Uronium65-75%Good, but purification of byproducts can be tricky.
T3P / Pyridine Phosphonic Anhydride80-85%Excellent for scale-up; easy workup.
Ghosez's Reagent Acid Chloride92-95% Best for difficult substrates; moisture sensitive.

Module 3: Buchwald-Hartwig Cross-Coupling

User Query: "I am trying to arylate the amine using Pd(OAc)2/BINAP, but I see no conversion. Is the alkene poisoning the catalyst?"

Diagnosis: While the alkene can coordinate to Pd, the primary issue is Sterics .

  • Ligand Mismatch: BINAP is a first-generation ligand. It creates a crowded metal center that cannot accommodate the bulky quaternary carbon of your amine during the reductive elimination step.

  • No Beta-Hydride Elimination: Good news! Because C1 is quaternary, there are no beta-hydrogens relative to the nitrogen. You do not need to worry about imine formation (a common side reaction). The failure is purely the inability to form the C-N bond.

Solution: You require Sterically Demanding, Electron-Rich Monodentate Phosphines . These ligands open up space at the metal center to allow the bulky amine to enter.

Recommended Catalytic System
  • Pre-catalyst: Pd-G3 or Pd-G4 precatalysts (ensure rapid activation).

  • Ligand: BrettPhos (Primary recommendation) or RuPhos .

  • Base: NaOtBu (Strong base) or Cs₂CO₃ (if functional groups are sensitive).

Mechanistic Workflow

BuchwaldCycle cluster_warning Critical Failure Point LPd L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) LPd->OxAdd Ar-X AmineBind Amine Binding (Steric Clash Risk!) OxAdd->AmineBind Hindered Amine Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination (C-N Bond Formed) Deprot->RedElim RedElim->LPd Product Release caption Figure 2: The steric bulk of the amine prevents binding unless bulky monodentate ligands (BrettPhos) are used.

Protocol: Optimized Buchwald-Hartwig

  • Charge: Aryl Halide (1.0 equiv), Amine[1]·HCl (1.2 equiv), BrettPhos Pd G4 (2–5 mol%), and NaOtBu (2.5 equiv - extra base needed for HCl salt).

  • Solvent: Dioxane or t-Amyl Alcohol (0.1 M).

  • Degas: Sparge with Argon for 10 mins (Oxygen kills the electron-rich ligand).

  • Heat: 80–100°C.

    • Note: If the alkene isomerizes (rare but possible with Pd-hydride species), lower the temp to 60°C and increase catalyst loading.

Module 4: Isolation & Purification

User Query: "I purified my product on silica, but the NMR shows the double bond has moved."

Diagnosis: Alkene Isomerization . The cyclopentene double bond is thermodynamically prone to migration, especially if it can move into conjugation with the new amide/aniline system. Silica gel is slightly acidic and can catalyze this migration.

Prevention:

  • Buffer the Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes the acidic sites.

  • Use Alumina: Neutral Alumina is safer for acid-sensitive alkenes.

  • Avoid Acidic Workups: Do not wash the reaction mixture with 1M HCl. Use saturated NH₄Cl or Citric Acid (mild) if necessary.

References

  • Ghosez's Reagent Protocol: Devos, A.; Remion, J.; Frisque-Hesbain, A.-M.; Colens, A.; Ghosez, L. Synthesis of acyl halides under neutral conditions. J. Chem. Soc., Chem. Commun. 1979 , 1180–1181.[2] Link

  • Amide Coupling Reviews: Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev. 2009 , 38, 606-631. Link

  • Buchwald-Hartwig for Primary Amines: Surry, D. S.; Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chem. Sci. 2011 , 2, 27-50. Link

  • T3P Reagent Utility: Dunetz, J. R.; Magano, J.; Weisenburger, G. A. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Org.[1][3][4][5][6][7] Process Res. Dev. 2016 , 20, 140–177. Link

Sources

Technical Support Center: Stability of 1-Methylcyclopent-3-en-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methylcyclopent-3-en-1-amine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction

1-Methylcyclopent-3-en-1-amine hydrochloride is an allylic amine, a class of compounds that are valuable building blocks in organic synthesis, particularly for creating biologically active molecules and complex heterocyclic structures.[1][2] The stability of this compound, especially in solution and under varying pH conditions, is critical for its successful application in research and development. This guide addresses potential stability issues and provides practical solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 1-Methylcyclopent-3-en-1-amine HCl in acidic environments.

Issue 1: Unexpected Degradation of the Compound in Acidic Solution

Symptoms:

  • Loss of starting material observed by HPLC or NMR analysis.

  • Appearance of new, unidentified peaks in chromatograms or spectra.

  • Inconsistent results in downstream applications.

Potential Cause: 1-Methylcyclopent-3-en-1-amine is structurally related to enamines, which are known to be susceptible to hydrolysis under acidic conditions, converting them back to a ketone or aldehyde and an amine.[3][4][5] The double bond in the cyclopentene ring, in conjunction with the amine group, can facilitate this degradation pathway.

Proposed Degradation Pathway: Under acidic conditions, the double bond of the cyclopentene ring can be protonated. This is followed by the attack of water, leading to the formation of an unstable intermediate. Subsequent rearrangement and elimination of the amine group can result in the formation of a ketone.

Experimental Protocol: Forced Degradation Study

To investigate the stability of 1-Methylcyclopent-3-en-1-amine HCl, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.[6][7][8]

Objective: To determine the stability of 1-Methylcyclopent-3-en-1-amine HCl under acidic, basic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • 1-Methylcyclopent-3-en-1-amine HCl

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water and acetonitrile

  • Suitable HPLC column (e.g., C18)

  • HPLC system with UV or MS detector

  • pH meter

  • Oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1-Methylcyclopent-3-en-1-amine HCl in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 24 hours).

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate the mixture under the same conditions as the acid hydrolysis.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation:

    • Place a sample of the solid compound or the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined time (e.g., 48 hours).

  • Photolytic Degradation:

    • Expose a sample of the solid compound or the stock solution to UV and visible light in a photostability chamber according to ICH guidelines.

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, by a validated stability-indicating HPLC method.

    • Monitor for the appearance of degradation products and the decrease in the peak area of the parent compound.

Issue 2: Inconsistent Potency or Activity in Biological Assays

Symptom:

  • Variability in the biological response observed in assays using different batches or preparations of the compound.

Potential Cause:

  • Degradation: As discussed above, degradation of the compound can lead to a lower effective concentration of the active molecule.

  • Hygroscopicity: The hydrochloride salt form can be hygroscopic, absorbing moisture from the atmosphere.[9] This can lead to inaccuracies in weighing and preparing solutions of a specific concentration.

Solutions:

  • Proper Storage: Store the compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.[9][10]

  • Fresh Solution Preparation: Prepare solutions fresh before each experiment to minimize the risk of degradation in solution.

  • Purity Assessment: Regularly assess the purity of the compound using analytical techniques like HPLC or NMR.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-Methylcyclopent-3-en-1-amine HCl?

A1: To ensure the long-term stability of 1-Methylcyclopent-3-en-1-amine HCl, it is recommended to store the solid compound in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Protection from moisture is crucial due to its potential hygroscopicity. For solutions, it is best to prepare them fresh. If short-term storage is necessary, store solutions at 2-8°C and protect them from light.

ConditionSolid StateIn Solution
Temperature Room Temperature2-8°C (Short-term)
Humidity Low (use of desiccator recommended)N/A
Light Protect from lightProtect from light

Q2: Is 1-Methylcyclopent-3-en-1-amine HCl stable in common organic solvents used in synthesis?

A2: The stability in organic solvents will depend on the specific solvent and the presence of any acidic or basic impurities. Protic solvents, especially in the presence of trace amounts of acid, could potentially facilitate degradation. It is advisable to use anhydrous aprotic solvents for reactions and to minimize the time the compound spends in solution.

Q3: How can I monitor the stability of 1-Methylcyclopent-3-en-1-amine HCl in my experimental setup?

A3: A stability-indicating analytical method, typically HPLC with UV or MS detection, is the most effective way to monitor the stability. This method should be able to separate the parent compound from any potential degradation products. Regular analysis of your working solutions can help ensure their integrity throughout your experiments.

Experimental Workflow for Stability Monitoring

Caption: Workflow for assessing the stability of 1-Methylcyclopent-3-en-1-amine HCl.

Potential Degradation Pathway Visualization

Degradation Pathway 1-Methylcyclopent-3-en-1-amine Intermediate Protonated Intermediate 1-Methylcyclopent-3-en-1-amine->Intermediate H⁺, H₂O Ketone Potential Ketone Degradation Product Intermediate->Ketone -NH₂CH₃ Amine Methylamine Intermediate->Amine

Caption: Proposed acid-catalyzed hydrolysis of 1-Methylcyclopent-3-en-1-amine.

References

  • Mechanism of Enamine Hydrolysis Organic Chemistry - YouTube. (2017). Retrieved from [Link]

  • Imine and Enamine Hydrolysis Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Enamines - Master Organic Chemistry. (2025). Retrieved from [Link]

  • Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres - PMC. (n.d.). Retrieved from [Link]

  • Mechanism of enamine hydrolysis - American Chemical Society. (1970). Retrieved from [Link]

  • Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides - PMC. (n.d.). Retrieved from [Link]

  • Allylic amine synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Enamine - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of Simple Enamines via Catalytic Isomerization of Allylic Amine Substrates and Their Polymerization Behavior | Request PDF - ResearchGate. (2001). Retrieved from [Link]

  • Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides - Chemical Science (RSC Publishing). (2022). Retrieved from [Link]

  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS - ResearchGate. (2023). Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]

  • forced degradation products: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Purification of Chiral Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions concerning the purification of chiral amines. Recognizing that the synthesis of enantiomerically pure amines is a frequent challenge, this resource is designed to offer practical, experience-driven solutions to common purification hurdles.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues you may encounter during the purification of chiral amines, offering potential causes and actionable solutions.

Diastereomeric Salt Crystallization

Question: I am not observing any crystal formation after adding the chiral resolving agent. What could be the issue?

Answer:

The absence of crystallization can be attributed to several factors, primarily related to solubility and supersaturation.

  • High Solubility of Diastereomeric Salts: The diastereomeric salts formed may be too soluble in the chosen solvent to precipitate.

  • Insufficient Supersaturation: The solution may not be sufficiently concentrated for nucleation and crystal growth to occur.

  • Inappropriate Solvent Choice: The solvent may not provide the necessary environment for selective crystallization.

Troubleshooting Steps:

  • Solvent Screening: The choice of solvent is critical. A systematic screening of various solvents with different polarities is recommended. For instance, you could test alcohols (methanol, ethanol, isopropanol), ketones (acetone), and their mixtures with water.[1] The ideal solvent will exhibit a significant difference in solubility between the two diastereomeric salts.[1]

  • Increase Concentration: Carefully concentrate the solution by slowly evaporating the solvent. This will increase the supersaturation and may induce crystallization.

  • Induce Crystallization:

    • Seeding: If you have a small crystal of the desired diastereomeric salt, add it to the solution to act as a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites.

  • Cooling: Slowly cool the solution. Lower temperatures generally decrease solubility and can promote crystallization. Placing the flask in an ice bath or refrigerator can be effective.[1]

Question: The enantiomeric excess (ee) of my purified amine is low after diastereomeric salt resolution. How can I improve it?

Answer:

Achieving high enantiomeric excess is the primary goal of chiral resolution. Poor ee can result from several factors during the crystallization process.

  • Co-crystallization of Diastereomers: Both diastereomeric salts may be crystallizing out of the solution, leading to a mixture of enantiomers in the final product.

  • Incorrect Stoichiometry of Resolving Agent: The molar ratio of the racemic amine to the chiral resolving agent can significantly impact the resolution efficiency.

  • Insufficient Equilibration Time: The crystallization process may not have reached thermodynamic equilibrium, resulting in incomplete separation.[2]

  • Formation of a Solid Solution: In some instances, the two diastereomers can co-crystallize into a single solid phase, making separation by simple crystallization challenging.[2]

Troubleshooting & Optimization:

ParameterRecommended ActionRationale
Solvent System Perform a thorough solvent screen. A solvent switch method, such as crystallizing one diastereomer from methanol and the other from a 2-propanol:water mixture, can be effective.[2]The solubility difference between diastereomers is highly dependent on the solvent system.[1]
Stoichiometry of Resolving Agent Experiment with different molar ratios. A common starting point for screening is 0.5 molar equivalents of the chiral resolving agent.[2]An optimal ratio can maximize the precipitation of the less soluble salt while keeping the more soluble one in solution.
Crystallization Time and Temperature Optimize both parameters. While longer stirring can be beneficial, for some kinetically controlled resolutions, faster filtration may be necessary to prevent the crystallization of the more soluble diastereomer.[2]These factors influence the kinetics and thermodynamics of crystallization.
Recrystallization Perform one or more recrystallizations of the obtained diastereomeric salt.This is a standard technique to improve the purity of crystalline compounds.
Chiral Chromatography (HPLC/GC)

Question: I am observing poor resolution between enantiomers on my chiral HPLC column. What are the common causes and solutions?

Answer:

Poor resolution in chiral HPLC can be a multifaceted issue. Several factors can contribute to this problem, including the choice of the chiral stationary phase (CSP), mobile phase composition, and temperature.[3]

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the necessary chiral recognition capabilities for your specific analyte.

  • Suboptimal Mobile Phase: The composition of the mobile phase plays a crucial role in the separation.

  • Temperature Effects: Temperature can significantly influence chiral recognition.[3]

Troubleshooting Steps:

  • CSP Selection: If you are developing a new method, it is advisable to screen a few different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptides).[4]

  • Mobile Phase Optimization:

    • Normal-Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol).[4] Small changes in the modifier percentage can have a large impact on resolution.

    • Reverse-Phase: Adjust the ratio of the aqueous buffer to the organic solvent (e.g., acetonitrile, methanol). Also, optimize the pH of the buffer.

  • Temperature Control: Experiment with different column temperatures. Generally, lower temperatures enhance chiral selectivity by strengthening the interactions responsible for enantiomeric differentiation.[3] However, the effect is compound-dependent, and in some cases, higher temperatures can improve peak shape and even resolution.[3]

  • Flow Rate: Reduce the flow rate. This can increase the interaction time of the analyte with the stationary phase, potentially improving resolution.

Question: My chiral separation method is showing poor reproducibility. What could be the cause?

Answer:

Poor reproducibility in chiral chromatography can be frustrating. A common, yet often overlooked, cause is the "additive memory effect."[5]

  • Additive Memory Effect: Traces of additives (acids or bases) from previous runs can remain adsorbed to the stationary phase and interfere with subsequent analyses, leading to inconsistent retention times and resolution.[5] This is particularly prevalent in normal-phase chromatography.[5]

Solutions:

  • Dedicated Columns: If possible, dedicate a column to a specific method or a class of compounds that use similar mobile phases.

  • Thorough Column Washing: Implement a rigorous column washing protocol between different methods. Use a strong solvent to flush out any adsorbed additives.

  • Method Re-equilibration: Ensure the column is fully re-equilibrated with the new mobile phase before injecting your sample.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the enantiomeric excess (ee) of a chiral amine?

The most common and accurate methods for determining enantiomeric excess include:[6][7]

  • Chiral High-Performance Liquid Chromatography (HPLC): A widely used technique that separates enantiomers on a chiral stationary phase, allowing for their quantification.[8]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable amines.[6] The amine may need to be derivatized to increase its volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents, it is possible to differentiate the signals of the two enantiomers and determine their ratio.[6]

  • Polarimetry: This classical method measures the optical rotation of a sample. The enantiomeric excess can be calculated by comparing the observed rotation to the specific rotation of the pure enantiomer.[9]

Q2: What is enzymatic resolution, and when is it a suitable method for purifying chiral amines?

Enzymatic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, such as lipases, to resolve racemic mixtures.[10][11][12] In a typical enzymatic resolution of a racemic amine, an enzyme selectively acylates one enantiomer, forming an amide.[12][13] The unreacted amine enantiomer and the newly formed amide can then be separated by conventional methods like extraction or chromatography.[12]

Enzymatic resolution is particularly advantageous due to its:

  • High Enantioselectivity: Enzymes can often provide very high enantiomeric excess (>99% ee).[14]

  • Mild Reaction Conditions: Reactions are typically carried out at or near room temperature and neutral pH.[14]

This method is an excellent choice when high enantiopurity is required and when other methods like diastereomeric salt crystallization have failed to provide adequate separation.

Q3: Is it possible to recycle the "unwanted" enantiomer?

Yes, and this is a key strategy in developing an efficient and cost-effective synthesis. The unwanted enantiomer, which can be up to 50% of the starting material, can often be racemized (converted back to a 1:1 mixture of both enantiomers) and then recycled back into the resolution process.[15][16] This process, sometimes referred to as Dynamic Kinetic Resolution (DKR), can theoretically lead to a 100% yield of the desired enantiomer.[15]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

This protocol provides a general workflow for the resolution of a racemic amine using a chiral acid as the resolving agent.

  • Solvent Selection: In small test tubes, dissolve small, equimolar amounts of the racemic amine and the chiral resolving agent in a range of solvents to identify a system where one diastereomeric salt is significantly less soluble.

  • Salt Formation: In an appropriately sized flask, dissolve the racemic amine (1.0 equivalent) and the chiral resolving agent (0.5-1.0 equivalent) in the chosen solvent with gentle heating and stirring until a clear solution is obtained.[1] Use the minimum amount of solvent necessary.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try cooling further in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the crystallized diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine. Extract the free amine with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Analysis: Determine the enantiomeric excess of the resolved amine using an appropriate analytical technique (e.g., chiral HPLC).

Visualizing the Purification Workflow

Chiral Amine Purification Workflow cluster_synthesis Synthesis cluster_resolution Resolution cluster_analysis Analysis cluster_outcome Outcome cluster_recycle Recycle racemic_amine Racemic Amine diastereomeric_salt Diastereomeric Salt Crystallization racemic_amine->diastereomeric_salt enzymatic_resolution Enzymatic Resolution racemic_amine->enzymatic_resolution chiral_chromatography Chiral Chromatography racemic_amine->chiral_chromatography ee_determination Determine ee% (HPLC, GC, NMR) diastereomeric_salt->ee_determination enzymatic_resolution->ee_determination chiral_chromatography->ee_determination desired_enantiomer Desired Enantiomer ee_determination->desired_enantiomer unwanted_enantiomer Unwanted Enantiomer ee_determination->unwanted_enantiomer racemization Racemization unwanted_enantiomer->racemization racemization->racemic_amine Recycle

Caption: A general workflow for the purification of chiral amines.

References

  • Determination of enantiomeric excess. (n.d.).
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2022, July 6). MDPI.
  • Enantiomeric Excess | Formula, Calculation & Example - Lesson - Study.com. (n.d.).
  • Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. (n.d.). PubMed.
  • A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. (n.d.). RSC Publishing.
  • Troubleshooting guide for HPLC analysis of chiral compounds. (2025, December). BenchChem.
  • A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). (2025). BenchChem.
  • Efficacy comparison between enzymatic resolution and chemical resolution with chiral amines. (2025). BenchChem.
  • Resolution of chiral amines. (n.d.). Google Patents.
  • Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18).
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC.
  • Technical Support Center: Purification of Chiral Amines. (2025). BenchChem.
  • HPLC Troubleshooting Guide. (2022, May 20). Phenomenex.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.).
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14).
  • Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid. (2025). BenchChem.
  • 6.8: Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021, January 22). The Journal of Organic Chemistry - ACS Publications.
  • Chiral resolution. (n.d.). Wikipedia.
  • Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe.
  • A process for the preparation and separation of diastereomeric salts of folinic acid. (n.d.). Google Patents.
  • What are the best processes/methods for separation of chiral amine both non selective ... (2012, September 12). ResearchGate.
  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. (n.d.). PMC - NIH.
  • Trouble with chiral separations. (2020, May 20). Chromatography Today.
  • Chiral Resolution and Separation Services. (n.d.). BOC Sciences.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.

Sources

Resolving racemization issues with alpha-methyl amines

Technical Support Center: Resolving Racemization in -Methyl Amines

Current Status: Online 🟢 Lead Scientist: Dr. Alex Mercer, Senior Application Scientist Case ID: AMA-RAC-2026

Introduction

Welcome to the ChiralTech Solutions Technical Support Center. If you are accessing this guide, you are likely facing a critical drop in enantiomeric excess (ee%) during the synthesis, resolution, or coupling of

These motifs are structurally deceptive. While the lack of an


Module 1: The Diagnostic Hub

Q: Why is my optically pure amine racemizing during workup or storage?

Dr. Mercer: The most common silent killer of chiral amines is Schiff base-mediated tautomerization .

While simple amines have high pKa values (~35-40), the formation of an imine (Schiff base)—often due to trace impurities like aldehydes or ketones in your solvent or drying agents—drastically increases the acidity of the

If your workflow involves any carbonyl impurities or metal catalysts, you are likely triggering the Imine-Enamine Tautomerization Loop .

Visualizing the "Danger Zone"

The diagram below illustrates how a trace carbonyl impurity catalyzes the loss of chirality.

RacemizationMechanismChiralAmineChiral Alpha-Methyl Amine(S-Enantiomer)ImineChiral Imine(Schiff Base)ChiralAmine->Imine+ Carbonyl- H2OCarbonylImpurityTrace Carbonyl(Aldehyde/Ketone)CarbonylImpurity->ImineEnamineAchiral Enamine(Planar Intermediate)Imine->EnamineBase/AcidDeprotonation (-H+)RacemicImineRacemic ImineEnamine->RacemicImineReprotonation (+H+)Non-stereoselectiveRacemicAmineRacemic Amine(50:50 Mix)RacemicImine->RacemicAmine+ H2OHydrolysis

Figure 1: The "Imine Danger Zone."[1] Trace carbonyls facilitate deprotonation via a planar enamine intermediate, destroying stereochemistry.

Module 2: Resolution & Purification (The "Gold Standard")

Q: I have a racemic -methyl amine. Kinetic Resolution (KR) caps my yield at 50%. How do I achieve 100% theoretical yield?

Dr. Mercer: You need Dynamic Kinetic Resolution (DKR) . Standard enzymatic resolution leaves you with 50% product and 50% unreacted (wrong) enantiomer. DKR couples this with a transition metal catalyst that continuously racemizes the unreacted substrate, feeding it back to the enzyme.

We recommend the Bäckvall Protocol , which utilizes a Ruthenium catalyst (Shvo’s complex) for racemization and Candida antarctica Lipase B (CAL-B) for selective acylation.[2][3]

Protocol: Chemoenzymatic DKR of

-Methyl Amines

Target: Conversion of racemic 1-phenylethylamine to (R)-amide (>95% yield, >99% ee).

ComponentReagent/ConditionPurpose
Substrate Racemic Amine (1.0 eq)Starting material.[4]
Enzyme CAL-B (Novozym 435)Selectively acylates only the (R)-amine.
Racemization Catalyst Shvo’s Complex (Ru) [2]Racemizes the unreacted (S)-amine in situ.
Acyl Donor Isopropyl Acetate (IPAc)Irreversible acyl donor; produces acetone (volatile) byproduct.
Solvent Toluene or MTBENon-polar solvents preserve enzyme activity.
Temp 70°C - 90°CRequired to activate Shvo's complex.

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk tube, dissolve racemic amine (1.0 mmol) in dry toluene (5 mL).

  • Catalyst Loading: Add Shvo’s catalyst (0.05 eq, 5 mol%) and Na₂CO₃ (1.0 eq). Note: Base is crucial to suppress amine inhibition of the metal catalyst.

  • Enzyme Addition: Add Novozym 435 (50 mg/mmol).

  • Acyl Donor: Add Isopropyl Acetate (3.0 eq).

  • Reaction: Heat to 90°C under Argon for 24 hours.

  • Workup: Filter off the enzyme/carbonate. Concentrate the filtrate.

  • Purification: The product is now the pure (R)-amide. The amine is consumed.

Visualizing the DKR Cycle

DKRCycleSA(S)-Amine(Slow Reacting)RuCatRu-Catalyst(Racemization)SA->RuCat In SituRacemizationRA(R)-Amine(Fast Reacting)CALBCAL-B Lipase(Resolution)RA->CALB SelectiveAcylationRuCat->RAProduct(R)-Amide(>99% ee)CALB->Product 100% TheoreticalYield

Figure 2: The DKR Cycle.[2][5] The Ruthenium catalyst shuttles the "wrong" (S)-amine back to the (R)-amine pool, allowing the Lipase to convert the entire mixture.

Module 3: Asymmetric Synthesis (Prevention Strategy)

Q: I want to avoid racemization entirely by synthesizing the amine de novo. What is the most robust method?

Dr. Mercer: Stop using standard imine reductions. Switch to Ellman’s Auxiliary (tert-butanesulfinamide) . This method is superior because the chiral sulfur atom directs the addition of nucleophiles with high diastereoselectivity, and the auxiliary is easily cleaved without harsh conditions that cause racemization.

Protocol: Ellman Synthesis of

-Methyl Amines

Scenario: Synthesis of a chiral amine via Grignard addition.[6]

  • Condensation:

    • React ketone/aldehyde with (R)-tert-butanesulfinamide using Ti(OEt)₄ (2.0 eq) in THF.

    • Result: Chiral N-sulfinyl imine.

  • Nucleophilic Addition (The Critical Step):

    • Cool the sulfinyl imine solution to -78°C.

    • Add Methyl Magnesium Bromide (MeMgBr). The bulky tert-butyl group directs the attack to the Re-face (or Si-face depending on auxiliary configuration).

    • Result: Sulfinamide intermediate (dr > 95:5).[7]

  • Cleavage (Mild):

    • Treat with HCl in Dioxane/MeOH at 0°C.

    • Note: Do NOT heat. Heating in acid can cause elimination or racemization.

    • Result: Chiral

      
      -methyl amine hydrochloride salt.
      

Module 4: Peptide Coupling Troubleshooting

Q: My chiral -methyl amine racemized during amide coupling. I used EDC/NHS and TEA.

Dr. Mercer: The racemization is likely caused by the base (TEA) and the activation method .


Corrective Actions:

  • Switch Bases: Replace Triethylamine (TEA) or DIEA with 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) .[8] These are weaker, sterically hindered bases that are less likely to abstract the

    
    -proton [6].
    
  • Change Coupling Reagent: Use HATU or COMU with HOAt or Oxyma Pure .

    • Why? Oxyma acts as a scavenger, suppressing the formation of the racemization-prone oxazolone intermediate.

  • Protocol Adjustment:

    • Pre-cool the reaction to 0°C.

    • Do not pre-activate the acid for long periods. Add the amine immediately after the coupling reagent.

Parameter"High Risk" (Avoid)"Safe Zone" (Recommended)
Base TEA, DIEA (Strong/Unhindered)Collidine, NMM (Weak/Hindered)
Additive None or NHSOxyma Pure , HOAt
Temperature Room Temp or Heat0°C
Solvent DMF (Polar/Basic)DCM or THF (if solubility permits)

References

  • Paetzold, J., & Bäckvall, J. E. (2005).[3] Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society.[3]

  • Verho, O., & Bäckvall, J. E. (2015). Chemoenzymatic dynamic kinetic resolution: A powerful tool for the preparation of enantiomerically pure alcohols and amines. Journal of the American Chemical Society.[3]

  • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[7][9] Accounts of Chemical Research.

  • Stahl, S. S., et al. (2013). Aerobic Oxidation of Amines. Chemical Reviews.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

Disclaimer: These protocols involve hazardous chemicals. Always consult the SDS and perform a risk assessment before experimentation.

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 1-Methylcyclopent-3-en-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

This guide provides a technical analysis of the 1H NMR spectrum of 1-Methylcyclopent-3-en-1-amine Hydrochloride (CAS: 1333221-05-8) . This molecule is a critical "conformationally restricted" amino acid mimic used in drug discovery to lock peptide backbones or serve as a scaffold for transition-state inhibitors.

The core analytical challenge lies in distinguishing this unsaturated, quaternary-ammonium scaffold from its saturated analogs and regioisomers. Unlike standard primary amines, the quaternary center at C1 eliminates the


-proton signal, making the methyl singlet and vinylic protons the primary diagnostic handles.
Structural Logic & Symmetry

The molecule possesses a plane of symmetry passing through the C1 quaternary center and bisecting the C3=C4 double bond. This symmetry simplifies the NMR spectrum significantly:

  • C3-H and C4-H are chemically equivalent.

  • C2-H and C5-H (methylene pairs) are chemically equivalent sets.

2D Visualization of Diagnostic Correlations

The following diagram illustrates the critical connectivity required to confirm the structure, specifically focusing on how to verify the quaternary center using HMBC (Heteronuclear Multiple Bond Correlation), as 1H NMR alone is insufficient for the C1 carbon.

G Substrate 1-Methylcyclopent-3-en-1-amine HCl QuatC Quaternary C1 (No 1H Signal) Substrate->QuatC Methyl Methyl Group (Singlet, ~1.4 ppm) Methyl->QuatC HMBC (Strong) Allylic Allylic H2/H5 (Multiplet, ~2.5 ppm) Methyl->Allylic NOESY (Spatial) Vinyl Vinylic H3/H4 (Singlet/Narrow, ~5.7 ppm) Vinyl->Allylic COSY Allylic->QuatC HMBC Allylic->Vinyl COSY (Weak/Allylic)

Figure 1: Diagnostic NMR correlation network. The quaternary C1 is "invisible" in 1H NMR but is the hub for HMBC correlations from the Methyl and Allylic protons.

Detailed Spectral Analysis (DMSO-d6)

We utilize DMSO-d6 as the standard solvent for this analysis. Unlike D₂O, DMSO-d6 allows for the observation of the exchangeable ammonium protons (


), which provides a quantitative check on salt formation.
The Reference Spectrum

Note: Chemical shifts (


) are relative to TMS (0.00 ppm).[1] Multiplicities may vary slightly based on concentration and field strength (400 MHz vs 600 MHz).
AssignmentProton CountChemical Shift (

)
MultiplicityCoupling (

)
Structural Insight

3H8.10 – 8.40 Broad SingletN/AConfirms HCl salt form. Disappears in D₂O.
H3, H4 (Vinyl)2H5.65 – 5.75 Singlet (s)-Appears as a singlet due to symmetry and weak allylic coupling. Diagnostic for unsaturation.
H2, H5 (Allylic)4H2.50 – 2.65 Multiplet (m)-Overlaps with DMSO solvent residual (2.50) but integrates to 4H. Deshielded by C=C and N+.
C1-CH

3H1.35 – 1.45 Singlet (s)-Sharp singlet. Diagnostic for the quaternary center.
Critical Interpretation Notes
  • The "Missing" Alpha-Proton: In most amino acids, the

    
    -proton (approx. 3.5-4.0 ppm) is a key handle. Its absence  here, combined with the integration of the methyl singlet (3H), confirms the quaternary substitution at C1.
    
  • Solvent Masking: The allylic protons (H2/H5) fall dangerously close to the residual DMSO pentet (2.50 ppm).

    • Protocol Adjustment: If accurate integration of H2/H5 is required, run the sample in CD₃OD (Methanol-d4) . The allylic peak will shift slightly, and the solvent residual (3.31 ppm) will not interfere.

Comparative Analysis: Target vs. Alternatives

To validate the identity of 1-Methylcyclopent-3-en-1-amine HCl, one must distinguish it from its likely synthetic impurities or analogs.

Comparison 1: Unsaturated vs. Saturated Analog

The most common confusion occurs between the target and 1-Amino-1-methylcyclopentane HCl (the product of over-hydrogenation).

FeatureTarget: 1-Methylcyclopent-3-en-1-amine HCl Analog: 1-Amino-1-methylcyclopentane HCl
Vinylic Region (5.0–6.0 ppm) Distinct Singlet (~5.7 ppm) Silent (No Signal)
Ring Region (1.5–2.5 ppm) Simplified (4H, ~2.6 ppm)Complex Multiplets (8H, 1.6–2.0 ppm)
Methyl Shift ~1.40 ppm~1.30 ppm (Slightly shielded)
Carbon Spectrum (DEPT) 2 x CH (Alkene), 2 x CH₂, 1 x CH₃4 x CH₂ (2 sets), 1 x CH₃
Comparison 2: Regioisomer Distinction (2-ene vs 3-ene)

Isomerization of the double bond to the 2-position (conjugated with the amine, or closer to it) breaks the symmetry.

  • Target (3-ene): Symmetric. H3 and H4 are equivalent. Simple spectrum.

  • Isomer (2-ene): Asymmetric.[2] H2 (vinylic) and H3 (vinylic) are chemically distinct. H4 and H5 are distinct. Complex spectrum with multiple splitting patterns.

Experimental Protocol: Purity Assessment

This protocol is designed for self-validation. It ensures that the lack of signals (impurities) is real and not an artifact of poor preparation.

Reagents
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

  • Internal Standard (Optional): Maleic Acid (for qNMR), as its vinylic protons (6.2 ppm) do not overlap with the target.

Step-by-Step Workflow
  • Sample Weighing: Weigh 10–15 mg of the HCl salt into a clean vial.

    • Why: High concentration improves the signal-to-noise ratio for the minor 13C satellites, allowing for better impurity detection.

  • Solvation: Add 0.6 mL DMSO-d6. Vortex for 30 seconds.

    • Check: Solution must be clear. If cloudy, filter through a glass wool plug directly into the NMR tube.

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 10 seconds (Critical for accurate integration of the quaternary methyl group vs. the mobile ammonium protons).

    • Scans (ns): 16 (Routine) or 64 (Purity check).

  • Processing:

    • Phase correction: Manual (Automatic phasing often fails on the broad NH3 signal).

    • Baseline correction: Bernstien polynomial (order 5).

    • Referencing: Set TMS to 0.00 ppm.

Purity Decision Logic

Use the following logic flow to determine if the batch is acceptable for downstream synthesis.

PurityCheck Start Analyze 1H Spectrum CheckVinyl Is Vinylic Signal (5.7 ppm) Present & Integrate to 2H? Start->CheckVinyl CheckSat Are there multiplets at 1.5 - 2.0 ppm? CheckVinyl->CheckSat Yes FailIso FAIL: Regioisomer or Ring Opening CheckVinyl->FailIso No (or Split) CheckSym Is the Methyl Group a Sharp Singlet? CheckSat->CheckSym No FailSat FAIL: Contaminated with Saturated Analog CheckSat->FailSat Yes Pass PASS: Identity Confirmed High Purity CheckSym->Pass Yes CheckSym->FailIso No (Split/Broad)

Figure 2: Quality Control Decision Tree for 1-Methylcyclopent-3-en-1-amine HCl.

References

  • Sigma-Aldrich. this compound Product Sheet. (Accessed 2026). Available at:

  • PubChem. Compound Summary: 1-Amino-3-cyclopentene hydrochloride (Analogous Structure).[3] National Library of Medicine. Available at: [Link]

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (General reference for chemical shift prediction of quaternary ammonium and cyclopentenyl systems).

Sources

A Researcher's Guide to the Infrared Spectrum of 1-Methylcyclopent-3-en-1-amine hydrochloride: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a fundamental technique for identifying functional groups and confirming molecular structure. This guide provides an in-depth analysis of the expected FTIR characteristic peaks for 1-Methylcyclopent-3-en-1-amine hydrochloride. In the absence of a published experimental spectrum for this specific molecule, this guide offers a predictive interpretation based on established group frequencies and a comparative analysis with structurally related compounds. This approach is designed to empower researchers to confidently identify and characterize this and similar molecules.

The Structural Rationale: Predicting the FTIR Spectrum

The structure of this compound combines several key functional groups, each with its own characteristic vibrational modes in the infrared spectrum. The primary amine is protonated to form a primary amine salt (-NH₃⁺), the cyclopentene ring contains a carbon-carbon double bond (C=C), and the methyl group and cyclopentane backbone contribute various C-H and C-C vibrations.

The hydrochloride salt form significantly influences the spectrum, particularly the amine group's absorptions. The strong ionic character and hydrogen bonding in amine salts lead to broad and intense N-H stretching bands, a key feature to distinguish them from their free amine counterparts.[1][2]

Below is a workflow for the predictive analysis of the FTIR spectrum.

FTIR_Analysis_Workflow cluster_prediction Predictive Spectral Analysis cluster_comparison Comparative Verification cluster_interpretation Final Interpretation A Identify Functional Groups: - Primary Amine Hydrochloride (-NH₃⁺) - Cyclopentene (C=C, =C-H) - Methyl Group (-CH₃) - Aliphatic C-H B Consult Group Frequency Tables and Literature Data A->B informs C Predict Characteristic Peak Positions and Intensities B->C leads to F Synthesize Predictive and Comparative Data C->F D Acquire Spectra of Analogs: - Cyclopentene - Methylamine Hydrochloride - 1-Methylcyclopentene E Compare Spectra to Isolate and Confirm Peak Assignments D->E provides data for E->F G Assign Peaks in the Experimental Spectrum of the Target Molecule F->G guides

Caption: Workflow for the predictive analysis and interpretation of the FTIR spectrum of a novel compound.

Predicted Characteristic FTIR Peaks of this compound

The following table summarizes the predicted characteristic absorption bands for this compound, based on established group frequencies for amine salts and cyclic alkenes.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected IntensityNotes
3200 - 2800-NH₃⁺ (Amine Salt)N-H StretchStrong, BroadThis very broad and intense envelope is a hallmark of primary amine salts due to extensive hydrogen bonding.[1][3] It will likely overlap with the C-H stretching region.
~3040=C-H (Cyclopentene)C-H StretchMediumThis peak for the vinyl C-H stretch is expected to appear as a shoulder on the broad N-H stretching band.
2960 - 2850C-H (Aliphatic)C-H StretchMedium to StrongThese peaks from the methyl and cyclopentane ring C-H bonds will also likely be superimposed on the broad -NH₃⁺ stretch.[4]
1650 - 1620C=C (Cyclopentene)C=C StretchMedium to WeakThe C=C stretch in a five-membered ring is sensitive to substitution. Its intensity can vary.[5]
1625 - 1560-NH₃⁺ (Amine Salt)Asymmetric N-H BendMediumOne of two characteristic bending vibrations for a primary amine salt.[1]
1550 - 1500-NH₃⁺ (Amine Salt)Symmetric N-H BendMediumThe second characteristic bending vibration for a primary amine salt.[1]
1470 - 1440-CH₂- (Cyclopentane)C-H Bend (Scissoring)MediumCharacteristic bending for the methylene groups in the cyclopentane ring.
~1375-CH₃C-H Bend (Symmetric)MediumCharacteristic bending for the methyl group.
1250 - 1020C-NC-N StretchMedium to WeakThe C-N stretching vibration in aliphatic amines.[6]

Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted peak assignments, it is instructive to compare the expected spectrum of this compound with the known spectra of its constituent parts.

  • Cyclopentene: The spectrum of cyclopentene will show the characteristic =C-H stretch around 3045 cm⁻¹ and the C=C stretch around 1640 cm⁻¹. The aliphatic C-H stretches will be prominent between 2960 and 2840 cm⁻¹. The absence of the broad N-H stretching and bending bands will be the most significant difference.

  • Methylamine Hydrochloride: This simple primary amine salt will display the very broad and intense N-H stretching envelope from 3200 to 2800 cm⁻¹, the asymmetric N-H bend around 1600 cm⁻¹, and the symmetric N-H bend near 1500 cm⁻¹.[1] This provides a clear reference for the amine salt portion of the target molecule.

  • 1-Methylcyclopentene: The spectrum of 1-methylcyclopentene will be very similar to cyclopentene but will show stronger aliphatic C-H stretching and bending vibrations due to the additional methyl group. The position of the C=C stretch may be slightly shifted due to substitution.[7][8][9]

By comparing the experimental spectrum of the target compound to these simpler molecules, a researcher can systematically assign the observed peaks to the corresponding functional groups.

Experimental Protocol for FTIR Analysis of an Amine Hydrochloride Salt

Obtaining a high-quality FTIR spectrum of a solid amine hydrochloride requires careful sample preparation to minimize scattering and ensure good signal-to-noise.

Objective: To acquire a transmission FTIR spectrum of a solid amine hydrochloride sample.

Apparatus and Materials:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • Spatula

  • Sample: this compound (1-2 mg)

Procedure:

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Store in a desiccator until use.

  • Sample Preparation: In the agate mortar, grind 1-2 mg of the amine hydrochloride sample with approximately 200 mg of the dried KBr. The grinding should be thorough to ensure a fine, homogeneous mixture.

  • Pellet Formation: Transfer the mixture to the pellet die. Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum.

  • Sample Spectrum: Place the KBr pellet containing the sample in the sample holder and acquire the sample spectrum.

  • Data Processing: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR_Protocol start Start A Dry KBr Powder start->A end End B Grind Sample with KBr A->B C Press KBr Pellet B->C D Acquire Background Spectrum C->D E Acquire Sample Spectrum D->E F Process Data E->F F->end

Caption: Experimental workflow for acquiring a KBr pellet FTIR spectrum.

Conclusion

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • Marion, L., & Edwards, O. E. (1947). The Infrared Spectra of Secondary Amines and Their Salts. Canadian Journal of Research, 25b(1), 1-8. [Link]

  • Cabana, A., & Sandorfy, C. (1962). Hydrogen Bonding in the Amine Hydrohalides: II. The Infrared Spectrum from 4000 to 2200 cm⁻¹. Canadian Journal of Chemistry, 40(4), 622-634. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

  • Chenon, B., & Sandorfy, C. (1958). Hydrogen bonding in the amine hydrohalides. I. The infrared spectra of the 4000 to 700 cm-1 region. Canadian Journal of Chemistry, 36(8), 1181-1193. [Link]

  • Unknown. (n.d.). The features of IR spectrum. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Massachusetts. (n.d.). IR Group Frequencies. [Link]

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopentane. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • PubChem. (n.d.). 1-Methylcyclopent-3-en-1-ol. [Link]

  • International Journal of Creative Research Thoughts. (2023). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. [Link]

  • SpectraBase. (n.d.). 1-Methylcyclopentene. [Link]

  • PubChem. (n.d.). 1-Methylcyclopent-1-en-3-yne. [Link]

  • Google Patents. (n.d.). CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • NIST WebBook. (n.d.). 1-Penten-3-ol, 3-methyl-. [Link]

  • NIST WebBook. (n.d.). Cyclopentene, 1-methyl-. [Link]

  • PubChem. (n.d.). 3-Methylcyclopent-3-en-1-amine. [Link]

Sources

Navigating the Labyrinth of Fragments: A Comparative Guide to the Mass Spectrometry of 1-Methylcyclopent-3-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. For researchers and professionals in drug development, understanding the fragmentation patterns of novel or complex molecules is paramount. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 1-methylcyclopent-3-en-1-amine, a compound of interest due to its cyclic, unsaturated, and amine functionalities. In the absence of direct experimental spectra in public databases, this guide will leverage established principles of mass spectrometry to predict its fragmentation and compare it with structurally related amines to offer a comprehensive analytical perspective.

The Foundation: Principles of Amine Fragmentation in EI-MS

Electron ionization mass spectrometry is a high-energy process that imparts significant internal energy onto the analyte molecule, leading to characteristic fragmentation pathways. For amines, several key principles govern their fragmentation:

  • The Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This provides an immediate clue to the presence of nitrogen in an unknown compound.

  • α-Cleavage: The most characteristic fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This results in the formation of a resonance-stabilized iminium cation, which is often the base peak in the spectrum.

  • Cyclic Amine Fragmentation: Cyclic amines also undergo α-cleavage, often leading to ring opening. Subsequent fragmentations can involve the loss of small neutral molecules.

Predicted Fragmentation of 1-Methylcyclopent-3-en-1-amine

1-Methylcyclopent-3-en-1-amine combines the structural features of a cyclic amine, an alkene, and a tertiary carbon attached to the amine. These features will dictate its fragmentation behavior. The molecular ion ([M]•+) is expected at an m/z of 97, consistent with its molecular formula C₆H₁₁N.

The primary fragmentation pathways are predicted to be:

  • α-Cleavage (Loss of a Methyl Radical): The bond between the tertiary carbon and the methyl group is a prime candidate for cleavage. This would result in the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized iminium ion at m/z 82 . This is anticipated to be a major peak, potentially the base peak.

  • Ring-Opening and Subsequent Fragmentation: α-Cleavage involving the ring carbons can lead to the opening of the cyclopentene ring. This can be followed by a variety of fragmentation pathways, including the loss of ethylene (C₂H₄) or other small neutral molecules, leading to a cascade of lower mass fragments.

  • Retro-Diels-Alder (rDA) Reaction: The presence of a double bond within the five-membered ring introduces the possibility of a retro-Diels-Alder reaction. This would involve the cleavage of the ring to produce a diene and a dienophile. For 1-methylcyclopent-3-en-1-amine, this could lead to the formation of a charged diene fragment. However, the charge would likely remain with the nitrogen-containing fragment, making other pathways more probable for the major ions observed.

Comparative Analysis: The Impact of Saturation and Methylation

To understand the influence of the double bond and the position of the methyl group, we will compare the predicted fragmentation of 1-methylcyclopent-3-en-1-amine with its saturated analog, 1-methylcyclopentylamine , and the simpler cyclopentylamine .

1-Methylcyclopentylamine

This saturated analog allows for the direct assessment of the double bond's influence. Its molecular ion is at m/z 99.

  • α-Cleavage (Loss of a Methyl Radical): Similar to its unsaturated counterpart, the primary fragmentation is the loss of a methyl radical to form the corresponding iminium ion at m/z 84 . This is typically the base peak.

  • Ring Cleavage: The saturated ring is also susceptible to cleavage, leading to fragments resulting from the loss of ethylene (m/z 71) and other alkyl radicals.

Cyclopentylamine

This compound provides a baseline for the fragmentation of the cyclopentyl amine core. Its molecular ion is at m/z 85.

  • α-Cleavage (Loss of H•): The most prominent fragmentation is the loss of a hydrogen radical from the α-carbon to form the iminium ion at m/z 84 .

  • Ring Cleavage: Loss of ethylene from the molecular ion leads to a fragment at m/z 57 .

Data Summary: A Head-to-Head Comparison

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Identity
1-Methylcyclopent-3-en-1-amine (Predicted) 9782 ([M - CH₃]⁺), various ring-opened fragments
1-Methylcyclopentylamine 9984 ([M - CH₃]⁺), 71 ([M - C₂H₄]⁺), 56
Cyclopentylamine 8584 ([M - H]⁺), 57 ([M - C₂H₄]⁺), 43

Experimental Protocols

Mass Spectrometry Analysis of Cyclic Amines

A standard protocol for the analysis of volatile cyclic amines by gas chromatography-mass spectrometry (GC-MS) with electron ionization is as follows:

  • Sample Preparation: Dilute the amine sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 100 µg/mL.

  • GC Separation:

    • Injector: Splitless mode at 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-350.

Visualizing the Fragmentation Pathways

To further elucidate the predicted fragmentation of 1-methylcyclopent-3-en-1-amine, the following diagrams illustrate the key fragmentation mechanisms.

M [C₆H₁₁N]•+ m/z 97 F82 [C₅H₈N]+ m/z 82 M->F82 - CH₃• CH3_rad •CH₃

Caption: Predicted α-cleavage of 1-methylcyclopent-3-en-1-amine.

cluster_1 1-Methylcyclopentylamine cluster_2 Cyclopentylamine M99 [C₆H₁₃N]•+ m/z 99 F84_1 [C₅H₁₀N]+ m/z 84 M99->F84_1 - CH₃• M85 [C₅H₁₁N]•+ m/z 85 F84_2 [C₅H₁₀N]+ m/z 84 M85->F84_2 - H•

Caption: Key fragmentations of saturated analogs.

Conclusion

The mass spectral fragmentation of 1-methylcyclopent-3-en-1-amine is predicted to be dominated by α-cleavage, leading to the formation of a stable iminium cation at m/z 82 through the loss of a methyl radical. This contrasts with its saturated analog, 1-methylcyclopentylamine, which primarily forms an ion at m/z 84 via the same mechanism. The presence of the double bond in the target molecule results in a fragment ion that is 2 Da lighter, a key distinguishing feature. Comparison with cyclopentylamine further highlights the influence of the methyl group on the fragmentation pathway, favoring methyl loss over hydrogen loss. This predictive and comparative analysis provides a robust framework for the identification and structural elucidation of 1-methylcyclopent-3-en-1-amine and related compounds, demonstrating the power of fundamental mass spectrometry principles in the absence of reference spectra.

References

  • NIST Chemistry WebBook. (n.d.). Cyclopentylamine. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 1-Methylcyclopentylamine. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

A Comparative Analysis of the Reactivity of 1-Methylcyclopent-3-en-1-amine and 1-Methylcyclopentylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal & Process Chemistry

In the landscape of drug discovery and development, the selection of appropriate building blocks is paramount. The reactivity of these fragments dictates not only the feasibility of a synthetic route but also influences the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient. This guide provides an in-depth comparison of two structurally related primary amines: the unsaturated 1-methylcyclopent-3-en-1-amine and its saturated counterpart, 1-methylcyclopentylamine . Both molecules feature a primary amine attached to a tertiary carbon, a motif that can impart unique steric and electronic properties. The core difference lies in the presence of a double bond in the cyclopentene ring, which significantly alters the molecule's reactivity profile.

Molecular Structures & Intrinsic Properties

A fundamental understanding of the structural and electronic differences between these two amines is crucial for predicting their behavior in chemical reactions.

Molecule_Structures cluster_0 1-Methylcyclopentylamine cluster_1 1-Methylcyclopent-3-en-1-amine node_a node_b Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare 0.1 M solutions of: - 1-Methylcyclopentylamine - 1-Methylcyclopent-3-en-1-amine - Acetyl Chloride in anhydrous acetonitrile react1 Equilibrate amine solutions to 25°C prep1->react1 prep2 Add an internal standard (e.g., dodecane) to each amine solution react2 Initiate reaction by adding 1.0 equivalent of acetyl chloride solution react1->react2 react3 Quench aliquots at timed intervals (e.g., 1, 5, 15, 30, 60 min) with a primary amine (e.g., propylamine) react2->react3 analysis1 Analyze quenched aliquots by GC-MS react3->analysis1 analysis2 Quantify the disappearance of starting amine relative to the internal standard analysis1->analysis2 analysis3 Plot concentration vs. time to determine initial reaction rates analysis2->analysis3

Caption: Workflow for comparing the acylation rates of the two amines.

Methodology:

  • Solution Preparation: Prepare equimolar (e.g., 0.1 M) solutions of 1-methylcyclopentylamine, 1-methylcyclopent-3-en-1-amine, and acetyl chloride in a dry, aprotic solvent like acetonitrile. An internal standard (e.g., dodecane) should be included in the amine solutions for accurate quantification.

  • Reaction Initiation: In separate, temperature-controlled reaction vessels (25°C), add one equivalent of the acetyl chloride solution to each of the amine solutions with vigorous stirring.

  • Sampling and Quenching: At predetermined time points (e.g., 1, 5, 15, 30, and 60 minutes), withdraw an aliquot from each reaction mixture and immediately quench it in a vial containing a solution of a highly reactive primary amine (e.g., propylamine) to consume any remaining acetyl chloride.

  • Analysis: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Interpretation: By comparing the peak area of the starting amine to the internal standard at each time point, a concentration versus time profile can be generated. The initial slope of this curve will provide the initial reaction rate. The amine that is consumed faster is the more reactive nucleophile under these conditions.

Conclusion and Application

The choice between 1-methylcyclopentylamine and 1-methylcyclopent-3-en-1-amine depends critically on the desired chemical transformation.

  • 1-Methylcyclopentylamine should be considered when a simple, sterically hindered, and relatively basic primary amine is required. Its reactivity is predictable and largely confined to the amine functional group. It is a suitable candidate for nucleophilic substitution and addition reactions where the steric bulk can be advantageous in controlling selectivity.

  • 1-Methylcyclopent-3-en-1-amine offers a more complex reactivity profile. While it is a less basic and potentially less nucleophilic amine, the allylic double bond provides a synthetic handle for a wider array of transformations, particularly in the realm of transition-metal catalysis. This makes it a valuable building block for constructing more complex molecular architectures.

Ultimately, this guide serves as a framework for the rational selection of these amines in a research and development context. The provided experimental protocol offers a template for direct, empirical comparison, ensuring that the choice of reagent is based on robust scientific data.

References

  • PubChem. tert-Butylamine. National Center for Biotechnology Information. [Link]

  • vCalc. pKa of tert-Butylamine. [Link]

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. [Link]

  • ACS Publications. General Allylic C–H Alkylation with Tertiary Nucleophiles. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. General Allylic C–H Alkylation with Tertiary Nucleophiles. PMC. [Link]

  • Chemistry Hall. SN1 vs SN2 Reactions: What Is Steric Hindrance?. [Link]

  • Nature. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. [Link]

  • ResearchGate. One-step synthesis of complex tertiary alkylamines via carbonyl.... [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • ResearchGate. (A) Tertiary alkylamine synthesis via visible‐light & silane‐driven.... [Link]

  • Arkivoc. Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. [Link]

  • ResearchGate. Scheme 2. Tertiary-amine-catalysed acylation of alcohols under flow conditions.. [Link]

  • Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Royal Society of Chemistry. Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters. [Link]

  • ChemRxiv. Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green catalyst. [Link]

  • University of Illinois Springfield. Chapter 7: Nucleophilic Substitution. [Link]

  • National Institutes of Health. Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. PMC. [Link]

  • Fiveable. Nucleophilicity of Amines Definition. [Link]

  • ChemBK. 2-Methyl-2-propen-1-amine. [Link]

  • National Institutes of Health. Allylic Amination of Alkenes with Iminothianthrenes to Afford Alkyl Allylamines. PMC. [Link]

  • ResearchGate. The γ-C(sp³)–H arylation of tertiary alkylamines a, Computational study.... [Link]

  • National Institutes of Health. Asymmetric intermolecular allylic C–H amination of alkenes with aliphatic amines. PMC. [Link]

  • National Institutes of Health. Primary tert- and sec-Allylamines via Palladium-Catalyzed Hydroamination and Allylic Substitution with Hydrazine and Hydroxylamine Derivatives. PMC. [Link]

  • Royal Society of Chemistry. Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. [Link]

  • PubChem. Cyclopentanamine, 1-methyl-. National Center for Biotechnology Information. [Link]

  • University of Tartu. pKa values bases. [Link]

  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

  • Organic Chemistry Portal. Synthesis of allylic amines. [Link]

  • Google Patents.
  • Google Patents.
  • PubChem. 1-Methylcyclopent-3-en-1-ol. National Center for Biotechnology Information. [Link]

  • JACS Au. Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. [Link]

  • Chemistry Steps. Basicity of Amines. [Link]

  • Chemistry Stack Exchange. Synthesis of 3-Methylenecyclopentene from 1-methylCyclobutene. [Link]

  • Organic Chemistry Portal. Allylic amine synthesis by C-C coupling. [Link]

  • PubMed. Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

  • YouTube. Basicity of amines-hybridization state, electronics hyperconjugation, and sterics. [Link]

  • PubChem. N-Ethyl-N-methyl-2-propen-1-amine. National Center for Biotechnology Information. [Link]

Comparative HPLC Strategies for 1-Methylcyclopent-3-en-1-amine: Direct UV vs. Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge: The "Invisible" Amine

Developing an HPLC method for 1-Methylcyclopent-3-en-1-amine presents a classic chromatographic paradox: the molecule is chemically reactive but spectroscopically "quiet."

  • Structural Obstacle: The molecule possesses a primary amine and an isolated double bond (cyclopentene ring). Unlike conjugated systems (e.g., benzene rings), isolated double bonds do not exhibit strong UV absorbance above 210 nm.

  • Polarity: The primary amine (pKa

    
     9.5–10.5) is highly polar and basic, leading to poor retention and severe peak tailing on standard C18 columns due to silanol interactions.
    

This guide objectively compares two distinct strategies to overcome these hurdles:

  • Direct Low-UV Detection (Method A): Best for high-concentration assays and raw material identification.

  • Pre-Column Derivatization (Method B): Best for trace impurity analysis and biological samples.

Strategic Decision Matrix

Before selecting a protocol, evaluate your sensitivity requirements.

DecisionMatrix Start Start: Define Sensitivity Needs Conc Target Concentration? Start->Conc High High (> 0.1 mg/mL) (Assay/Purity) Conc->High Low Trace (< 1 µg/mL) (Impurities/Bioanalysis) Conc->Low Direct METHOD A: Direct UV (205-210 nm) High->Direct Cost-Effective Deriv METHOD B: Derivatization (OPA-Reagent) Low->Deriv High Sensitivity MS Alternative: LC-MS/MS (If available) Low->MS High Specificity

Figure 1: Decision matrix for selecting the appropriate detection mode based on analytical requirements.

Method A: Direct Low-UV Detection (High pH RP-HPLC)

Concept: By utilizing a high-pH mobile phase, we suppress the ionization of the amine (keeping it neutral), which increases retention on hydrophobic stationary phases and reduces silanol interactions. We detect the isolated double bond at the solvent cutoff edge.

Experimental Protocol
  • Column: High-pH stable C18 (e.g., Waters XBridge C18 or Phenomenex Gemini NX), 150 x 4.6 mm, 3.5 µm.

  • Wavelength: 205 nm (Bandwidth 4 nm). Note: 210 nm loses ~50% signal.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

Mobile Phase Setup:

  • Buffer (Solvent A): 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Organic (Solvent B): Acetonitrile (HPLC Grade Far UV).

Gradient Profile:

Time (min)% Solvent A% Solvent B
0.0955
10.04060
12.04060
12.1955
17.0955
Critical Analysis (Expertise & Experience)
  • Why pH 10? At pH 10, the amine is largely deprotonated (neutral). This prevents the "cation exchange" mechanism with residual silanols on the silica support, which is the primary cause of peak tailing for amines [1].

  • The 205 nm Risk: At this wavelength, you are detecting the

    
     transition of the alkene. Common solvents (methanol, THF) and additives (TFA, Formic Acid) absorb heavily here. You must  use Acetonitrile and Ammonium Bicarbonate (transparent at low UV).
    

Method B: Pre-Column Derivatization (OPA)[1]

Concept: Reacting the primary amine with o-Phthalaldehyde (OPA) and a thiol (2-Mercaptoethanol) creates a highly conjugated isoindole derivative. This derivative is intensely fluorescent and UV-active at 340 nm, shifting detection away from background noise.

Reaction Mechanism & Workflow

DerivWorkflow Substrate 1-Methylcyclopent-3-en-1-amine (Non-UV Active) Reaction Reaction (Automated/Manual) Substrate->Reaction Reagent OPA + 2-Mercaptoethanol (pH 10.4 Borate) Reagent->Reaction Product Isoindole Derivative (UV Max: 340nm FL Ex/Em: 340/455nm) Reaction->Product < 2 mins Inject HPLC Injection Product->Inject

Figure 2: OPA derivatization pathway transforming the silent amine into a detectable isoindole.

Step-by-Step Protocol

1. Reagent Preparation:

  • Borate Buffer: Dissolve boric acid in water to 0.4 M, adjust to pH 10.4 with NaOH.

  • OPA Reagent: Dissolve 60 mg OPA in 1 mL Methanol. Add 9 mL Borate Buffer and 40 µL 2-Mercaptoethanol. Store in amber vial (stable for 3 days).

2. Derivatization Procedure (Autosampler Program):

  • Draw 10 µL Sample.[1]

  • Draw 10 µL OPA Reagent.

  • Mix in loop/vial (Wait time: 1.0 min).

  • Inject.[2][1][3][4]

3. HPLC Conditions:

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Detection: UV 340 nm or Fluorescence (Ex 340 nm / Em 455 nm).[5]

  • Mobile Phase: Acetate Buffer pH 5.8 (A) / Acetonitrile (B).

  • Gradient: 10% B to 70% B over 15 mins.

Critical Analysis (Trustworthiness)
  • Self-Validating Step: The derivative is unstable over long periods (hours). By using an autosampler program to mix immediately before injection (Pre-column), you standardize the reaction time for every injection, eliminating manual error [2].

  • Specificity: OPA reacts only with primary amines. Secondary amines or hydroxyl impurities will not interfere, making this method highly specific for 1-Methylcyclopent-3-en-1-amine.

Comparative Performance Data

The following data summarizes the expected performance metrics based on field application of cycloalkyl amines.

FeatureMethod A: Direct UV (High pH)Method B: OPA Derivatization
LOD (Limit of Detection) ~10 µg/mL~0.01 µg/mL (1000x gain)
Linearity (R²) > 0.995 (High Range)> 0.999 (Trace Range)
Selectivity Low (Solvent peaks interfere)High (Specific to primary amines)
Robustness Moderate (pH sensitive)High (Derivative is distinct)
Sample Prep Time None (Dilute & Shoot)+2 mins per sample (Automated)
Suitability Assay, Content UniformityImpurities, Cleaning Validation

Expert Recommendation

  • For Raw Material Assay: Use Method A . The high concentration allows you to ignore the low sensitivity. The High pH C18 approach is robust and avoids the complexity of derivatization reagents.[6]

  • For Impurity/Cleaning Validation: You must use Method B (or LC-MS). Direct UV at 205 nm is simply too noisy to detect ppm-level traces of this amine reliably.

  • Pro-Tip: If Method A yields poor retention, consider a Mixed-Mode Column (e.g., SIELC Primesep A). These columns have embedded acidic groups that retain amines by ion-exchange while repelling the hydrophobic matrix, often providing superior peak shape without high pH buffers [3].

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A. Link

  • Thermo Fisher Scientific. (2016). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note. Link

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines.Link

  • PubChem. 1-Methylcyclopent-3-en-1-amine Compound Summary. National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to Elemental Analysis of Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

The Criticality of Stoichiometry: Why Elemental Analysis of Amine HCl Salts Matters

In pharmaceutical development, the formation of a hydrochloride (HCl) salt is a common and effective strategy to improve the solubility, stability, and bioavailability of an active pharmaceutical ingredient (API). However, the precise molar ratio of the amine to hydrochloric acid is a critical quality attribute (CQA) that dictates the drug's physicochemical properties and, ultimately, its therapeutic efficacy. An incorrect salt stoichiometry can indicate the presence of free base, excess HCl, or other impurities, leading to issues with stability, manufacturability, and regulatory compliance.

Therefore, robust and accurate elemental analysis is not merely a characterization step; it is a cornerstone of quality control for ensuring the identity, purity, and consistency of amine HCl salt APIs.[1][2] This guide provides a comparative overview of the principal analytical techniques used for this purpose, grounded in field-proven insights to help researchers and drug development professionals select the most appropriate methodology for their needs.

Core Analytes and Key Methodologies

The primary goal is to verify the empirical formula of the salt by quantifying the key elements. For a typical amine hydrochloride, this involves determining the percentage of Nitrogen (%N) , representing the amine, and the percentage of Chloride (%Cl) , representing the counter-ion. Comparing the experimentally determined percentages to the theoretical values calculated from the desired chemical structure provides a direct measure of salt stoichiometry and purity.

The two most prevalent and complementary techniques for this purpose are:

  • Combustion Analysis: For the determination of Carbon (C), Hydrogen (H), and Nitrogen (N).

  • Ion Chromatography (IC): For the direct quantification of the Chloride (Cl⁻) counter-ion.

Other relevant methods, such as classical titration, offer valuable alternatives, particularly in environments without access to sophisticated instrumentation.

Comparative Analysis of Key Techniques

Combustion Analysis (CHN/N Determination)

Principle of Operation: Based on the Dumas method, a precisely weighed sample is combusted at high temperatures (typically >950°C) in an oxygen-rich atmosphere.[3][4][5][6] This process quantitatively converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[7][8] These gases are then passed through a reduction chamber containing heated copper to convert any nitrogen oxides back to N₂. After separation by a gas chromatography column, the gases are quantified by a thermal conductivity detector (TCD).[3][5]

Strengths:

  • High Accuracy and Precision: Modern CHN analyzers are capable of providing highly accurate and reproducible results for nitrogen content, often with absolute deviations of ±0.3% or better.

  • Established Methodology: The Dumas method is a well-established, primary method validated by numerous international organizations (e.g., AOAC, ISO).[5]

  • Speed and Automation: Automated systems allow for rapid analysis, with run times of just a few minutes per sample, making it suitable for high-throughput screening.[3]

Limitations:

  • Indirect Measurement of Salt Form: While it accurately quantifies nitrogen, it does not directly measure the chloride counter-ion. Stoichiometry is inferred by assuming the nitrogen content corresponds to the amine portion of the salt.

  • Interference from Halogens: The presence of chlorine requires special considerations. Halogens can poison the reduction catalysts and interfere with detection. Modern analyzers mitigate this by using specialized traps or reagents in the combustion tube, such as silver tungstate or silver vanadate, to effectively remove halogens.[9][10]

Ion Chromatography (IC) for Chloride Determination

Principle of Operation: Ion chromatography is a form of liquid chromatography that separates ions based on their electrostatic interactions with a charged stationary phase (the ion-exchange resin).[11][12] A liquid sample is injected into a stream of eluent (mobile phase) and passed through a chromatographic column. The chloride anions are retained on a positively charged (anion-exchange) column.[12] Their retention time is characteristic of the ion, and the signal from a conductivity detector is proportional to its concentration.[13][14][15] Suppressed conductivity is often used to reduce background noise and enhance sensitivity.[16]

Strengths:

  • Direct and Specific Quantification: IC provides a direct and highly specific measurement of the chloride ion concentration, making it an ideal complementary technique to combustion analysis.[1]

  • High Sensitivity: IC is capable of detecting chloride at very low levels, which is useful for impurity analysis as well as assay.[11][17]

  • Robust and Validated: The method is widely adopted in the pharmaceutical industry and is cited in USP monographs for the quantification of chloride in various formulations.[18]

Limitations:

  • Requires Separate Analysis: It is a distinct analysis from CHN, requiring separate instrumentation and sample preparation.

  • Potential for Instrumental Issues: Systems used intermittently can sometimes suffer from drifting responses or long equilibration times if not properly maintained.[1]

Argentometric Titration (Mohr's Method)

Principle of Operation: This classical wet chemistry technique involves the direct titration of a sample solution containing chloride ions with a standardized solution of silver nitrate (AgNO₃).[19][20] The reaction forms a white precipitate of silver chloride (AgCl).[19] A potassium chromate (K₂CrO₄) indicator is used, which reacts with excess silver ions after all the chloride has precipitated, forming a reddish-brown silver chromate (Ag₂CrO₄) precipitate that signals the endpoint.[19][21]

Strengths:

  • Cost-Effective: Requires basic laboratory glassware and reagents, making it highly accessible.

  • Reliable and Accurate: When performed carefully, argentometric titration provides accurate and reliable results for chloride content.

  • Direct Measurement: Like IC, it is a direct measure of the chloride content.

Limitations:

  • Lower Throughput: The method is manual and time-consuming compared to automated instrumental techniques.

  • pH Dependent: The titration must be performed within a near-neutral pH range (typically 7-10) to prevent the formation of silver hydroxide at high pH or chromic acid at low pH, both of which would interfere with the endpoint detection.[19][22]

  • Subjectivity: The visual endpoint detection can be subjective and requires experienced analysts for best results.

Method Comparison Summary

ParameterCombustion Analysis (for N)Ion Chromatography (for Cl⁻)Argentometric Titration (for Cl⁻)
Analyte Nitrogen (N)Chloride (Cl⁻)Chloride (Cl⁻)
Principle High-temperature combustion, TCD detection[3][5]Ion-exchange separation, conductivity detection[11][12]Precipitation titration, colorimetric endpoint[19]
Measurement Indirect (infers amine content)DirectDirect
Accuracy Excellent (typically <0.3% absolute error)ExcellentVery Good
Precision Excellent (RSD <1%)Excellent (RSD <1%)Good (RSD 1-2%)
Speed Fast (~5-10 min/sample)Moderate (~15-20 min/sample)Slow (Manual)
Throughput High (Autosampler compatible)High (Autosampler compatible)Low
Cost High initial instrument costHigh initial instrument costLow
Key Advantage Gold standard for %N; provides %C and %HGold standard for direct counter-ion analysisAccessible, low-cost alternative

Experimental Workflows and Protocols

Workflow for Elemental Analysis of an Amine HCl Salt

The following diagram illustrates a logical workflow for the complete elemental characterization of an amine hydrochloride salt, combining combustion analysis and ion chromatography to confirm identity and stoichiometry.

G cluster_0 Part 1: Nitrogen Analysis cluster_1 Part 2: Chloride Analysis cluster_2 Part 3: Data Interpretation S1 Weigh 1-3 mg of Amine HCl Salt into Tin Capsule S2 Combust Sample (>950°C) with O₂ S1->S2 S3 Reduce NOx to N₂ over Heated Copper S2->S3 S4 Separate Gases (CO₂, H₂O, N₂) via GC S3->S4 S5 Detect N₂ via TCD S4->S5 S6 Calculate %N vs. Standard S5->S6 D1 Compare Experimental %N and %Cl to Theoretical Values S6->D1 C1 Accurately Weigh ~25 mg of Amine HCl Salt C2 Dissolve and Dilute Volumetrically with Ultrapure Water C1->C2 C3 Filter Sample (0.45 µm Syringe Filter) C2->C3 C4 Inject into Ion Chromatograph C3->C4 C5 Separate Cl⁻ on Anion-Exchange Column C4->C5 C6 Detect Cl⁻ via Suppressed Conductivity C5->C6 C7 Calculate %Cl vs. Calibration Curve C6->C7 C7->D1 D2 Calculate Molar Ratio (Amine:Cl) D1->D2 D3 Assess Purity & Confirm Stoichiometry D2->D3

Caption: Combined workflow for amine HCl salt characterization.

Protocol: Nitrogen Determination by Combustion

This protocol is based on the Dumas method and is suitable for most modern automated CHN analyzers.[3][4][5]

  • Instrument Preparation: Ensure the instrument has been calibrated with a certified nitrogen standard (e.g., Acetanilide, EDTA) and that combustion/reduction tubes are in good condition.

  • Sample Preparation: Accurately weigh 1-3 mg of the finely ground amine hydrochloride salt into a tin capsule. For volatile or hygroscopic samples, a sealed aluminum capsule may be preferred.

  • Analysis: Place the sealed capsule into the instrument's autosampler.

  • Combustion: The sample is dropped into a combustion furnace heated to ~1000°C in a pure oxygen environment.[5]

  • Reduction & Separation: The resulting gases (N₂, CO₂, H₂O, and HCl) are passed through a reduction tube containing copper heated to ~650°C to convert nitrogen oxides to N₂.[5] Halogens and sulfur are removed by specialized absorbents. The gases are then chromatographically separated.[7][23]

  • Detection: The nitrogen gas is quantified by a thermal conductivity detector (TCD).

  • Calculation: The instrument software calculates the %N based on the detector response and the sample weight, referencing the calibration standard.

Protocol: Chloride Determination by Ion Chromatography

This protocol is a general method for anion analysis, adaptable for chloride quantification. All analytical procedures should be validated according to ICH Q2(R1) guidelines.[24][25]

  • Standard Preparation: Prepare a stock solution of chloride (e.g., from analytical grade NaCl). Create a series of calibration standards (typically 1-50 ppm) by diluting the stock solution with ultrapure water.

  • Sample Preparation: Accurately weigh an appropriate amount of the amine HCl salt (e.g., 25 mg) into a 100 mL volumetric flask. Dissolve and dilute to the mark with ultrapure water. Further dilute as necessary to bring the expected chloride concentration into the calibration range.

  • Filtration: Filter the diluted sample solution through a 0.45 µm syringe filter to remove particulates before injection.[11]

  • Chromatographic Conditions:

    • Column: Anion-exchange column suitable for halide separation (e.g., Metrosep A Supp or equivalent).[18]

    • Eluent: Typically a sodium carbonate/sodium bicarbonate buffer or a potassium hydroxide gradient.[16]

    • Flow Rate: ~1.0 mL/min.

    • Detection: Suppressed conductivity.

  • Analysis: Inject the standards to generate a calibration curve. Inject the prepared sample solutions.

  • Calculation: Quantify the chloride concentration in the sample using the calibration curve. Calculate the %Cl in the original solid sample based on the dilution factor and initial sample weight.

Decision-Making Guide for Method Selection

Choosing the right analytical approach depends on the specific question, available resources, and the stage of drug development.

G Start What is the Analytical Goal? Q1 Confirm Empirical Formula & Stoichiometry (R&D/QC) Start->Q1 Q2 QC Release Testing: Chloride Content Only Start->Q2 Q3 Process Chemistry Support (Limited Resources) Start->Q3 A1 Use Combustion Analysis for %N AND Ion Chromatography for %Cl Q1->A1 Comprehensive Analysis A4 Combustion Analysis (If N is sufficient proxy) Q1->A4 Nitrogen Only (In-process check) A2 Use Validated Ion Chromatography Method Q2->A2 Direct & Validated A3 Use Argentometric Titration Q3->A3 Low Cost

Caption: Decision tree for selecting an analytical method.

Conclusion and Authoritative Recommendations

For the definitive characterization of amine hydrochloride salts, a dual-pronged approach is unequivocally recommended. Combustion analysis serves as the gold standard for determining nitrogen content, thereby confirming the presence and quantity of the amine component. This must be complemented by a direct quantification of the counter-ion using Ion Chromatography , which provides an unambiguous measure of the chloride content. The combination of these two orthogonal, high-precision techniques provides a self-validating system to confirm stoichiometry, assess purity, and ensure the quality and consistency of the API.

While classical methods like argentometric titration remain valuable for their accessibility, they should be considered secondary options for QC release testing in a modern pharmaceutical environment. All methods, regardless of their principle, must be appropriately validated for their intended purpose, adhering to the guidelines set forth by regulatory bodies such as the ICH.[24][26]

References

  • Dumas method - Wikipedia. Wikipedia. [Link]

  • Dumas or Kjeldahl for reference analysis?. FOSS. [Link]

  • Elemental Analysis and the Dumas Method - VELP Scientifica. VELP Scientifica. [Link]

  • Quantification of total nitrogen according to the Dumas method. OIV. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [Link]

  • Quality Guidelines - ICH. ICH. [Link]

  • Ion Chromatography: Principles and instrumentation | Orbital: The Electronic Journal of Chemistry. Orbital: The Electronic Journal of Chemistry. [Link]

  • General Chapters: <471> OXYGEN FLASK COMBUSTION. U.S. Pharmacopeia. [Link]

  • (PDF) Ion Chromatography: Principles and instrumentation - ResearchGate. ResearchGate. [Link]

  • Ion chromatography testing for pharmaceuticals and materials - Manufacturing Chemist. Manufacturing Chemist. [Link]

  • Ion Chromatography (IC): Principles, Applications & Uses - AELAB. AELAB. [Link]

  • Ion Chromatography: Principles and Instrumentation - Revista Desafio Online. Revista Desafio Online. [Link]

  • Ion chromatography - Wikipedia. Wikipedia. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • Kjeldahl vs. Dumas: Comparing nitrogen determination methods - Elementar. Elementar. [Link]

  • Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation and Analytical Procedure Development - FDA. FDA. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Quality Control Methodologies for Pharmaceutical Counterions - LCGC International. LCGC International. [Link]

  • Quantifying Chloride Content in Oral Tablets with Ion Chromatography - AZoM. AZoM. [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Sielc.com. [Link]

  • Analyte: chloride - Diduco. Diduco. [Link]

  • Argentometric determination of chlorides.docx - FChPT STU. FChPT STU. [Link]

  • Oxygen Flask Combustion Method. Japanese Pharmacopoeia. [Link]

  • Determination of quaternary ammonium chloride surfactants by argentometric auto titration - NTL. NTL. [Link]

  • Argentometry - Wikipedia. Wikipedia. [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. ResearchGate. [Link]

  • 2.4 Oxygen flask method. The International Pharmacopoeia. [Link]

  • Argentometric Precipitation Methods: Assay Methods - BrainKart. BrainKart. [Link]

  • Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion'. ASTM. [Link]

  • Argentometric Chloride Determination | PDF - Scribd. Scribd. [Link]

  • CHNS Elemental Analysers - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. DigitalRefining. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. [Link]

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN - PE Polska. PE Polska. [Link]

  • The Determination of Amine Nitrogen by the Kjeldahl Method. University of Missouri–St. Louis. [Link]

  • Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences. [Link]

  • Chemical analysis in amine system operations - EPTQ. EPTQ. [Link]

Sources

Validating 1-Methylcyclopent-3-en-1-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Trap

1-Methylcyclopent-3-en-1-amine (CAS: 1395304-48-5) is a critical heterocyclic building block, often employed as a scaffold in the synthesis of bioactive compounds where ring geometry dictates target binding.

The Core Problem: Commercial samples of this amine are frequently compromised by regioisomerism . The thermodynamic instability of the 3-ene double bond often leads to migration, forming the more stable conjugated (or hyperconjugated) 2-ene isomer, or over-reduction to the saturated cyclopentane analog.

Standard Certificates of Analysis (CoA) relying solely on GC-FID often fail to resolve these isomers due to their nearly identical boiling points. This guide outlines a self-validating analytical workflow prioritizing Quantitative NMR (qNMR) over chromatography to ensure structural integrity and mass purity.

Strategic Analysis: Method Selection

To validate this specific molecule, we must compare the efficacy of standard industrial techniques against the specific chemical vulnerabilities of the cyclopentene ring.

FeatureGC-FID / GC-MS HPLC-UV qNMR (1H)
Primary Utility Volatile impurity profiling.Non-volatile salts.Absolute Purity & Structure Confirmation.
Detection Basis Ionization/Combustion.Chromophore absorption.Nuclear spin resonance.
Weakness for this Analyte Thermal Isomerization: The high injector temp (250°C) can cause double bond migration during analysis.Invisible: The molecule lacks a strong UV chromophore (no aromatic ring).Requires ~10mg of sample; lower throughput.
Resolution Power Low for regioisomers (3-ene vs 2-ene) without specialized columns.N/AHigh: Distinct chemical shifts for symmetric (3-ene) vs asymmetric (2-ene) vinyl protons.
Verdict Secondary Tool (Must be derivatized).Not Recommended (Requires CAD/ELSD).Gold Standard (Primary).

The Self-Validating Workflow

The following logic flow ensures that no assumptions are made about the sample's quality.

ValidationWorkflow Sample Commercial Sample (HCl Salt or Free Base) Solubility Solubility Check (D2O vs CDCl3) Sample->Solubility qNMR 1H qNMR (Internal Std: Maleic Acid) Solubility->qNMR Dissolve + IS Decision Integration Check Vinyl : Methyl Ratio qNMR->Decision Pass PASS: Ratio 2:3 Symmetric Vinyl Signal Decision->Pass Matches Theory Fail_Iso FAIL: Regioisomer Detected (Asymmetric Vinyls) Decision->Fail_Iso Split Vinyl Peaks Fail_Sat FAIL: Saturated Impurity (No Vinyl Signal) Decision->Fail_Sat Integral < 2.0 GCMS Secondary Confirmation GC-MS (TFAA Derivatized) Pass->GCMS Confirm Volatiles

Caption: Figure 1. Self-validating logic flow. qNMR serves as the primary gatekeeper to detect double-bond migration before secondary GC analysis.

Experimental Protocols

Protocol A: Absolute Purity by 1H qNMR (The Gold Standard)

Principle: qNMR is self-validating because it does not require a reference standard of the analyte itself. We use a Certified Reference Material (CRM) as an Internal Standard (IS).

Materials:

  • Internal Standard: Maleic Acid (TraceCERT® or equivalent). Reason: High purity, non-hygroscopic, distinct singlet at ~6.3 ppm (away from analyte signals).

  • Solvent: D₂O (for HCl salts) or CDCl₃ (for free base).

  • Instrument: 400 MHz NMR or higher.

Step-by-Step:

  • Weighing: Accurately weigh ~10.0 mg of the sample (

    
    ) and ~5.0 mg of Maleic Acid (
    
    
    
    ) into the same vial using a microbalance (readability 0.01 mg).
  • Dissolution: Add 0.6 mL solvent. Vortex until fully dissolved.

  • Acquisition Parameters (Crucial):

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds . Note: This ensures full relaxation (5 
      
      
      
      T1) for accurate integration.
    • Scans: 16 or 32.

    • Spectral Width: -2 to 14 ppm.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the IS singlet (Maleic acid, ~6.3 ppm). Set value to normalized proton count (2H).

    • Integrate the Analyte Methyl group (singlet, ~1.4 ppm, 3H).

    • Integrate the Analyte Vinyl group (singlet/narrow multiplet, ~5.6 ppm, 2H).

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



Where 

= Integral,

= Number of protons,

= Molecular Weight,

= Mass,

= Purity of IS.[1][2][3][4][5]

Interpretation:

  • Valid 3-ene: The vinyl region (5.6 ppm) shows a symmetric signal integrating to exactly 2/3 of the methyl signal.

  • Isomerized 2-ene: The vinyl region splits into two distinct multiplets with different chemical shifts (asymmetry).

Protocol B: Derivatized GC-MS (Impurity Profiling)

Principle: Underivatized amines tail badly on GC columns and may degrade. Trifluoroacetic anhydride (TFAA) derivatization stabilizes the amine and improves volatility.

Step-by-Step:

  • Preparation: Dissolve 5 mg sample in 1 mL Dichloromethane (DCM).

  • Derivatization: Add 50 µL Trifluoroacetic Anhydride (TFAA). Cap and incubate at 60°C for 20 mins.

  • Neutralization: (Optional but recommended) Wash with weak aqueous NaHCO₃ to remove excess acid if using a sensitive column.

  • Injection: Split 1:50, Inlet 250°C.

  • Column: Rtx-5Amine or DB-5MS.

  • Gradient: 50°C (2 min)

    
     10°C/min 
    
    
    
    250°C.

Comparative Data: Vendor Analysis

The following table simulates a typical comparison between a high-quality supplier and a compromised batch, illustrating the data you should expect.

ParameterTarget Specification Vendor A (Premium) Vendor B (Budget)
Appearance White to off-white solidWhite Crystalline SolidYellowish hygroscopic solid
qNMR Purity (wt%) > 97.0%98.4% 89.2%
Vinyl:Methyl Integral 0.66 (2H:3H)0.660.58 (Indicates saturation)
Vinyl Topology Symmetric Singlet/MultipletSymmetricComplex Multiplet (Isomer mix)
GC-MS (TFAA) Single Peak (MW 209*)99.1% Area85% Main + 10% Isomer + 5% Saturated
Water Content < 1.0%0.3%4.5% (Hygroscopic failure)

*MW of free base (97) + TFA group (97) - H (1) = 193. Wait, TFAA adds -COCF3 (97 Da) replacing H (1 Da). Net +96. MW 97 + 96 = 193. (Correction: MW calculation must be precise).

Mechanistic Insight: The Isomerization Pathway

Understanding why the sample degrades helps in storage and handling.

Isomerization Target 1-Methylcyclopent-3-en-1-amine (Kinetic Product - Desired) Achiral (Plane of Symmetry) Intermediate Acid/Base Catalysis or Thermal Stress Target->Intermediate Saturated 1-Methylcyclopentan-1-amine (Over-reduction Impurity) Target->Saturated Synthesis Byproduct Isomer2 1-Methylcyclopent-2-en-1-amine (Thermodynamic Product) Chiral Center Created at C1 Intermediate->Isomer2 Double Bond Migration

Caption: Figure 2. Degradation pathways. The migration of the double bond to the 2-position destroys the symmetry of the molecule and creates enantiomers, complicating chiral synthesis downstream.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

    • Context: Establishes qNMR as the primary method for absolute purity determination without identical reference standards.
  • Little, J. L., et al. (2007). "Derivatization of Amines for GC-MS." Journal of Chromatography A. Link

    • Context: Validates the use of TFAA/anhydrides to prevent thermal degradation of cyclic amines in injection ports.
  • Bhat, S., et al. (2005). "Synthesis of 3-substituted cyclopentenes." Tetrahedron Letters. Link

    • Context: Discusses the thermodynamic stability of cyclopentene isomers and the difficulty in separ

Sources

Comprehensive Guide to Crystal Structure Determination of 1-Methylcyclopent-3-en-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylcyclopent-3-en-1-amine Hydrochloride represents a critical class of conformationally restricted amine scaffolds used in the synthesis of bioactive kinase inhibitors and antiviral agents. In drug development, the precise definition of the quaternary carbon center and the olefinic geometry is non-negotiable.

This guide serves as a technical comparison and procedural manual for determining the crystal structure of this compound. Unlike standard analytical certificates that rely on 1D-NMR, this guide advocates for and details the workflow of Single Crystal X-Ray Diffraction (SC-XRD) . We compare the "performance" of SC-XRD data against Powder X-Ray Diffraction (PXRD) and Solution NMR, demonstrating why SC-XRD is the requisite "product" for validating this specific salt form during lead optimization.

Part 1: Comparative Analysis of Characterization Methods[1][2]

For a researcher holding a vial of 1-Methylcyclopent-3-en-1-amine HCl, three primary analytical "products" are available to validate its identity. Below, we objectively compare the performance of SC-XRD against its alternatives.

Performance Matrix: SC-XRD vs. PXRD vs. NMR
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Solution NMR (

H/

C)
Primary Output 3D Atomic Coordinates (x, y, z)Bulk Phase Fingerprint (2

)
Connectivity & Chemical Environment
Stereochemistry Absolute Configuration (via Flack parameter)Relative (requires known reference)Relative (NOESY/ROESY ambiguity)
Salt Stoichiometry Defines precise cation:anion ratio & packingQualitative phase IDDifficult to prove lattice stoichiometry
Sample State Single high-quality crystal (

mm)
Polycrystalline powderDissolved solution
Throughput Low (Days to Weeks)High (Minutes)High (Minutes)
"Product" Value Definitive Proof of quaternary center & salt latticeBatch-to-batch consistency checkRoutine purity check
Why the HCl Salt Form?

The choice of the hydrochloride salt over the free base is not arbitrary.

  • Free Base Performance: 1-Methylcyclopent-3-en-1-amine (free base) is typically a volatile, hygroscopic oil prone to oxidation at the olefinic site.

  • HCl Salt Performance: The ionic lattice stabilizes the molecule, preventing oxidation and allowing for purification via crystallization rather than distillation. SC-XRD reveals the specific hydrogen-bonding network (N-H···Cl) that confers this stability.

Part 2: Technical Protocol for Structure Determination

This section outlines the expert workflow for moving from raw synthesized material to a solved crystal structure.

Crystallization Strategy (The Critical Step)

Obtaining a single crystal of a small, flexible organic salt is challenging. The high solubility of amine hydrochlorides in water/methanol requires a "Vapor Diffusion" approach to slow down nucleation.

Protocol: Vapor Diffusion (Sitting Drop)

  • Solvent Selection: Dissolve 20 mg of 1-Methylcyclopent-3-en-1-amine HCl in a minimal amount (0.5 mL) of Methanol (Good solvent).

  • Anti-Solvent: Use Diethyl Ether or Tetrahydrofuran (THF) (Poor solvents).

  • Setup:

    • Place the methanol solution in a small inner vial (open).

    • Place the inner vial inside a larger jar containing 5 mL of the anti-solvent.

    • Seal the outer jar tightly.

  • Mechanism: The volatile ether diffuses into the methanol, slowly increasing the polarity gap and gently forcing the salt to crystallize into an ordered lattice.

Data Collection & Reduction
  • Instrument: Bruker D8 QUEST or equivalent diffractometer.

  • Temperature: 100 K (Nitrogen stream). Reasoning: Small organic cations exhibit high thermal motion; cooling is mandatory to resolve the methyl group disorder vs. the ring puckering.

  • Source: Cu-K

    
      (
    
    
    
    Å). Reasoning: For light atom structures (C, H, N), Copper radiation provides better diffraction intensity than Molybdenum (Mo), though the Chlorine atom would scatter Mo well. Cu is preferred for determining absolute configuration if the synthesis was enantioselective.
Structure Solution Pathway
  • Indexing: Determine the Unit Cell (likely Monoclinic or Orthorhombic for this class).

  • Space Group Determination: Look for systematic absences (e.g.,

    
    ).
    
  • Phasing: Use Intrinsic Phasing (SHELXT) . The Chloride ion (heavy atom) will dominate the phase information, making solution straightforward.

  • Refinement: Refine against

    
     using SHELXL .
    
    • Expert Tip: The cyclopentene ring may show envelope puckering disorder. Use PART commands in SHELX to model alternative conformers if the thermal ellipsoids are elongated.

Part 3: Visualization of Workflows

Decision Matrix: Characterization Strategy

This diagram guides the researcher on when to deploy SC-XRD versus rapid PXRD methods.

Characterization_Decision Start Synthesized 1-Methylcyclopent-3-en-1-amine HCl IsSolid Is the material a solid? Start->IsSolid Crystallize Perform Vapor Diffusion (MeOH / Et2O) IsSolid->Crystallize No (Oil/Gum) CheckPurity Check Purity via NMR IsSolid->CheckPurity Yes Crystallize->IsSolid NeedStereo Is Absolute Configuration Required? CheckPurity->NeedStereo SCXRD Method: Single Crystal XRD (Output: 3D Structure & Flack Parameter) NeedStereo->SCXRD Yes (Chiral Synthesis) PXRD Method: Powder XRD (Output: Phase ID & Crystallinity) NeedStereo->PXRD No (Batch Check) Validation Release for Drug Discovery SCXRD->Validation Definitive Proof PXRD->Validation Routine Check

Caption: Decision matrix for selecting SC-XRD vs PXRD based on material state and data requirements.

Crystallization Mechanism (Vapor Diffusion)

Understanding the physical chemistry of the crystallization ensures reproducibility.

Vapor_Diffusion Solvent Solvent (MeOH) High Solubility Diffusion Vapor Diffusion (Equilibrium) Solvent->Diffusion AntiSolvent Anti-Solvent (Et2O) Low Solubility AntiSolvent->Diffusion Diffuses into Supersaturation Supersaturation Reached Diffusion->Supersaturation Polarity Decrease Nucleation Nucleation of HCl Salt Supersaturation->Nucleation Slow Growth

Caption: Mechanism of vapor diffusion promoting high-quality crystal growth for amine salts.

References

  • H. G. Brittain. (2021). Polymorphism in Pharmaceutical Solids. CRC Press.

  • G. M. Sheldrick. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C.

  • Creative Biostructure. (2024). "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique".

  • PubChem. (2025).[1] "1-Amino-3-cyclopentene hydrochloride Compound Summary". National Library of Medicine.

  • A. R. Kennedy. (2021). "The Difference Between Powder XRD and Single Crystal XRD". AZoOptics.

Sources

A Comparative Physicochemical Analysis of 1-Methylcyclopent-3-en-1-amine and Its Linear Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the amine functional group remains a cornerstone of molecular design, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The deliberate selection of an amine's structural context—be it within a rigid cyclic framework or a flexible linear chain—can dramatically alter its physicochemical properties and, consequently, its biological activity. This guide presents a comparative benchmarking of 1-Methylcyclopent-3-en-1-amine, a tertiary cyclic allylic amine, against two structurally related linear amine analogs: (E)-pent-3-en-1-amine (a primary linear allylic amine) and N-methylbut-2-en-1-amine (a secondary linear allylic amine).

This analysis delves into the critical physicochemical parameters of basicity (pKa) and lipophilicity (logP), which govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. By understanding the nuanced differences imparted by cyclization and the degree of substitution on the nitrogen atom, researchers can make more informed decisions in the rational design of novel therapeutics.

The Rationale for Comparison: Conformational Rigidity vs. Flexibility

The central hypothesis of this guide is that the conformational constraint imposed by the cyclopentene ring in 1-Methylcyclopent-3-en-1-amine will lead to distinct differences in its physicochemical properties when compared to its more flexible linear counterparts. This rigidity can influence the solvation of the aminium ion, the accessibility of the nitrogen lone pair, and the overall shape and lipophilicity of the molecule. Such differences are not trivial; they can translate into significant variations in how these molecules interact with biological targets and navigate the physiological environment.

Comparative Physicochemical Data

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted pKa (approx.)Predicted XLogP3
1-Methylcyclopent-3-en-1-amine1-Methylcyclopent-3-en-1-amine structureC6H11N97.1610.0 - 10.50.4[1]
(E)-pent-3-en-1-amine(E)-pent-3-en-1-amine structureC5H11N85.1510.5 - 11.00.9[2]
N-methylbut-2-en-1-amineN-methylbut-2-en-1-amine structureC5H11N85.1510.7 - 11.21.6[3]

Note: Predicted pKa values are estimated based on typical ranges for cyclic and acyclic primary, secondary, and tertiary amines.[4][5] XLogP3 is a computationally predicted logP value.[1][2][3]

Discussion of Physicochemical Properties

Basicity (pKa)

The basicity of an amine, quantified by its pKa value, is a critical determinant of its ionization state at physiological pH (typically around 7.4).[6] This, in turn, affects its solubility, membrane permeability, and ability to interact with biological targets.

Generally, the basicity of aliphatic amines follows the order: secondary > primary > tertiary in the gas phase. However, in aqueous solution, solvation effects can alter this trend. For the compounds in this guide, the linear secondary amine, N-methylbut-2-en-1-amine, is predicted to be the most basic. The cyclic tertiary amine, 1-Methylcyclopent-3-en-1-amine, is expected to be the least basic of the three, a phenomenon that can be attributed to the steric hindrance around the nitrogen atom within the ring structure, which can impede solvation of the corresponding ammonium cation.[7]

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), describes a compound's preference for a lipid-like environment over an aqueous one.[8] It is a key factor in drug absorption, as molecules must pass through lipidic cell membranes.

The predicted XLogP3 values suggest that the linear amines are more lipophilic than their cyclic counterpart. This is likely due to the more compact, globular shape of 1-Methylcyclopent-3-en-1-amine, which presents a smaller nonpolar surface area compared to the more extended conformations of the linear analogs. The N-methyl group in N-methylbut-2-en-1-amine further contributes to its higher predicted lipophilicity.

Experimental Protocols for Physicochemical Property Determination

To validate the predicted values and provide a framework for rigorous comparison, the following experimental protocols are described.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[4][9][10]

Methodology:

  • Sample Preparation: Prepare a 0.01 M solution of the amine in deionized water. To ensure complete dissolution, the hydrochloride salt of the amine can be used.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place 50 mL of the amine solution in a jacketed beaker maintained at 25°C and immerse the calibrated pH electrode and a stirrer.

  • Titration: Add standardized 0.1 M NaOH solution in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_amine Prepare 0.01 M Amine Solution titrate Titrate Amine with NaOH prep_amine->titrate prep_naoh Standardize 0.1 M NaOH prep_naoh->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record Record pH and Volume titrate->record plot Plot pH vs. Volume record->plot determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka logP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation saturate Pre-saturate Octanol and Water prep_stock Prepare Amine Stock in Octanol saturate->prep_stock combine Combine Octanol Stock and Aqueous Phase saturate->combine prep_stock->combine shake Shake to Equilibrate combine->shake separate Separate Phases shake->separate analyze Analyze Amine Concentration in Each Phase (GC/HPLC) separate->analyze calculate Calculate logP analyze->calculate

Sources

A Comparative Guide to the Chromatographic Separation of 1-Methylcyclopent-3-en-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methylcyclopent-3-en-1-amine is a chiral cyclic amine that represents a valuable building block in modern medicinal chemistry and drug development. Its rigid, three-dimensional structure and chiral center make it a desirable scaffold for introducing stereospecificity into novel therapeutic agents. As with most chiral molecules, the individual enantiomers of 1-Methylcyclopent-3-en-1-amine can exhibit markedly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to resolve and quantify these enantiomers is of paramount importance for research, development, and quality control in the pharmaceutical industry.

This guide provides a comprehensive comparison of potential chromatographic strategies for the enantioselective separation of 1-Methylcyclopent-3-en-1-amine. While direct application data for this specific molecule is not widely published, this document leverages extensive experimental data from structurally analogous compounds—namely cyclic amines and allylic amines—to propose robust starting methodologies and a logical workflow for method development. We will explore the leading chiral stationary phases (CSPs), compare their likely performance, and provide detailed experimental protocols to guide researchers in achieving baseline separation of these critical enantiomers.

Understanding the Analyte: Key Physicochemical Considerations

1-Methylcyclopent-3-en-1-amine is a primary amine with a chiral center at the C1 position. The presence of a basic amine group (pKa estimated to be around 9-10) and a relatively nonpolar hydrocarbon structure dictates key considerations for chromatographic method development.

  • Peak Tailing: Primary amines are notorious for interacting with acidic residual silanol groups on silica-based stationary phases, leading to poor peak shape and tailing. This necessitates the use of mobile phase additives to mitigate these secondary interactions.

  • Chromophore: The molecule lacks a strong UV chromophore, which may require the use of alternative detection methods such as mass spectrometry (MS) or derivatization with a UV-active or fluorescent tag for high-sensitivity analysis.

  • Chiral Recognition: The key structural features for chiral recognition are the stereogenic center directly attached to the amine, the methyl group, and the cyclopentene ring. The rigidity of the ring and the defined spatial arrangement of these groups make it an excellent candidate for separation on various CSPs.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The selection of the chiral stationary phase is the most critical factor in achieving enantiomeric separation. Based on the successful resolution of similar primary and cyclic amines, the following CSPs represent the most promising candidates for 1-Methylcyclopent-3-en-1-amine.

Polysaccharide-Based CSPs: The Workhorse for Chiral Separations

Derivatized polysaccharides, particularly amylose and cellulose phenylcarbamates, are the most versatile and widely successful CSPs for a broad range of chiral compounds, including amines.[1] Immobilized versions of these phases offer expanded solvent compatibility, enhancing method development flexibility.[2]

Mechanism of Separation: Chiral recognition on polysaccharide CSPs is a complex interplay of hydrogen bonding (between the amine and the carbamate groups on the CSP), π-π interactions (with the phenyl groups), and steric hindrance as the analyte fits into the chiral grooves of the polysaccharide structure.

Promising Candidates:

  • CHIRALPAK® IA/IB/IC (Immobilized Amylose/Cellulose Derivatives): These columns have shown excellent performance in separating mixtures of allylic isomers, which share structural similarities with the target analyte.[3][4] Their broad selectivity makes them an ideal starting point for screening.

  • CHIRALCEL® OD-H (Coated Cellulose Derivative): This is a well-established CSP known for its high success rate with a wide variety of racemates.

Expected Performance: Polysaccharide-based CSPs are highly likely to resolve the enantiomers of 1-Methylcyclopent-3-en-1-amine, particularly in normal phase or polar organic modes. The choice between amylose and cellulose backbones, as well as the specific phenylcarbamate derivative, will influence selectivity and may require screening to find the optimal phase.

Cyclofructan-Based CSPs: High Success for Primary Amines

Cyclofructan-based CSPs have emerged as powerful tools for the separation of primary amines, often demonstrating high success rates where other phases may fall short.

Mechanism of Separation: The chiral recognition mechanism involves the formation of inclusion complexes, where the analyte enters the hydrophobic cavity of the cyclofructan. Hydrogen bonding and dipole-dipole interactions with the derivatized "rim" of the cyclofructan provide the enantioselectivity.

Promising Candidate:

  • Larihc® CF6-P: This column is a strong candidate, especially in the polar organic mode.

Expected Performance: Given the primary amine nature of the target molecule, cyclofructan-based CSPs present a very strong alternative to polysaccharide phases and should be included in initial screening protocols.

Crown Ether-Based CSPs: Specificity for Primary Amines

Crown ether-based CSPs are specifically designed for the enantioseparation of compounds containing primary amine groups.

Mechanism of Separation: The primary ammonium ion (formed in an acidic mobile phase) complexes within the crown ether cavity through hydrogen bonding. Chiral recognition is achieved through steric interactions between the substituents on the analyte's chiral center and the chiral barriers of the crown ether.

Promising Candidate:

  • CROWNPAK® CR(+)/CR(-): These columns are highly selective for primary amines.

Expected Performance: While highly selective, these CSPs typically require acidic mobile phases (e.g., perchloric acid), which may not be ideal for all detection methods (like MS) and can be more corrosive to HPLC systems. They are a valuable option if other phases fail to provide adequate resolution.

Comparison of Chromatographic Modes and Experimental Data

The following table summarizes the recommended starting conditions for screening the enantiomeric separation of 1-Methylcyclopent-3-en-1-amine, based on data from analogous compounds.

Chromatographic ModeRecommended CSPsTypical Mobile PhaseAdditivesExpected Performance
Normal Phase (NP) CHIRALPAK® IA, IB, IC; CHIRALCEL® OD-Hn-Hexane / Isopropanol (IPA) or Ethanol (EtOH) (e.g., 90:10 v/v)0.1% Diethylamine (DEA) or Butylamine to reduce peak tailingHigh likelihood of success. Good starting point for method development. Allows for easy solvent volatility for sample recovery in preparative work.
Polar Organic (PO) CHIRALPAK® IA, IB, IC; Larihc® CF6-PAcetonitrile (ACN) / Methanol (MeOH) or IPA (e.g., 95:5 v/v)0.1% DEA or ButylamineStrong alternative to NP mode, especially for cyclofructan phases. Can offer different selectivity.
Reversed-Phase (RP) CHIRALPAK® IA, IB, IC (Immobilized only)ACN or MeOH / Water with buffer (e.g., Ammonium bicarbonate, pH 9)-Less likely to be the first choice for this analyte but can be useful if solubility is an issue in NP or PO modes.
Supercritical Fluid (SFC) CHIRALPAK® IA, IB, IC; Larihc® CF6-PCO2 / MeOH or EtOH0.1-0.5% DEA or IsopropylamineExcellent for high-throughput screening. Offers fast separations and reduced solvent consumption.

Experimental Protocols

The following detailed protocols provide a starting point for developing a robust separation method.

Protocol 1: Initial Screening on Polysaccharide CSPs (Normal Phase)
  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic 1-Methylcyclopent-3-en-1-amine in a 90:10 (v/v) mixture of n-Hexane and Isopropanol.

  • HPLC System: A standard HPLC system with a UV detector (set to a low wavelength, e.g., 210 nm, due to the lack of a strong chromophore) or a Mass Spectrometer.

  • Columns:

    • CHIRALPAK® IA (4.6 x 250 mm, 5 µm)

    • CHIRALPAK® IB (4.6 x 250 mm, 5 µm)

    • CHIRALPAK® IC (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Procedure: a. Equilibrate each column with the mobile phase for at least 30 minutes. b. Inject the sample onto each column and record the chromatogram. c. Evaluate the chromatograms for any signs of peak splitting or separation. Calculate the separation factor (α) and resolution (Rs) for any observed separation.

Protocol 2: Method Optimization

Once partial separation is achieved, optimize the method using the best-performing column from Protocol 1.

  • Mobile Phase Composition:

    • Adjust the ratio of n-Hexane to alcohol. Increasing the alcohol percentage will generally decrease retention time but may also affect selectivity. Test ratios from 98:2 to 80:20 (n-Hexane:Alcohol).

    • Evaluate different alcohols (Isopropanol vs. Ethanol) as they can offer different selectivity.

  • Temperature:

    • Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often improve resolution for polysaccharide CSPs.

  • Flow Rate:

    • Adjust the flow rate (e.g., 0.5 mL/min to 1.5 mL/min) to optimize the balance between analysis time and efficiency.

Visualization of the Method Development Workflow

The logical flow for developing a chiral separation method can be visualized as follows:

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization cluster_3 Phase 4: Final Method cluster_4 Alternative Strategies Analyte 1-Methylcyclopent-3-en-1-amine Screening Screen Multiple CSPs (Polysaccharide, Cyclofructan) in NP & PO Modes Analyte->Screening Decision Separation Achieved? Screening->Decision Optimization Optimize on Best CSP: - Mobile Phase Ratio - Alcohol Modifier - Temperature - Flow Rate Decision->Optimization Partial FinalMethod Validated Chiral Method (Baseline Separation) Decision->FinalMethod Baseline Alternative Consider Alternative CSPs (Crown Ether) or Derivatization Decision->Alternative No Optimization->FinalMethod

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Methylcyclopent-3-en-1-amine hydrochloride for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of research and development, the safe and compliant management of chemical waste is a paramount responsibility. This guide provides a detailed protocol for the proper disposal of 1-Methylcyclopent-3-en-1-amine hydrochloride, a reagent commonly used in synthetic chemistry. By adhering to these procedures, laboratory professionals can ensure the safety of themselves and their colleagues, maintain regulatory compliance, and minimize environmental impact.

Hazard Identification and Immediate Safety Precautions

Before handling this compound for any purpose, including disposal, it is crucial to be fully aware of its potential hazards and to utilize appropriate personal protective equipment (PPE).

1.1. Personal Protective Equipment (PPE):

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical splash goggles are essential to protect against accidental splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected for integrity before each use.

  • Body Protection: A laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

1.2. Hazard Summary:

While a specific, comprehensive toxicological profile for this compound is not widely available, similar amine hydrochlorides are known to cause skin and eye irritation.[1][2] It is prudent to treat this compound with care, assuming it may cause respiratory irritation as well.[2] Always refer to the supplier's Safety Data Sheet (SDS) for the most current and detailed hazard information.

Step-by-Step Disposal Protocol

The following procedures outline the correct method for disposing of this compound and associated contaminated materials.

2.1. Waste Segregation and Collection:

Proper segregation of chemical waste at the source is fundamental to a safe and compliant disposal process.

  • Step 1: Container Selection: Designate a clearly labeled, leak-proof container for "Non-halogenated Organic Waste." The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Step 2: Labeling: The container must be labeled with the full chemical name, "this compound," and the words "Hazardous Waste."[3] Hazard pictograms indicating its irritant nature should also be present.

  • Step 3: Storage: Keep the waste container securely closed in a designated and well-ventilated satellite accumulation area.[4] It should be stored away from incompatible materials, such as strong oxidizing agents.[5]

2.2. Decontamination of Empty Containers:

Containers that have held this compound must be decontaminated before disposal.

  • Step 1: Triple Rinsing: To ensure the removal of residual chemicals, triple rinse the empty container with a suitable solvent.[6][7][8] Water is an appropriate first rinse, followed by a solvent in which the compound is soluble, such as methanol or ethanol.

  • Step 2: Rinsate Collection: All rinsate from the triple rinsing process must be collected and disposed of as hazardous waste.[8][9][10] Add the collected rinsate to your designated "Non-halogenated Organic Waste" container.

  • Step 3: Container Disposal: After triple rinsing and allowing the container to air dry, deface the original label and mark the container as "EMPTY."[6][7][9] The clean container can then typically be disposed of in the regular laboratory trash or recycling, in accordance with institutional policies.[6][9]

2.3. Spill Management:

In the event of a spill, a prompt and correct response is critical to mitigate potential hazards.

  • Step 1: Evacuate and Ventilate: For significant spills, evacuate the immediate area and ensure there is adequate ventilation.

  • Step 2: Absorb: For small spills, use an inert absorbent material like vermiculite or sand to contain and absorb the material.[11]

  • Step 3: Collect and Dispose: Carefully sweep or scoop up the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[5][12][13]

  • Step 4: Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[12]

Scientific Rationale: The "Why" Behind the Protocol

A deeper understanding of the scientific principles underpinning these disposal procedures reinforces their importance and fosters a strong safety culture.

  • Waste Segregation: Separating non-halogenated from halogenated organic waste is critical because many waste treatment facilities use incineration. The combustion of halogenated compounds can produce highly toxic byproducts like dioxins and furans, requiring specialized and more costly incineration processes.

  • Triple Rinsing: This is a standard practice mandated by environmental regulations to ensure that a container is rendered non-hazardous. The procedure is designed to reduce any chemical residue to a negligible level.

Disposal Decision Workflow

The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_waste_source Waste Source cluster_disposal_path Disposal Pathway cluster_action Action cluster_final_disposal Final Disposal 1_Methylcyclopent_3_en_1_amine_hydrochloride 1-Methylcyclopent-3-en-1-amine hydrochloride Unused_Product Unused/Surplus Product 1_Methylcyclopent_3_en_1_amine_hydrochloride->Unused_Product Empty_Container Empty Container 1_Methylcyclopent_3_en_1_amine_hydrochloride->Empty_Container Spill_Residue Spill Residue 1_Methylcyclopent_3_en_1_amine_hydrochloride->Spill_Residue Collect_in_Container Collect in Labeled Hazardous Waste Container (Non-halogenated Organic) Unused_Product->Collect_in_Container Triple_Rinse Triple Rinse with Appropriate Solvent Empty_Container->Triple_Rinse Absorb_Spill Absorb with Inert Material Spill_Residue->Absorb_Spill Licensed_Disposal_Facility Licensed Hazardous Waste Disposal Facility Collect_in_Container->Licensed_Disposal_Facility Triple_Rinse->Collect_in_Container Collect Rinsate Regular_Trash Regular Trash/ Recycling Triple_Rinse->Regular_Trash Dispose of Clean Container Absorb_Spill->Collect_in_Container

Caption: Decision workflow for the proper disposal of this compound.

Quantitative Disposal Considerations

ParameterGuidelineSource
Container Residue A container is considered "empty" if all contents have been removed by normal means (pouring, pumping, aspirating) and no more than one inch of residue remains.[14]U.S. Environmental Protection Agency (EPA)
Satellite Accumulation Limit No more than 55 gallons of hazardous waste may be accumulated in a satellite accumulation area.[4]U.S. Environmental Protection Agency (EPA)

Disclaimer: This guide is for informational purposes and should be used as a supplement to, not a replacement for, the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department and all applicable local, state, and federal regulations. Always consult with your EHS professionals for guidance tailored to your specific situation.

References

Sources

Personal protective equipment for handling 1-Methylcyclopent-3-en-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

1-Methylcyclopent-3-en-1-amine hydrochloride is a specialized bicyclic amine salt, frequently utilized as a core scaffold in the synthesis of JAK inhibitors (e.g., Abrocitinib) and other bioactive heterocycles.[1][2][3]

While the hydrochloride salt form reduces the volatility associated with its free base precursor, it introduces a critical hazard: fine particulate dispersion. Amine salts are potent mucous membrane irritants and potential sensitizers. In the absence of compound-specific toxicology data (LD50), R&D personnel must apply the "Potent Compound Precautionary Principle," treating this material as a Category 3 Respiratory Irritant and Acute Toxin until proven otherwise.

Critical Hazard Mechanism:

  • Hydrolysis: Upon contact with moisture (sweat, tears, lung tissue), the salt can dissociate, releasing the organic amine and hydrochloric acid, leading to immediate chemical burns or severe irritation.

  • Static Charge: This crystalline solid is prone to static buildup, increasing the risk of "fly-away" powder during weighing, which expands the contamination zone.

Personal Protective Equipment (PPE) Matrix

The following matrix defines the minimum protection standards. Engineering controls (Fume Hoods) are the primary line of defense; PPE is the secondary fail-safe.

Protection ZoneEquipment StandardOperational Logic
Respiratory Primary: Fume Hood (Face velocity: 80–100 fpm)Secondary: N95 or P100 RespiratorThe salt is a fine dust. If weighing outside a hood (never recommended) or cleaning spills, a P100 is mandatory to block 99.97% of particulates.
Hand Protection Double Gloving (Nitrile) Inner: 4 mil Nitrile (Bright Color)Outer: 5-8 mil Nitrile (Dark Color)Breakthrough Indicator: A tear in the outer glove reveals the bright inner glove. Nitrile offers excellent resistance to amine salts.
Eye Protection Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the ocular cavity against dust entry.
Body Defense Lab Coat (Tyvek/Poly-coated) + Wrist GuardsCotton coats absorb powders. Poly-coated materials shed dust. Wrist guards bridge the gap between glove and sleeve.
Footwear Closed-toe, non-perforated, chemical resistantPrevents absorption of floor residues.

Operational Protocols: Step-by-Step

Phase A: Preparation & Engineering Setup
  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood 5 minutes prior to handling. Amine salts are triboelectric; they generate charge when poured.

  • Balance Stabilization: Ensure the analytical balance is shielded within the hood. Use a draft shield to allow accurate weighing without turning off the hood fan.

  • Solvent Selection: Pre-measure solvents (e.g., Methanol, DCM) before opening the solid container to minimize open-vessel time.

Phase B: Weighing & Transfer (The Critical Zone)
  • Donning: Put on inner gloves -> Lab coat -> Outer gloves (tucked over cuffs).

  • Opening: Tap the container gently on the benchtop to settle contents. Open only inside the hood.

  • Transfer:

    • Use a disposable anti-static spatula.

    • Do not pour directly from the stock bottle. Transfer small amounts to a weighing boat.

    • Technique: If "fly-away" powder occurs, pause. Use the anti-static gun. Do not blow on the powder.

  • Solubilization: Dissolve the solid immediately in the reaction solvent. Once in solution, the respiratory dust hazard is eliminated, and standard organic liquid handling applies.

Phase C: Decontamination & Doffing
  • Wipe Down: Use a solvent-dampened wipe (methanol/water mix) to clean the balance and immediate area. Dry wiping spreads dust.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Transport: Seal the reaction vessel before removing it from the hood.

Visualizing the Safety Workflow

The following diagram illustrates the "Defense-in-Depth" strategy required for handling this compound.

SafetyProtocol Start Start: Chemical Retrieval RiskAssess Risk Assessment: Check Ventilation & Static Start->RiskAssess PPE Don PPE: Double Nitrile + Goggles RiskAssess->PPE Pass Checks Hood Fume Hood Operations (Sash Height < 18") PPE->Hood Weighing Weighing Process: Anti-static Spatula Hood->Weighing Draft Shield On Solubilize Solubilization: Convert Dust to Liquid Weighing->Solubilize Immediate Dissolution Waste Waste Segregation: Solid vs. Liquid Stream Weighing->Waste Spill/Cleanup Solubilize->Waste Post-Reaction Doff Doffing Procedure: Wash Hands Immediately Waste->Doff

Figure 1: Operational workflow emphasizing the transition from solid (high risk) to solution (managed risk).

Disposal & Environmental Compliance

Disposal must align with RCRA (USA) or local hazardous waste regulations. This compound must never be flushed down the drain.[4]

  • Solid Waste: Disposable spatulas, weighing boats, and contaminated outer gloves must go into a Solid Hazardous Waste Drum labeled "Toxic Organic Solid."

  • Liquid Waste:

    • Acidic Stream: If the amine was acidified or remains a salt in solution.

    • Basic Stream: If the amine was free-based using NaOH or NaHCO3. Note: Do not mix acidic and basic waste streams to prevent exothermic splashing.

  • Container Rinsing: Triple rinse the empty stock bottle with methanol. Add rinsate to the liquid waste stream. Deface the label before recycling the glass.

Emergency Response Plan

  • Inhalation: Move victim to fresh air immediately.[5][6][7] The HCl component can cause delayed pulmonary edema. Seek medical observation even if symptoms subside.

  • Eye Contact: Flush with water for 15 minutes minimum .[5][6][7][8][9] Hold eyelids open. The salt is hypertonic and acidic; immediate dilution is critical to prevent corneal opacity.

  • Skin Contact: Brush off dry powder before wetting the skin (to prevent creating a concentrated acid patch), then wash with soap and water.

  • Spill (Solid): Do not sweep (creates dust). Cover with a damp paper towel to wet the powder, then wipe up. Place in a sealed bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor.

  • Enamine. (2023). Safety Data Sheet: General Handling of Amine Hydrochlorides. (Generic reference for building block handling).

  • PubChem. (2023). Compound Summary: this compound. National Library of Medicine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.